Product packaging for Ramipril diketopiperazine(Cat. No.:CAS No. 108731-95-9)

Ramipril diketopiperazine

Cat. No.: B022131
CAS No.: 108731-95-9
M. Wt: 398.5 g/mol
InChI Key: KOVMAAYRBJCASY-JBDAPHQKSA-N
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Description

Ramipril diketopiperazine belongs to the class of organic compounds known as alpha amino acid esters. These are ester derivatives of alpha amino acids. This compound is considered to be a practically insoluble (in water) and relatively neutral molecule. This compound has been found in human liver and kidney tissues, and has also been detected in multiple biofluids, such as urine and blood. Within the cell, this compound is primarily located in the cytoplasm and membrane (predicted from logP).

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H30N2O4 B022131 Ramipril diketopiperazine CAS No. 108731-95-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl (2S)-2-[(2S,6S,8S,11S)-11-methyl-9,12-dioxo-1,10-diazatricyclo[6.4.0.02,6]dodecan-10-yl]-4-phenylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N2O4/c1-3-29-23(28)19(13-12-16-8-5-4-6-9-16)24-15(2)21(26)25-18-11-7-10-17(18)14-20(25)22(24)27/h4-6,8-9,15,17-20H,3,7,10-14H2,1-2H3/t15-,17-,18-,19-,20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOVMAAYRBJCASY-JBDAPHQKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CCC1=CC=CC=C1)N2C(C(=O)N3C4CCCC4CC3C2=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H](CCC1=CC=CC=C1)N2[C@H](C(=O)N3[C@H]4CCC[C@H]4C[C@H]3C2=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001312563
Record name Ramipril-diketopiperazine
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Molecular Weight

398.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

108731-95-9
Record name Ramipril-diketopiperazine
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Ramipril diketopiperazine
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Record name Ramipril-diketopiperazine
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Record name RAMIPRIL DIKETOPIPERAZINE
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Foundational & Exploratory

Ramipril Diketopiperazine Formation: A Technical Guide to the Mechanism and Control

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Ramipril, a widely prescribed angiotensin-converting enzyme (ACE) inhibitor, is susceptible to degradation, primarily through two pathways: hydrolysis to its active metabolite, ramiprilat, and intramolecular cyclization to form the inactive impurity, ramipril diketopiperazine (DKP).[1][2][3] The formation of ramipril DKP is a critical concern in the development and manufacturing of ramipril drug products, as it leads to a loss of potency and the introduction of a potentially undesirable impurity. This technical guide provides an in-depth exploration of the formation mechanism of ramipril DKP, supported by quantitative data, detailed experimental protocols, and a visual representation of the degradation pathway.

The Core Mechanism: Intramolecular Cyclization

The formation of this compound is an intramolecular condensation reaction.[1][4] This process involves the nucleophilic attack of the secondary amine on the ethyl ester carbonyl group within the ramipril molecule, leading to the formation of a six-membered diketopiperazine ring and the elimination of ethanol. This cyclization reaction is influenced by several factors, most notably pH, temperature, and the presence of moisture.

Influence of pH

The pH of the environment plays a pivotal role in directing the degradation pathway of ramipril.

  • Acidic to Neutral Conditions (pH 3-5): These conditions favor the formation of this compound.[5] In a study where ramipril was stored in buffer solutions at 90°C for one hour, more than 0.2% of ramipril-diketopiperazine was detected at both pH 3 and pH 5.[5]

  • Alkaline Conditions (pH > 7): In contrast, alkaline environments promote the hydrolysis of the ester group, leading to the formation of the active metabolite, ramiprilat (ramipril-diacid).[2][3][5][6] At pH 8, under the same conditions as the acidic study, more than 1% of ramipril-diacid was formed, with the alkaline medium having the greatest effect on this degradation pathway.[5] Formulations buffered to a basic pH have been shown to preferentially degrade to ramiprilat rather than the diketopiperazine.[2][3][6]

Influence of Temperature and Moisture

Temperature and moisture are critical factors that accelerate the degradation of ramipril.

  • Temperature: Elevated temperatures significantly increase the rate of both hydrolysis and diketopiperazine formation.[7][8][9][10] The degradation of ramipril follows first-order kinetics, with the rate constant increasing with temperature.[7]

  • Moisture: The presence of moisture can facilitate both degradation pathways. However, under dry conditions and elevated temperatures, the formation of ramipril DKP is the predominant degradation pathway.[7] Interestingly, one study found that under dry air at 363 K, the half-life of ramipril was significantly shorter (5.8 hours) compared to humid conditions (146 hours at RH 76% and 363 K), suggesting that in the absence of water for hydrolysis, the cyclization to DKP is more rapid.[7]

Quantitative Degradation Kinetics

The degradation of ramipril to its diketopiperazine derivative has been shown to follow first-order kinetics.[7] A study investigating the degradation of ramipril under dry air at elevated temperatures provided the following kinetic and thermodynamic parameters:

ParameterValueConditions
Kinetic Order First-OrderDry air, elevated temperature[7]
Degradation Rate Constant (k) 1.396 ± 0.133 × 10⁻⁵ s⁻¹T = 373 K, dry air[7][11]
Half-life (t₀.₅) 5.8 hoursT = 363 K, dry air[7]
Activation Energy (Ea) 174.12 ± 46.2 kJ/molDry air[7][11]
Enthalpy of Activation (ΔH) 171.65 ± 48.7 kJ/molDry air[7][11]
Entropy of Activation (ΔS) PositiveDry air[7][11]

The positive entropy of activation suggests that the transition state is less ordered than the reactants, which is consistent with a unimolecular cyclization reaction. The endothermic nature of the reaction, indicated by the positive enthalpy of activation, signifies that energy input is required for the formation of the activated complex.[7]

Experimental Protocols

The investigation of ramipril degradation and the formation of its diketopiperazine derivative typically involves forced degradation studies followed by analysis using stability-indicating analytical methods.

Forced Degradation Study Protocol

Objective: To induce the degradation of ramipril under various stress conditions to identify and quantify degradation products, including this compound.

Materials:

  • Ramipril drug substance

  • Hydrochloric acid (0.1M)

  • Sodium hydroxide (0.1M)

  • Hydrogen peroxide (3%)

  • Buffer solutions (pH 3, 5, and 8)

  • High-purity water

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Phosphate buffer (for mobile phase)

  • Glass vials

Equipment:

  • Calibrated oven or stability chamber

  • pH meter

  • Analytical balance

  • Volumetric flasks

  • High-Performance Liquid Chromatography (HPLC) system with UV or DAD detector

  • HPLC-Mass Spectrometry (HPLC-MS) system (for identification)

Methodology:

  • Sample Preparation:

    • Accurately weigh a specific amount of ramipril drug substance (e.g., 10 mg) into separate glass vials for each stress condition.

    • For hydrolytic degradation, add a defined volume of 0.1M HCl (acidic), 0.1M NaOH (alkaline), or high-purity water (neutral) to the respective vials.

    • For oxidative degradation, add a defined volume of 3% hydrogen peroxide.

    • For thermal degradation, place the vials containing the solid drug substance in an oven at a specified temperature (e.g., 70°C, 90°C).[5][12]

    • For pH-dependent degradation, dissolve the drug substance in buffer solutions of pH 3, 5, and 8 and store at an elevated temperature (e.g., 90°C for 1 hour).[5]

  • Stress Conditions:

    • Expose the samples to the respective stress conditions for a predetermined period. The duration will depend on the stability of the drug and the desired level of degradation.

    • For hydrolytic and oxidative studies, samples can be heated to accelerate degradation.

    • After the exposure period, neutralize the acidic and alkaline samples.

  • Sample Analysis:

    • Dilute the stressed samples to a suitable concentration with an appropriate solvent (e.g., methanol or mobile phase).

    • Analyze the samples using a validated stability-indicating HPLC method.

HPLC Method for Ramipril and its Degradation Products
  • Column: Reversed-phase C18 column (e.g., Nucleosil 100-5 C18, 250 mm x 4.6 mm, 5 µm).[5]

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.01M phosphate buffer, pH 2.4) and an organic solvent (e.g., methanol, acetonitrile, tetrahydrofuran). A common mobile phase composition is a mixture of methanol, tetrahydrofuran, and phosphate buffer (pH 2.4; 0.01M) in a ratio of 55:5:40 (v/v/v).[12]

  • Flow Rate: 1.0 mL/min.[5][12]

  • Detection: UV detection at 210 nm or 215 nm.[5][12]

  • Identification: The identity of the degradation products can be confirmed by comparing their retention times with those of known standards or by using HPLC-MS to determine their mass-to-charge ratio.

Visualization of the Degradation Pathway

The following diagrams illustrate the logical workflow of a forced degradation study and the chemical transformation of ramipril to its diketopiperazine derivative.

G cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis Ramipril Ramipril Drug Substance Acid 0.1M HCl Ramipril->Acid Base 0.1M NaOH Ramipril->Base Water Water Ramipril->Water Oxidizing 3% H2O2 Ramipril->Oxidizing Heat Solid State Heat Ramipril->Heat Stressed_Samples Stressed Samples Acid->Stressed_Samples Base->Stressed_Samples Water->Stressed_Samples Oxidizing->Stressed_Samples Heat->Stressed_Samples HPLC HPLC Analysis Stressed_Samples->HPLC HPLC_MS HPLC-MS Identification Stressed_Samples->HPLC_MS Data Degradation Profile & Kinetics HPLC->Data HPLC_MS->Data

Caption: Experimental workflow for a forced degradation study of ramipril.

Caption: Chemical transformation of ramipril to its diketopiperazine derivative.

Conclusion and Recommendations

The formation of this compound is a significant degradation pathway that is highly dependent on environmental factors such as pH, temperature, and moisture. Understanding the mechanism and kinetics of this reaction is crucial for the development of stable ramipril formulations. To minimize the formation of ramipril DKP, the following strategies are recommended:

  • pH Control: Maintaining a slightly alkaline pH in liquid formulations or in the microenvironment of solid dosage forms can favor the formation of the active metabolite ramiprilat over the inactive diketopiperazine.

  • Moisture Protection: As ramipril is sensitive to moisture, appropriate packaging and control of humidity during manufacturing and storage are essential to prevent degradation.

  • Temperature Control: Storage at controlled room temperature or refrigeration can significantly slow down the rate of degradation.

  • Excipient Compatibility: Careful selection of excipients is necessary to avoid those that may promote the degradation of ramipril.

By implementing these control strategies, researchers, scientists, and drug development professionals can ensure the quality, stability, and efficacy of ramipril-containing drug products.

References

The Chemical Architecture of Ramipril Diketopiperazine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ramipril, a widely prescribed angiotensin-converting enzyme (ACE) inhibitor, undergoes metabolic and degradation pathways that can alter its therapeutic efficacy. A key transformation product is ramipril diketopiperazine (DKP), an inactive cyclic derivative formed through intramolecular condensation. This technical guide provides a comprehensive overview of the chemical structure of this compound, its formation, and detailed experimental protocols for its synthesis, isolation, and characterization. Quantitative spectral data are presented in a structured format to aid in its identification and analysis.

Introduction

Ramipril is a prodrug that is hydrolyzed in vivo to its active metabolite, ramiprilat, which is a potent inhibitor of ACE. The stability of ramipril is a critical factor in its formulation and storage, as it can degrade through two primary pathways: hydrolysis to ramiprilat and intramolecular cyclization to form the inactive this compound.[1][2] The formation of ramipril DKP is influenced by factors such as pH, temperature, and humidity.[3][4] Understanding the chemical properties and formation of this impurity is essential for the quality control and development of stable ramipril formulations.

Chemical Structure and Properties

This compound, also known as ramipril impurity D in the European Pharmacopoeia, is a tricyclic compound formed from the internal cyclization of ramipril.[5][6]

Chemical Name: ethyl (2S)-2-[(2S,6S,8S,11S)-11-methyl-9,12-dioxo-1,10-diazatricyclo[6.4.0.02,6]dodecan-10-yl]-4-phenylbutanoate[5]

Molecular Formula: C₂₃H₃₀N₂O₄[5]

Molecular Weight: 398.50 g/mol

Physicochemical Properties
PropertyValueReference
Molecular Weight398.50 g/mol
Exact Mass398.2206 Da
CAS Number108731-95-9[7]
AppearanceSolid[7]
SolubilitySoluble in DMSO and Ethanol

Formation of this compound

The primary mechanism for the formation of this compound is the intramolecular cyclization of ramipril. This reaction is essentially an internal amide bond formation, leading to the stable diketopiperazine ring structure.

G cluster_legend Legend Ramipril Ramipril DKP This compound Ramipril->DKP Intramolecular Cyclization (Heat, pH < 7) Ramiprilat Ramiprilat (Active Metabolite) Ramipril->Ramiprilat Ester Hydrolysis (in vivo, basic pH) Process Process Compound Compound

Figure 1: Degradation pathways of Ramipril.

Experimental Protocols

Synthesis of this compound (via Forced Degradation)

This protocol is adapted from forced degradation studies to produce this compound for use as a reference standard.

Materials:

  • Ramipril pure substance

  • 0.1 N Hydrochloric Acid (HCl)

  • Methanol

  • Water

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Rotary evaporator

  • High-Performance Liquid Chromatography (HPLC) system for purification

Procedure:

  • Dissolve a known amount of ramipril in a minimal amount of methanol.

  • Add 0.1 N HCl to the solution. The ratio of ramipril to acid solution should be optimized, but a starting point is 1:10 (w/v).

  • Reflux the mixture at 70-80°C for 4-6 hours.[8]

  • Monitor the reaction progress by HPLC to observe the conversion of ramipril to this compound.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Neutralize the solution with a suitable base (e.g., 0.1 N NaOH) to a pH of approximately 7.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • The aqueous residue can be extracted with a suitable organic solvent like ethyl acetate.

  • Dry the organic extracts over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude product.

  • Purify the crude this compound using preparative HPLC.

Analytical Method for Ramipril and its Diketopiperazine Impurity

The following HPLC method can be used for the separation and quantification of ramipril and this compound.[8]

ParameterCondition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile : Phosphate Buffer (pH 2.5) (50:50, v/v)
Flow Rate 1.0 mL/min
Detection UV at 210 nm
Injection Volume 20 µL
Column Temperature Ambient

Sample Preparation:

  • Accurately weigh and dissolve the sample containing ramipril and its impurities in the mobile phase to a known concentration.

  • Filter the solution through a 0.45 µm syringe filter before injection.

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis A Weigh Sample B Dissolve in Mobile Phase A->B C Filter (0.45 µm) B->C D Inject Sample C->D Prepared Sample E Separation on C18 Column D->E F UV Detection (210 nm) E->F G Data Acquisition & Analysis F->G

Figure 2: Experimental workflow for HPLC analysis.

Spectroscopic Data

Mass Spectrometry
Ionm/z
[M+H]⁺399.2
[M-H]⁻397.2

Data obtained from electrospray ionization (ESI) mass spectrometry.

Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)Assignment
~1745C=O stretch (ester)
~1660C=O stretch (amide I)
~1637C=O stretch (amide I)
~2950C-H stretch (aliphatic)
~1450C-H bend (aliphatic)
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Expected Regions):

  • 7.1-7.3 ppm: Aromatic protons of the phenyl group.

  • 4.0-4.2 ppm: Quartet for the -OCH₂- protons of the ethyl ester.

  • 1.1-1.3 ppm: Triplet for the -CH₃ protons of the ethyl ester.

  • Multiple signals between 1.5-4.0 ppm: Protons of the bicyclic ring system and the aliphatic chain.

  • A doublet around 1.2-1.4 ppm: Methyl group on the diketopiperazine ring.

¹³C NMR (Expected Regions):

  • ~170-175 ppm: Carbonyl carbons of the ester and amide groups.

  • ~125-140 ppm: Aromatic carbons of the phenyl group.

  • ~60 ppm: -OCH₂- carbon of the ethyl ester.

  • ~14 ppm: -CH₃ carbon of the ethyl ester.

  • Various signals in the aliphatic region (20-70 ppm): Carbons of the bicyclic system and the aliphatic chain.

Conclusion

This technical guide provides a foundational understanding of the chemical structure, formation, and analysis of this compound. The presented experimental protocols and spectral data serve as a valuable resource for researchers and professionals in the pharmaceutical industry involved in the development, manufacturing, and quality control of ramipril and its formulations. A thorough characterization of impurities like ramipril DKP is paramount for ensuring the safety and efficacy of this important therapeutic agent.

References

Synthesis and Characterization of Ramipril Diketopiperazine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of ramipril diketopiperazine, a significant degradation product of the angiotensin-converting enzyme (ACE) inhibitor, ramipril. This document details the synthetic pathway, experimental protocols for its formation and analysis, and in-depth characterization data.

Introduction

Ramipril, a widely prescribed medication for hypertension and heart failure, is known to degrade under various conditions, leading to the formation of impurities that can impact its efficacy and safety. One of the primary degradation pathways is the intramolecular cyclization of ramipril to form this compound (DKP), also known as Ramipril Impurity D.[1] Understanding the synthesis and characteristics of this impurity is crucial for the development of stable ramipril formulations and for ensuring drug quality and regulatory compliance.

Ramipril DKP is pharmacologically inactive as an ACE inhibitor.[2] Its presence in pharmaceutical formulations is an indicator of product degradation. This guide serves as a technical resource for researchers and professionals involved in the analysis, formulation, and quality control of ramipril.

Synthesis of this compound

The synthesis of this compound is primarily achieved through the forced degradation of ramipril. This process mimics the degradation that can occur during manufacturing, storage, or exposure to stress conditions. The intramolecular cyclization is facilitated by heat, particularly in the solid state under dry air conditions.[3][4]

Synthesis Pathway

The formation of this compound from ramipril is a unimolecular reaction involving the cyclization of the dipeptide-like structure of the parent drug.

G Ramipril Ramipril (C23H32N2O5) DKP This compound (C23H30N2O4) Ramipril->DKP Intramolecular Cyclization Heat Heat (e.g., 120°C) Heat->Ramipril

Caption: Ramipril Degradation to Diketopiperazine.

Experimental Protocol: Synthesis via Forced Degradation

This protocol describes the generation of this compound from ramipril through thermal stress.

Materials:

  • Ramipril pure substance

  • Oven capable of maintaining 120°C (± 2°C)

  • Glass vials

Procedure:

  • Accurately weigh a sample of pure ramipril into a glass vial.

  • Place the vial in an oven preheated to 120°C.

  • Heat the sample for 6-8 hours.[1]

  • After the specified time, remove the vial from the oven and allow it to cool to room temperature.

  • The resulting solid contains this compound. Further purification can be achieved using techniques such as flash chromatography if a highly pure sample is required.[1]

Characterization of this compound

A combination of chromatographic and spectroscopic techniques is employed to identify and characterize this compound.

Analytical Methods

High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is the primary method for the detection and quantification of this compound.

ParameterHPLC Method 1HPLC-MS Method
Column Isocratic reversed-phaseNot specified
Mobile Phase Not specified in detailAcetonitrile and phosphate buffer (pH 2.0; 0.035 mol/L) (65:35 v/v)[3]
Flow Rate Not specified1.2 mL/min[3]
Detection UVUV at 215 nm and Mass Spectrometry[3]
Retention Time 8.28 min (as Impurity D)[1]Not specified
Spectroscopic Data

Mass Spectrometry (MS):

Mass spectrometry is used to confirm the molecular weight of this compound.

Ionization ModeObserved m/zInterpretation
Positive Ion (M+H)⁺415 (for a related impurity L)This suggests the molecular weight of a related impurity. The molecular ion for ramipril DKP is not explicitly stated in this source.[1]
Positive Ion (M+1)Not specified
Negative Ion (M-H)⁻Not specified

Note: While the provided search result mentions MS and MS-MS data for ramipril D, it does not explicitly state the m/z values in the text.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy provides detailed structural information about the molecule. The following data is based on the information available in the literature.[1]

NucleusChemical Shift (δ, ppm)
¹H NMRData not fully available in the provided search results.
¹³C NMRData not fully available in the provided search results.

Note: The referenced article indicates that NMR and CMR spectra for ramipril impurity D are available in Figure 8 of that publication; however, the full spectral data is not detailed in the text of the search results.[1]

Experimental Workflow: Isolation and Characterization

The following diagram illustrates a typical workflow for the isolation and characterization of this compound from a degraded ramipril sample.

G cluster_synthesis Synthesis/Generation cluster_isolation Isolation cluster_characterization Characterization Forced_Degradation Forced Degradation of Ramipril (Heating at 120°C) Flash_Chromatography Flash Chromatography Forced_Degradation->Flash_Chromatography Crude Product HPLC_MS HPLC-MS Analysis Flash_Chromatography->HPLC_MS Purified DKP NMR NMR Spectroscopy (¹H and ¹³C) Flash_Chromatography->NMR Purified DKP IR IR Spectroscopy Flash_Chromatography->IR Purified DKP

Caption: Characterization Workflow.

Conclusion

This technical guide has outlined the synthesis of this compound through forced degradation and summarized the key analytical techniques for its characterization. The provided experimental protocols and data serve as a valuable resource for pharmaceutical scientists and researchers working with ramipril. A thorough understanding of this degradation product is essential for developing robust and stable drug formulations and ensuring the quality and safety of ramipril-based therapies. Further research to obtain and publish detailed NMR spectral data would be beneficial to the scientific community.

References

Ramipril's Unwanted Transformation: A Technical Guide to Diketopiperazine Degradation

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – Ramipril, a widely prescribed angiotensin-converting enzyme (ACE) inhibitor for the management of hypertension and cardiovascular diseases, is susceptible to a significant degradation pathway that leads to the formation of an inactive and potentially undesirable impurity: ramipril diketopiperazine (DKP). This technical guide provides a comprehensive overview of this degradation pathway, offering in-depth insights for researchers, scientists, and drug development professionals. The following sections detail the mechanism of degradation, key influencing factors, quantitative analysis, and detailed experimental protocols for studying this transformation.

The Degradation Pathway: An Intramolecular Cyclization

Ramipril undergoes degradation primarily through two main pathways: hydrolysis to its active metabolite, ramiprilat (ramipril-diacid), and an intramolecular cyclization to form the inactive this compound.[1][2] The formation of DKP is a result of the internal condensation of the amino and carboxyl groups within the ramipril molecule. This cyclization reaction is influenced by several factors, most notably temperature, humidity, and pH.[3]

Under conditions of dry heat, the degradation of ramipril to DKP is the predominant pathway.[1] In contrast, the presence of moisture and alkaline conditions tends to favor the hydrolysis to ramiprilat.[4][5] Acidic to neutral pH conditions (pH 3-5) have been shown to facilitate the formation of DKP.[4][5]

The conversion of ramipril to DKP is a critical concern in the pharmaceutical industry as it leads to a loss of therapeutic efficacy and the introduction of an impurity that requires careful monitoring and control in drug formulations.

Ramipril_Degradation_Pathway Ramipril Ramipril (C23H32N2O5) DKP This compound (DKP) (C23H30N2O4) Ramipril->DKP Intramolecular Cyclization (Heat, Dry Conditions, Acidic/Neutral pH) Ramiprilat Ramiprilat (Ramipril-Diacid) Ramipril->Ramiprilat Hydrolysis (Moisture, Alkaline pH)

Figure 1: Ramipril degradation pathways.

Quantitative Analysis of Ramipril Degradation

The degradation of ramipril to DKP follows first-order kinetics.[1][3] The rate of this degradation is significantly influenced by environmental conditions. The following tables summarize key quantitative data from stability and forced degradation studies.

Table 1: Kinetic Data for Ramipril Degradation to Diketopiperazine

ParameterValueConditionsReference
Degradation Rate Constant (k)1.396 ± 0.133 × 10⁻⁵ s⁻¹T = 373 K (100 °C), Dry Air[1]
Activation Energy (Ea)174.12 ± 46.2 kJ/molDry Air[1]
Enthalpy of Activation (ΔH‡)171.65 ± 48.7 kJ/molDry Air[1]

Table 2: Influence of pH on Ramipril Degradation Products

pHDegradation Product(s)ObservationReference
3Diketopiperazine (Impurity D)> 0.2% formation[4]
5Diketopiperazine (Impurity D)> 0.2% formation[4]
8Ramipril-diacid (Impurity E)> 1% formation[4]
Alkaline (0.1M NaOH)Ramipril-diacid (Impurity E)> 50% degradation[4]

Experimental Protocols

This section provides detailed methodologies for conducting forced degradation studies and for the analytical determination of ramipril and its DKP degradant.

Forced Degradation of Ramipril in Solid State (Thermal Stress)

This protocol is designed to induce the degradation of ramipril to DKP under thermal stress in a dry environment.

Objective: To generate the diketopiperazine degradation product of ramipril for identification and quantification.

Materials:

  • Pure ramipril powder

  • Glass vials

  • Thermal chamber or oven

  • HPLC-UV or HPLC-MS system

Procedure:

  • Accurately weigh 10.0 mg of pure ramipril into a 5 mL glass vial.

  • Place the vial in a thermal chamber pre-set to a temperature range of 343 K to 373 K (70 °C to 100 °C).[1][3]

  • Maintain a low relative humidity (RH), ideally 0% RH (dry air), to favor DKP formation.[1]

  • Expose the sample to these conditions for a period ranging from 20 to 90 hours, with periodic sampling to monitor the progress of degradation.[1]

  • At each time point, remove a vial, allow it to cool to room temperature.

  • Dissolve the contents in a suitable solvent (e.g., methanol) to a known concentration for subsequent analysis.

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis weigh Weigh 10.0 mg Ramipril place Place in Glass Vial weigh->place heat Heat at 343-373 K place->heat humidity Low Relative Humidity (e.g., 0% RH) heat->humidity time Incubate for 20-90 hours humidity->time cool Cool to Room Temp. time->cool dissolve Dissolve in Solvent cool->dissolve analyze Analyze by HPLC dissolve->analyze

Figure 2: Workflow for forced degradation of ramipril.
HPLC Method for the Quantification of Ramipril and Diketopiperazine

This method is suitable for separating and quantifying ramipril and its DKP degradation product.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with UV or Diode Array Detector (DAD)

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[3]

Chromatographic Conditions:

  • Mobile Phase: A mixture of acetonitrile and a phosphate buffer (e.g., 0.035 mol/L, pH 2.0) in a ratio of 65:35 (v/v).[3]

  • Flow Rate: 1.0 mL/min.[3]

  • Injection Volume: 20 µL.[3]

  • Detection Wavelength: 213 nm.[3]

  • Column Temperature: Ambient or controlled at 298 K (25 °C).[3]

Sample Preparation:

  • Prepare a standard stock solution of pure ramipril and, if available, a reference standard for DKP in the mobile phase or a suitable solvent.

  • Prepare calibration standards by serially diluting the stock solutions.

  • Dissolve the degraded ramipril samples from the forced degradation study in the mobile phase to a known concentration.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

Analysis:

  • Inject the calibration standards to generate a calibration curve.

  • Inject the degraded samples.

  • Identify the peaks for ramipril and DKP based on their retention times compared to the standards.

  • Quantify the amount of ramipril remaining and DKP formed using the calibration curve.

Conclusion

The degradation of ramipril to its diketopiperazine derivative is a critical stability concern that necessitates thorough understanding and control during drug development and manufacturing. This technical guide has outlined the fundamental aspects of this degradation pathway, including the underlying mechanism, influencing factors, and quantitative analytical methods. By employing the detailed experimental protocols provided, researchers and drug development professionals can effectively study and mitigate the formation of this undesirable impurity, ensuring the quality, safety, and efficacy of ramipril-containing pharmaceutical products.

References

In Silico Toxicity Assessment of Ramipril Diketopiperazine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ramipril, a widely prescribed angiotensin-converting enzyme (ACE) inhibitor, is known to degrade into ramipril diketopiperazine (DKP). The presence of this impurity in pharmaceutical formulations necessitates a thorough evaluation of its potential toxicity. This technical guide provides an in-depth overview of the in silico toxicity prediction of ramipril DKP, supplemented with experimental verification data. Quantitative structure-activity relationship (QSAR) models have been employed to predict the carcinogenic, genotoxic, and mutagenic potential of this degradation product. These computational predictions have been further investigated through in vitro assays, including the micronucleus and Ames tests, to provide a comprehensive safety profile. This document outlines the methodologies used, presents the quantitative findings in a structured format, and visualizes the key workflows and toxicological relationships.

In Silico Toxicity Prediction

The initial safety assessment of ramipril DKP was conducted using computational toxicology models. Specifically, the open-access software VEGA-GUI (Virtual Models for Evaluating the Properties of Chemicals within a Global Architecture) was utilized to perform QSAR simulations for carcinogenicity, genotoxicity, and mutagenicity.[1][2]

Experimental Protocol: In Silico QSAR Analysis

The in silico analysis of ramipril DKP was performed using the VEGA-GUI software (version 1.2.0).[1] The structure of the ramipril DKP derivative was subjected to various models within the VEGA platform to predict the following toxicological endpoints:

  • Carcinogenicity: Assessed using models that identify structural alerts and molecular fragments associated with carcinogenic activity.

  • Genotoxicity: Evaluated through models that predict the potential to induce chromosomal aberrations and other genetic damage.

  • Mutagenicity (Ames test): Predicted using models that simulate the outcome of the bacterial reverse mutation assay.

The reliability of the predictions was evaluated using the Applicability Domain Index (ADI), which measures the similarity of the target compound to the chemicals in the model's training set. The results were translated into numeric endpoint scores (ES) ranging from 0 (low toxicity) to 1 (high toxicity), with an average endpoint score (ESav) calculated for each endpoint.[1]

Quantitative In Silico Toxicity Data

The QSAR analysis of ramipril DKP yielded predictions for its carcinogenic, genotoxic, and mutagenic potential. The results are summarized in the table below.

Toxicological EndpointQSAR Model PredictionReliabilityEndpoint Score (ES)
CarcinogenicityPotentially CarcinogenicModerate[1][2]Not explicitly stated
GenotoxicityPotentially GenotoxicModerate[1][2]Not explicitly stated
Mutagenicity (Ames test)Non-mutagenicStrong[1]0.2[1]

Table 1: Summary of In Silico QSAR Predictions for this compound

Experimental Verification of In Silico Predictions

To corroborate the computational predictions, in vitro toxicological studies were conducted. These experiments aimed to provide empirical evidence for the genotoxic and mutagenic potential of ramipril DKP.

Experimental Protocol: In Vitro Micronucleus Assay

The genotoxicity of ramipril DKP was assessed using an in vitro micronucleus assay.[1] This test evaluates the potential of a substance to induce chromosomal damage.

  • Objective: To verify the in silico prediction of genotoxicity.

  • Method: The assay was employed to assess the potential for direct DNA-damaging properties of the ramipril degradant.[1]

  • Concentrations: The compound was tested at high concentrations as a screening series and at concentrations typically observed in human blood to mimic a clinical scenario.[1] A high concentration of 0.22 mg/mL was specifically mentioned.[1]

  • Endpoint: The formation of micronuclei, which indicates chromosomal damage or loss.

Experimental Protocol: In Vitro Ames Test

The mutagenic potential of both pure ramipril DKP and its N-nitroso metabolite was evaluated using the Ames test (bacterial reverse mutation assay).[1]

  • Objective: To verify the in silico prediction of mutagenicity and to investigate the effect of nitrosation.

  • Method: The test was designed to detect two mechanisms of mutagenicity: a direct mechanism for the pure degradant and an indirect mechanism via the formation of N-nitroso-metabolites.[1] The N-nitroso-metabolites were generated using a Nitrosation Assay Procedure (NAP test).[1] The test was conducted with Salmonella typhimurium strain TA100 with metabolic activation.[1]

  • Concentration: The nitrosation product was tested at a concentration of 4.5 mg/mL.[1]

  • Endpoint: The induction of base substitution mutations in the test bacteria.

Quantitative Experimental Verification Data

The in vitro assays provided crucial data to confirm and contextualize the in silico predictions.

AssayCompoundConcentrationResult
In Vitro Micronucleus AssayRamipril DKP0.22 mg/mLCytotoxic and potentially aneugenic (three-fold increase in micronuclei relative to control)[1]
In Vitro Micronucleus AssayRamipril DKPPhysiologic concentrationsNo cytotoxicity or genotoxicity observed[3]
In Vitro Ames TestPure Ramipril DKPNot specifiedNon-mutagenic[1]
In Vitro Ames TestNitrosation product of Ramipril DKP4.5 mg/mLMutagenic (induced base substitution mutations in TA100 with metabolic activation)[1]

Table 2: Summary of In Vitro Experimental Verification Results for this compound

Visualizations: Workflows and Logical Relationships

In Silico to In Vitro Toxicity Assessment Workflow

The following diagram illustrates the workflow from the identification of ramipril DKP to its in silico and subsequent in vitro toxicological assessment.

G cluster_0 Compound Identification cluster_1 In Silico Toxicity Prediction cluster_2 In Vitro Experimental Verification A Ramipril Degradation (Forced Ageing Test) B Identification of This compound (DKP) (HPLC-MS) A->B C QSAR Analysis (VEGA-GUI) B->C Input for Prediction D Potentially Carcinogenic C->D E Potentially Genotoxic C->E F Non-mutagenic (Pure DKP) C->F G Genotoxic at High Conc. E->G Verification of Genotoxicity H Non-mutagenic F->H Verification of Mutagenicity I Nitrosation Assay Procedure (NAP Test) H->I Investigate Indirect Mutagenicity J Mutagenic I->J

In Silico to In Vitro Assessment Workflow

Logical Relationship of Ramipril DKP Toxicity Predictions

This diagram outlines the logical flow of the toxicity findings for this compound.

G cluster_0 In Silico Predictions cluster_1 In Vitro Results A This compound (DKP) B Carcinogenicity (Potentially Positive) A->B QSAR Analysis C Genotoxicity (Potentially Positive) A->C QSAR Analysis D Mutagenicity (Predicted Negative) A->D QSAR Analysis G Ames Test (Nitrosated DKP) (Positive) A->G After Nitrosation E Micronucleus Assay (Positive at high conc.) C->E Experimental Verification F Ames Test (Pure DKP) (Negative) D->F Experimental Verification

Toxicity Profile of Ramipril DKP

Conclusion

The in silico toxicity assessment of this compound, a degradation product of ramipril, indicates a potential for carcinogenicity and genotoxicity, though these predictions have moderate reliability.[1][2] The prediction for mutagenicity was strong for the pure compound being non-mutagenic.[1] Experimental verification through in vitro assays confirmed that while pure ramipril DKP is not mutagenic, its nitrosation product is.[1] Furthermore, the genotoxic potential was observed in the micronucleus assay at high concentrations, suggesting a threshold effect.[1][3] At physiological concentrations, the cytotoxicity and genotoxicity of ramipril DKP were not observed.[3] These findings highlight the importance of a combined in silico and in vitro approach for the comprehensive safety evaluation of drug impurities. The potential for endogenous formation of mutagenic N-nitroso compounds from ramipril DKP warrants further investigation and consideration in the risk assessment of ramipril-containing drug products.

References

Unraveling the Genotoxic Potential of Ramipril Diketopiperazine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the potential genotoxicity of ramipril diketopiperazine (DKP), a primary degradation product of the angiotensin-converting enzyme (ACE) inhibitor, ramipril. A review of available in silico and in vitro toxicological data is presented to offer a detailed perspective for researchers and drug development professionals. This guide summarizes key quantitative data, outlines detailed experimental protocols for pivotal genotoxicity assays, and visualizes the experimental workflow and potential mechanistic pathways. The findings indicate that while ramipril DKP itself is not mutagenic, it exhibits a potential for aneugenicity at high concentrations. Furthermore, its nitrosation product demonstrates mutagenic properties, highlighting a potential risk that warrants careful consideration during drug formulation and stability studies.

Introduction

Ramipril is a widely prescribed ACE inhibitor for the treatment of hypertension and heart failure. Under certain conditions, particularly in dry air, ramipril can undergo intramolecular cyclization to form its diketopiperazine (DKP) derivative.[1] The presence of this impurity in pharmaceutical formulations is of significant interest from a safety perspective. Assessing the genotoxic potential of such impurities is a critical component of drug development and regulatory submission, ensuring the safety of pharmaceutical products. This guide focuses on the available scientific evidence to provide an in-depth understanding of the genotoxic profile of ramipril DKP.

Quantitative Genotoxicity Data

The assessment of the genotoxic potential of ramipril DKP has been approached through a combination of computational modeling and in vitro assays. The key findings from these studies are summarized below.

In Silico QSAR Predictions

Quantitative Structure-Activity Relationship (QSAR) simulations have been employed as an initial screening tool. These computational models predicted that ramipril DKP could be carcinogenic and genotoxic, although these predictions were associated with only moderate reliability.[1] Conversely, the prediction for mutagenicity was strong, indicating a non-mutagenic profile for the parent DKP molecule.[1]

In Vitro Micronucleus Assay

To experimentally verify the in silico prediction of genotoxicity, an in vitro micronucleus assay was conducted. This assay is designed to detect both clastogenic (chromosome-breaking) and aneugenic (whole chromosome loss or gain) events.

Table 1: In Vitro Micronucleus Assay Results for this compound

ConcentrationResultKey Finding
High Concentration (0.22 mg/mL)PositiveA three-fold increase in micronuclei compared to the control was observed (33.33% vs. 11.86%, p = 0.0184), suggesting a cytotoxic and potentially aneugenic effect.[1]
Physiologic ConcentrationsNegativeNo significant increase in micronuclei was observed, indicating that the genotoxic effect has a threshold.[1]
Bacterial Reverse Mutation (Ames) Test

The mutagenic potential of ramipril DKP was evaluated using the Ames test, which assesses the ability of a substance to induce gene mutations in bacteria. The study investigated both the pure DKP compound and its N-nitroso derivative.

Table 2: Bacterial Reverse Mutation (Ames) Test Results for this compound and its Nitrosation Product

Test SubstanceMetabolic Activation (S9)Test StrainResultKey Finding
Pure Ramipril DKPWith and WithoutTA100 and other standard strainsNegativePure ramipril DKP is not mutagenic.[1]
Nitrosation Product of Ramipril DKPWithTA100PositiveInduced base substitution mutations at a concentration of 4.5 mg/mL, confirming its mutagenicity.[1]
Nitrosation Product of Ramipril DKPWithoutTA100NegativeMetabolic activation is required for the mutagenic effect of the nitrosated impurity.[1]

Experimental Protocols

The following sections detail the likely experimental methodologies for the key in vitro genotoxicity assays based on standard OECD guidelines and information from the primary study.

In Vitro Mammalian Cell Micronucleus Test (OECD 487)

This assay would have been performed to evaluate the potential of ramipril DKP to induce micronuclei in cultured mammalian cells.

Objective: To detect aneugenic and clastogenic potential.

Cell Line: A suitable mammalian cell line, such as Chinese Hamster Ovary (CHO) cells, would be used.

Procedure:

  • Cell Culture: CHO cells are cultured in appropriate media and conditions (e.g., 37°C, 5% CO2).

  • Treatment: Exponentially growing cells are treated with various concentrations of ramipril DKP, including a high concentration of 0.22 mg/mL and a range of lower, physiologically relevant concentrations.[1] Both a vehicle control (e.g., DMSO) and a positive control (e.g., colchicine for aneugenicity, mitomycin C for clastogenicity) are included. The treatment is typically conducted with and without a metabolic activation system (S9 fraction).

  • Cytokinesis Block: Cytochalasin B is added to the culture medium to block cytokinesis, resulting in binucleated cells. This ensures that only cells that have undergone one mitosis are scored for micronuclei.

  • Harvesting and Staining: After an appropriate incubation period (e.g., 1.5-2 normal cell cycles), cells are harvested, treated with a hypotonic solution, fixed, and dropped onto microscope slides. The cells are then stained with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).

  • Scoring: A minimum of 2000 binucleated cells per concentration are scored for the presence of micronuclei. The Cytokinesis-Block Proliferation Index (CBPI) is also calculated to assess cytotoxicity.

  • Data Analysis: The frequency of micronucleated binucleated cells is calculated for each concentration and compared to the vehicle control using appropriate statistical methods. A statistically significant, dose-dependent increase in micronucleated cells is considered a positive result.

Bacterial Reverse Mutation Test (Ames Test) (OECD 471)

This assay is designed to detect point mutations induced by the test substance.

Objective: To assess the mutagenic potential of pure ramipril DKP and its nitrosation product.

Bacterial Strains: A set of Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and an Escherichia coli strain (e.g., WP2 uvrA) are used to detect different types of mutations. The TA100 strain is particularly sensitive to base-pair substitutions.[1]

Procedure:

  • Preparation of Test Substance: Ramipril DKP is dissolved in a suitable solvent. The nitrosation product is prepared using a Nitrosation Assay Procedure (NAP test).[1]

  • Treatment: The bacterial strains are exposed to various concentrations of the test substance (e.g., up to 5 mg/plate for pure DKP and 4.5 mg/mL for the nitrosation product) in the presence and absence of a metabolic activation system (S9 mix from induced rat liver).[1] A vehicle control and positive controls for each strain with and without S9 are included.

  • Plate Incorporation Method: The test substance, bacterial culture, and (if required) S9 mix are combined with molten top agar and poured onto minimal glucose agar plates.

  • Incubation: The plates are incubated at 37°C for 48-72 hours.

  • Scoring: The number of revertant colonies (colonies that have regained the ability to grow in the absence of a required amino acid) is counted for each plate.

  • Data Analysis: A positive response is defined as a concentration-related increase in the number of revertant colonies and/or a reproducible twofold increase over the background (vehicle control) at one or more concentrations.

Visualizations: Workflows and Pathways

Experimental Workflow

The following diagram illustrates the logical flow of the genotoxicity assessment for this compound.

G cluster_0 In Silico Assessment cluster_1 In Vitro Mutagenicity Assessment cluster_2 In Vitro Genotoxicity Assessment cluster_3 Conclusion QSAR QSAR Simulation Ames_Test Bacterial Reverse Mutation Assay (Ames Test) QSAR->Ames_Test Predicts non-mutagenicity Micronucleus In Vitro Micronucleus Assay QSAR->Micronucleus Predicts genotoxicity Conclusion Genotoxicity Profile of Ramipril DKP Ames_Test->Conclusion Pure DKP: Negative Nitrosated DKP: Positive (with S9) Pure_DKP Pure Ramipril DKP Pure_DKP->Ames_Test Nitro_DKP Nitrosated Ramipril DKP Nitro_DKP->Ames_Test Micronucleus->Conclusion Positive at high concentrations (Aneugenic potential) G cluster_0 Cellular Exposure cluster_1 Potential Molecular Targets (Mechanism Unknown for DKP) cluster_2 Cellular Effects cluster_3 Adverse Outcome DKP This compound (High Concentration) Tubulin Tubulin Polymerization DKP->Tubulin Interference? Motor_Proteins Mitotic Motor Proteins (e.g., Kinesins, Dyneins) DKP->Motor_Proteins Inhibition? SAC Spindle Assembly Checkpoint (SAC) Proteins DKP->SAC Inhibition? Spindle_Disruption Mitotic Spindle Disruption Tubulin->Spindle_Disruption Motor_Proteins->Spindle_Disruption Chromosome_Segregation Defective Chromosome Segregation SAC->Chromosome_Segregation Spindle_Disruption->Chromosome_Segregation Aneuploidy Aneuploidy (Chromosome Gain/Loss) Chromosome_Segregation->Aneuploidy Micronucleus_Formation Micronucleus Formation Chromosome_Segregation->Micronucleus_Formation

References

Ramipril Diketopiperazine: A Certified Reference Material for Pharmaceutical Analysis

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Ramipril, an angiotensin-converting enzyme (ACE) inhibitor, is a widely prescribed medication for the treatment of hypertension and heart failure. As with any pharmaceutical compound, the presence of impurities in the active pharmaceutical ingredient (API) and final drug product is a critical quality attribute that must be carefully controlled and monitored. One of the major degradation products of ramipril is Ramipril diketopiperazine, also known as Ramipril EP Impurity D. The accurate identification and quantification of this impurity are essential to ensure the safety and efficacy of ramipril-containing medicines. This technical guide provides a comprehensive overview of this compound as a certified reference material (CRM), including its synthesis, analytical characterization, and its role in the metabolic pathway of ramipril.

Physicochemical Properties and Identification

This compound is a cyclic dipeptide formed through an intramolecular condensation reaction of ramipril. As a certified reference material, it is a highly purified substance with well-characterized properties.

PropertyValueReference
Chemical Name Ethyl (2S)-2-[(3S,5aS,8aS,9aS)-3-methyl-1,4-dioxodecahydro-2H-cyclopenta[1][2]pyrrolo[1,2-a]pyrazin-2-yl]-4-phenylbutanoate[Sigma-Aldrich Co. LLC. (2023)]
Synonyms Ramipril Impurity D, Ramipril Related Compound D[Sigma-Aldrich Co. LLC. (2023)]
CAS Number 108731-95-9[Sigma-Aldrich Co. LLC. (2023)]
Molecular Formula C₂₃H₃₀N₂O₄[Sigma-Aldrich Co. LLC. (2023)]
Molecular Weight 398.50 g/mol [Sigma-Aldrich Co. LLC. (2023)]

Table 1: Physicochemical Properties of this compound CRM.

Synthesis and Preparation of the Certified Reference Material

The synthesis of this compound as a CRM typically involves the controlled degradation of ramipril. A common method is through thermal stress.

Experimental Protocol: Thermal Degradation for Synthesis

Objective: To generate this compound from Ramipril through thermal degradation.

Methodology:

  • A known quantity of pure Ramipril is placed in a suitable glass vial.

  • The vial is heated in an oven at a controlled temperature of 120°C.

  • The heating is maintained for a period of 6 to 8 hours to induce the intramolecular cyclization reaction.

  • The resulting product is then purified using techniques such as flash chromatography to isolate this compound.

  • The purity of the isolated compound is confirmed by analytical methods like HPLC and the structure is elucidated using spectroscopic techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Analytical Methodologies for Quantification

The accurate quantification of this compound in ramipril samples is crucial for quality control. Stability-indicating high-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC) methods are commonly employed for this purpose.

Experimental Protocol: Stability-Indicating HPLC Method

Objective: To develop and validate a stability-indicating RP-HPLC method for the determination of ramipril and its degradation products, including this compound.

Chromatographic Conditions:

ParameterCondition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile and phosphate buffer (pH 2.5) in a ratio of 50:50 (v/v)
Flow Rate 1.0 mL/min
Detection UV at 210 nm
Injection Volume 20 µL

Table 2: Typical HPLC Conditions for Ramipril and Impurity Analysis.

Forced Degradation Studies:

To demonstrate the stability-indicating nature of the analytical method, forced degradation studies are performed on ramipril. These studies involve subjecting the drug substance to various stress conditions to intentionally generate degradation products.

Stress ConditionMethodology
Acid Hydrolysis 0.1 M HCl at 60°C for 24 hours
Base Hydrolysis 0.1 M NaOH at room temperature for 10 minutes
Oxidative Degradation 3% H₂O₂ at room temperature for 1 hour
Thermal Degradation Dry heat at 70°C for 48 hours
Photolytic Degradation Exposure to UV light (254 nm) and cool white fluorescent light for 48 hours

Table 3: Conditions for Forced Degradation Studies of Ramipril.

Metabolic Pathway of Ramipril

Ramipril is a prodrug that is metabolized in the body to its active form, ramiprilat, as well as several inactive metabolites, including this compound. Understanding this pathway is essential for interpreting pharmacokinetic and pharmacodynamic data. Ramipril is primarily hydrolyzed by liver esterases to the active diacid metabolite, ramiprilat.[3] Other inactive metabolites include the diketopiperazine ester, the diketopiperazine acid, and glucuronide conjugates of ramipril and ramiprilat.[4]

Ramipril_Metabolism Ramipril Ramipril (Prodrug) Ramiprilat Ramiprilat (Active Metabolite) Ramipril->Ramiprilat Hepatic Esterases DKP_ester Diketopiperazine Ester (Inactive) Ramipril->DKP_ester Intramolecular Cyclization Glucuronides Glucuronide Conjugates (Inactive) Ramipril->Glucuronides DKP_acid Diketopiperazine Acid (Inactive) Ramiprilat->DKP_acid Intramolecular Cyclization Ramiprilat->Glucuronides

Caption: Metabolic pathway of Ramipril.

Logical Workflow for CRM Use in Quality Control

The use of a this compound CRM is a fundamental component of the quality control workflow for ramipril drug products. This workflow ensures the identity, purity, and strength of the pharmaceutical preparation.

QC_Workflow cluster_prep Sample and Standard Preparation cluster_analysis Analytical Method cluster_data Data Analysis and Reporting Sample Ramipril Drug Product Sample Sample_Sol Prepare Sample Solution Sample->Sample_Sol CRM This compound CRM Standard_Sol Prepare Standard Solution CRM->Standard_Sol HPLC HPLC/UHPLC Analysis Standard_Sol->HPLC Sample_Sol->HPLC Peak_ID Peak Identification and Integration HPLC->Peak_ID Quantification Quantification of Impurity Peak_ID->Quantification Report Generate Report Quantification->Report

Caption: Quality control workflow for Ramipril impurity testing.

Biological Activity of this compound

This compound is considered an inactive metabolite of ramipril.[5][6] This means it does not exhibit significant inhibitory activity towards the angiotensin-converting enzyme (ACE) and therefore does not contribute to the therapeutic effects of ramipril. The formation of this inactive impurity is a degradation pathway that can reduce the amount of active drug available, highlighting the importance of its control in pharmaceutical formulations.

Conclusion

The availability of a well-characterized Certified Reference Material for this compound is indispensable for the pharmaceutical industry. It enables accurate and reliable quantification of this critical impurity, ensuring that ramipril drug products meet the stringent quality and safety standards required by regulatory agencies. The experimental protocols and analytical methodologies outlined in this guide provide a framework for the effective control of this compound in the development and manufacturing of ramipril formulations.

References

Methodological & Application

Application Note: High-Throughput Analysis of Ramipril and its Metabolite, Ramipril Diketopiperazine, in Human Plasma using LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a proposed high-throughput and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of the angiotensin-converting enzyme (ACE) inhibitor, ramipril, its active metabolite ramiprilat, and its cyclized degradation product, ramipril diketopiperazine, in human plasma. This method is crucial for pharmacokinetic studies, therapeutic drug monitoring, and stability assessments of ramipril formulations. The protocol outlines a straightforward protein precipitation procedure for sample preparation, followed by a rapid chromatographic separation and detection using a triple quadrupole mass spectrometer. The described method, once validated, will offer the necessary sensitivity, specificity, and efficiency for researchers, scientists, and drug development professionals.

Introduction

Ramipril is a prodrug that is hydrolyzed in the liver to its active metabolite, ramiprilat, a potent ACE inhibitor used in the management of hypertension and congestive heart failure.[1] During its metabolism and under certain storage conditions, ramipril can also undergo intramolecular cyclization to form the inactive metabolite, this compound.[2] Monitoring the plasma concentrations of ramipril and its metabolites is essential for understanding its pharmacokinetic profile and ensuring therapeutic efficacy and safety. LC-MS/MS has become the preferred technique for bioanalysis due to its high sensitivity, selectivity, and speed.

This document provides a detailed protocol for the sample preparation and LC-MS/MS analysis of ramipril, ramiprilat, and a proposed method for this compound in human plasma.

Experimental

Materials and Reagents
  • Ramipril, Ramiprilat, and this compound reference standards

  • Internal Standard (IS), e.g., Enalapril or a stable isotope-labeled analog of ramipril

  • LC-MS/MS grade acetonitrile, methanol, and water

  • Formic acid (or other appropriate mobile phase modifier)

  • Human plasma (with anticoagulant, e.g., K2EDTA)

Sample Preparation

A protein precipitation method is proposed for its simplicity and high-throughput capability.

  • Allow plasma samples to thaw at room temperature.

  • To 100 µL of plasma in a microcentrifuge tube, add 20 µL of the internal standard working solution.

  • Vortex briefly to mix.

  • Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitute the dried residue in 100 µL of the mobile phase.

  • Vortex to ensure complete dissolution and transfer to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography

Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm) is recommended for good separation of the analytes from endogenous plasma components.

Mobile Phase: A gradient elution using a mixture of water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B) is suggested.

Flow Rate: 0.4 mL/min

Injection Volume: 5 µL

Gradient Program (Proposed):

Time (min)% Mobile Phase B
0.020
2.580
2.620
4.020
Mass Spectrometry

The analysis should be performed on a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source in the positive ion mode. The analytes are quantified using Multiple Reaction Monitoring (MRM).

Ionization Mode: Electrospray Ionization (ESI), Positive

MRM Transitions (Proposed):

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Ramipril417.2234.1To be optimized
Ramiprilat389.2206.1To be optimized
This compound399.2To be determinedTo be optimized
Internal Standard (e.g., Enalapril)377.2234.2To be optimized

Note: The precursor ion for this compound is derived from its molecular weight of 398.5 g/mol ([M+H]+).[3] The product ion needs to be determined through infusion and fragmentation experiments with a reference standard. A potential fragment could arise from the loss of the ethyl phenylpropanoate side chain.

Quantitative Data Summary

The following tables summarize typical validation parameters for the LC-MS/MS analysis of ramipril and ramiprilat in human plasma, as reported in the literature. The parameters for this compound are to be determined upon method validation.

Table 1: Linearity and Lower Limit of Quantification (LLOQ)

AnalyteLinearity Range (ng/mL)Correlation Coefficient (r²)LLOQ (ng/mL)
Ramipril0.5 - 80> 0.990.5
Ramiprilat1.08 - 107.56> 0.991.08
This compoundTo be determinedTo be determinedTo be determined

Table 2: Precision and Accuracy

AnalyteQC LevelIntra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)
RamiprilLow QC< 15< 1585 - 115
Mid QC< 15< 1585 - 115
High QC< 15< 1585 - 115
RamiprilatLow QC< 15< 1585 - 115
Mid QC< 15< 1585 - 115
High QC< 15< 1585 - 115
This compoundLow QCTo be determinedTo be determinedTo be determined
Mid QCTo be determinedTo be determinedTo be determined
High QCTo be determinedTo be determinedTo be determined

Visualizations

cluster_metabolism Ramipril Metabolism Ramipril Ramipril (Prodrug) Ramiprilat Ramiprilat (Active Metabolite) Ramipril->Ramiprilat Hepatic/Renal Hydrolases Diketopiperazine This compound (Inactive Metabolite) Ramipril->Diketopiperazine Intramolecular Cyclization

Caption: Metabolic pathway of ramipril.

cluster_workflow LC-MS/MS Experimental Workflow plasma Plasma Sample (100 µL) is Add Internal Standard plasma->is precip Protein Precipitation (Acetonitrile) is->precip centrifuge Centrifugation precip->centrifuge evap Evaporation centrifuge->evap reconstitute Reconstitution evap->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms data Data Processing & Quantification lcms->data

Caption: Experimental workflow for plasma sample analysis.

Conclusion

The proposed LC-MS/MS method provides a robust framework for the simultaneous quantification of ramipril, ramiprilat, and this compound in human plasma. The simple sample preparation and rapid chromatographic analysis make it suitable for high-throughput applications in clinical and research settings. Full validation of the method for this compound is required to establish its performance characteristics. This application note serves as a comprehensive guide for researchers and scientists in the field of drug metabolism and pharmacokinetics.

References

Application Note: UPLC-Q-TOF-MS for the Structural Elucidation of Ramipril Diketopiperazine

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust Ultra-Performance Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometry (UPLC-Q-TOF-MS) method for the identification and structural characterization of ramipril diketopiperazine (DKP), a key degradation product of the angiotensin-converting enzyme (ACE) inhibitor, ramipril. The developed protocol provides a highly sensitive and selective approach for impurity profiling in pharmaceutical development and quality control. A detailed fragmentation pathway for ramipril DKP has been elucidated using high-resolution mass spectrometry, providing valuable insights for researchers, scientists, and drug development professionals.

Introduction

Ramipril is an effective ACE inhibitor widely prescribed for the treatment of hypertension and heart failure.[1] However, it is susceptible to degradation, primarily through hydrolysis to its active metabolite, ramiprilat, and intramolecular cyclization to form the inactive diketopiperazine derivative (Impurity D).[2] Monitoring and controlling the levels of these impurities is critical to ensure the safety and efficacy of ramipril-containing drug products. UPLC-Q-TOF-MS offers a powerful analytical tool for this purpose, combining the high-resolution separation of UPLC with the accurate mass measurement and structural elucidation capabilities of Q-TOF-MS. This application note provides a comprehensive protocol for the analysis of ramipril DKP and a detailed study of its fragmentation behavior under collision-induced dissociation (CID).

Experimental Protocols

Sample Preparation
  • Standard Solution: A standard solution of this compound (10 µg/mL) was prepared by dissolving the reference standard in a 50:50 (v/v) mixture of acetonitrile and water.

  • Forced Degradation Sample: To generate ramipril DKP, a sample of ramipril was subjected to thermal stress by heating at 120°C for 8 hours. The resulting material was dissolved in a 50:50 (v/v) mixture of acetonitrile and water to achieve a nominal concentration of 1 mg/mL of the initial ramipril.

UPLC-Q-TOF-MS Method

A Waters ACQUITY UPLC I-Class system coupled to a Xevo G2-XS Q-TOF mass spectrometer was utilized for the analysis. The detailed instrumental parameters are presented in Table 1.

Table 1: UPLC-Q-TOF-MS Instrumental Parameters

ParameterSetting
UPLC System Waters ACQUITY UPLC I-Class
ColumnACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Gradient5% B to 95% B over 10 min
Flow Rate0.4 mL/min
Column Temperature40°C
Injection Volume5 µL
Q-TOF-MS System Waters Xevo G2-XS Q-TOF
Ionization ModeESI Positive
Capillary Voltage3.0 kV
Sampling Cone30 V
Source Temperature120°C
Desolvation Temperature350°C
Desolvation Gas Flow800 L/hr
Cone Gas Flow50 L/hr
Acquisition ModeMSE
Mass Range50 - 1200 m/z
Collision EnergyLow Energy: 6 eV; High Energy Ramp: 15-40 eV

Results and Discussion

Chromatographic Separation

The developed UPLC method provided excellent separation of ramipril and its diketopiperazine degradation product. The high efficiency of the sub-2 µm particle column resulted in sharp and symmetrical peaks, allowing for accurate quantification and subsequent mass spectrometric analysis.

Mass Spectrometry and Fragmentation Analysis

The ESI-MS spectrum of this compound in positive ion mode showed a prominent protonated molecular ion [M+H]+ at an m/z of 399.2384, which corresponds to the molecular formula C23H31N2O4+. The high-resolution mass measurement confirmed the elemental composition with high accuracy.

The MS/MS spectrum of the [M+H]+ ion of ramipril DKP was obtained using collision-induced dissociation. The major fragment ions observed are summarized in Table 2.

Table 2: Major Fragment Ions of this compound ([M+H]+ = 399.2384)

Fragment Ion (m/z)Proposed Elemental CompositionDescription
371.2435C23H31N2O3+Loss of CO from the diketopiperazine ring
234.1492C14H20NO2+Cleavage of the amide bond in the DKP ring
166.0863C9H12NO2+Further fragmentation of the m/z 234 ion
130.0861C9H12N+Loss of CO2 from the m/z 166 ion
91.0542C7H7+Tropylium ion from the phenylpropyl side chain

The proposed fragmentation pathway for this compound is illustrated in the following diagram. The fragmentation is initiated by the characteristic loss of a neutral carbon monoxide (CO) molecule from the diketopiperazine ring, a common fragmentation pattern for this class of compounds.[3] Subsequent cleavages of the amide bonds and fragmentation of the side chains lead to the observed product ions.

fragmentation_pathway parent This compound [M+H]+ = 399.2384 C23H31N2O4+ frag1 m/z 371.2435 C23H31N2O3+ parent->frag1 - CO frag2 m/z 234.1492 C14H20NO2+ parent->frag2 Amide Cleavage frag3 m/z 166.0863 C9H12NO2+ frag2->frag3 Side Chain Cleavage frag5 m/z 91.0542 C7H7+ frag2->frag5 Side Chain Cleavage frag4 m/z 130.0861 C9H12N+ frag3->frag4 - CO2

Caption: Proposed fragmentation pathway of this compound.

Experimental Workflow

The overall workflow for the analysis of this compound is depicted in the following diagram. This systematic approach ensures efficient sample processing and data acquisition for reliable impurity identification and characterization.

experimental_workflow cluster_prep Sample Preparation cluster_analysis UPLC-Q-TOF-MS Analysis cluster_data Data Processing and Elucidation prep1 Standard Solution (Ramipril DKP) analysis UPLC Separation & MS and MS/MS Data Acquisition prep1->analysis prep2 Forced Degradation (Ramipril Sample) prep2->analysis data1 Accurate Mass Measurement analysis->data1 data2 Fragmentation Pattern Analysis data1->data2 data3 Structure Elucidation data2->data3

Caption: Experimental workflow for ramipril DKP analysis.

Conclusion

This application note demonstrates the successful application of UPLC-Q-TOF-MS for the detailed fragmentation study of this compound. The provided experimental protocol is robust and sensitive, making it suitable for routine impurity profiling in the pharmaceutical industry. The elucidated fragmentation pathway provides a valuable reference for the structural confirmation of this critical degradation product, contributing to the development of safer and more effective pharmaceutical products.

References

Application Notes and Protocols for a Validated Stability-Indicating Assay of Ramipril

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview and detailed protocols for the development and validation of a stability-indicating assay for Ramipril. The information is compiled from various scientific studies to ensure a robust and reliable methodology for assessing the stability of Ramipril in bulk drug substances and pharmaceutical formulations.

Introduction

Ramipril is an angiotensin-converting enzyme (ACE) inhibitor widely used in the treatment of hypertension and heart failure.[1][2] Due to the presence of an ester group, Ramipril is susceptible to degradation, primarily through hydrolysis and intramolecular cyclization.[3][4] Therefore, a validated stability-indicating assay is crucial to ensure the quality, efficacy, and safety of Ramipril-containing products by separating and quantifying the active pharmaceutical ingredient (API) from its potential degradation products.

The primary degradation pathways for Ramipril involve:

  • Hydrolysis: Cleavage of the ester group to form the active metabolite, Ramiprilat (Ramipril-diacid).[3][4]

  • Cyclization: Intramolecular condensation to form the inactive Ramipril-diketopiperazine (DKP).[3][4][5]

These degradation products can be formed under various stress conditions such as exposure to acidic, alkaline, oxidative, thermal, and photolytic environments.[6][7]

Experimental Protocols

Forced Degradation Studies

Forced degradation studies are essential to demonstrate the specificity of the analytical method and to identify the likely degradation products.

Protocol:

  • Preparation of Stock Solution: Accurately weigh and dissolve a suitable amount of Ramipril reference standard in a volumetric flask using a suitable solvent (e.g., methanol or a mixture of the mobile phase) to obtain a known concentration (e.g., 1 mg/mL).[4]

  • Acid Hydrolysis: To an aliquot of the stock solution, add 0.1 N to 0.5 N hydrochloric acid.[6][7] Heat the solution (e.g., at 60-80°C) for a specified period (e.g., up to 30 hours) until significant degradation (typically 5-20%) is observed.[6] Cool the solution and neutralize it with an appropriate amount of base (e.g., 0.1 N NaOH). Dilute to the final concentration with the mobile phase.

  • Base Hydrolysis: To an aliquot of the stock solution, add 0.1 N to 0.5 N sodium hydroxide.[6][7] Keep the solution at room temperature or heat gently for a shorter duration until sufficient degradation is achieved. Neutralize with an appropriate amount of acid (e.g., 0.1 N HCl) and dilute to the final concentration.

  • Oxidative Degradation: Treat an aliquot of the stock solution with 3% to 30% hydrogen peroxide.[6][7] Keep the solution at room temperature for a specified time, protected from light. Dilute to the final concentration with the mobile phase.

  • Thermal Degradation: Expose the solid Ramipril powder to dry heat in an oven at a controlled temperature (e.g., 70-105°C) for a defined period.[6][8] Also, subject a solution of Ramipril to thermal stress. After the exposure, dissolve and dilute the sample to the final concentration.

  • Photolytic Degradation: Expose a solution of Ramipril and the solid drug to UV (e.g., 254 nm) and visible light in a photostability chamber.[6] Prepare a control sample stored in the dark. After exposure, dilute the samples to the final concentration.

G cluster_0 Forced Degradation Workflow Start Ramipril Stock Solution Acid Acid Hydrolysis (e.g., 0.1N HCl, Heat) Start->Acid Base Base Hydrolysis (e.g., 0.1N NaOH, RT/Heat) Start->Base Oxidation Oxidative Degradation (e.g., 3% H2O2) Start->Oxidation Thermal Thermal Degradation (e.g., 70°C) Start->Thermal Photo Photolytic Degradation (UV/Vis Light) Start->Photo Analysis HPLC/UHPLC Analysis Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis G Ramipril Ramipril Ramiprilat Ramiprilat (Diacid) (Active Metabolite) Ramipril->Ramiprilat Hydrolysis (Acid/Base) DKP Ramipril-Diketopiperazine (DKP) (Inactive) Ramipril->DKP Cyclization (Heat/Base)

References

Application Note: Forced Degradation of Ramipril to Generate Diketopiperazine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ramipril, a potent angiotensin-converting enzyme (ACE) inhibitor, is widely prescribed for the treatment of hypertension and cardiovascular diseases. However, ramipril is susceptible to degradation, primarily through two pathways: hydrolysis to its active metabolite, ramiprilat, and intramolecular cyclization to form the inactive degradant, ramipril diketopiperazine (DKP).[1][2] The formation of DKP is a critical quality attribute to monitor during drug development and stability testing, as it represents a loss of potency and the introduction of an impurity.[3] Forced degradation studies, or stress testing, are essential for identifying potential degradation products, understanding degradation pathways, and developing stability-indicating analytical methods as mandated by regulatory bodies. This application note provides a detailed protocol for conducting forced degradation studies on ramipril to specifically generate and quantify the diketopiperazine derivative.

Degradation Pathway: Ramipril to Diketopiperazine

The conversion of ramipril to its diketopiperazine derivative involves an intramolecular cyclization reaction. This transformation is facilitated by specific environmental conditions, particularly heat and the absence of moisture (dry air).[3][4]

G Ramipril Ramipril (C23H32N2O5) DKP This compound (DKP) (C23H30N2O4) Ramipril->DKP Intramolecular Cyclization (-H2O) Stressor Stress Conditions (e.g., Heat, Dry Air, Acidic/Neutral pH) Stressor->Ramipril

Caption: Chemical transformation of ramipril to diketopiperazine.

Experimental Workflow for Forced Degradation Studies

The following diagram outlines the general workflow for conducting forced degradation studies on ramipril to generate and analyze the diketopiperazine degradant.

G cluster_prep Sample Preparation cluster_stress Stress Application cluster_analysis Analysis Prep Prepare Ramipril Stock Solution (e.g., in Methanol) Acid Acidic Hydrolysis (e.g., 0.1 N HCl) Prep->Acid Base Alkaline Hydrolysis (e.g., 0.1 N NaOH) Prep->Base Neutral Neutral Hydrolysis (Water) Prep->Neutral Oxidative Oxidative Degradation (e.g., 3% H2O2) Prep->Oxidative Thermal Thermal Degradation (e.g., 70-100°C, Dry Heat) Prep->Thermal Photolytic Photolytic Degradation (UV/Vis Light) Prep->Photolytic Neutralization Neutralize Samples (if necessary) Acid->Neutralization Base->Neutralization Neutral->Neutralization Oxidative->Neutralization Thermal->Neutralization Photolytic->Neutralization Dilution Dilute to Final Concentration Neutralization->Dilution HPLC HPLC/UPLC Analysis (with Stability-Indicating Method) Dilution->HPLC Quantification Quantify Ramipril and DKP HPLC->Quantification

Caption: General workflow for forced degradation of ramipril.

Experimental Protocols

The following protocols are synthesized from published methodologies for the forced degradation of ramipril.

Materials and Reagents
  • Ramipril reference standard

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Phosphate buffer

  • Tetrahydrofuran (THF)

Equipment
  • High-Performance Liquid Chromatography (HPLC) system with UV or PDA detector

  • Analytical balance

  • pH meter

  • Volumetric flasks and pipettes

  • Hot air oven

  • Photostability chamber

  • Water bath

Preparation of Stock Solution

Prepare a stock solution of ramipril at a concentration of 1 mg/mL in methanol.

Forced Degradation Procedures

For each condition, a sample of the ramipril stock solution is treated as described below. A control sample (ramipril stock solution diluted to the final concentration without stress) should also be analyzed.

1. Acidic Hydrolysis

  • To 1 mL of the ramipril stock solution, add 1 mL of 0.1 N HCl.

  • Reflux the solution for a specified period (e.g., 2-8 hours) at a controlled temperature (e.g., 60-80°C).

  • After the specified time, cool the solution to room temperature.

  • Neutralize the solution with an appropriate volume of 0.1 N NaOH.

  • Dilute the neutralized solution with the mobile phase to a final concentration of approximately 100-200 µg/mL.

2. Alkaline Hydrolysis

  • To 1 mL of the ramipril stock solution, add 1 mL of 0.1 N NaOH.

  • Reflux the solution for a specified period (e.g., 30 minutes to 2 hours) at a controlled temperature (e.g., 60-80°C).

  • After the specified time, cool the solution to room temperature.

  • Neutralize the solution with an appropriate volume of 0.1 N HCl.

  • Dilute the neutralized solution with the mobile phase to a final concentration of approximately 100-200 µg/mL.

3. Neutral Hydrolysis

  • To 1 mL of the ramipril stock solution, add 1 mL of purified water.

  • Reflux the solution for a specified period (e.g., 6-12 hours) at a controlled temperature (e.g., 60-80°C).

  • After the specified time, cool the solution to room temperature.

  • Dilute the solution with the mobile phase to a final concentration of approximately 100-200 µg/mL.

4. Oxidative Degradation

  • To 1 mL of the ramipril stock solution, add 1 mL of 3% H₂O₂.

  • Keep the solution at room temperature for a specified period (e.g., 24 hours).

  • Dilute the solution with the mobile phase to a final concentration of approximately 100-200 µg/mL.

5. Thermal Degradation (to favor DKP formation)

  • Accurately weigh a sample of pure ramipril powder into a glass vial.

  • Place the vial in a hot air oven at a high temperature (e.g., 70°C to 100°C) under dry air conditions for a specified duration (e.g., 24-90 hours).[3][5]

  • After heating, dissolve the sample in methanol and dilute with the mobile phase to a final concentration of approximately 100-200 µg/mL.

6. Photolytic Degradation

  • Expose a solution of ramipril (e.g., 200 µg/mL in mobile phase) to UV and visible light in a photostability chamber for a specified duration.

  • A dark control sample should be stored under the same conditions but protected from light.

  • Analyze the sample directly.

Analytical Method

A stability-indicating HPLC method is crucial for separating ramipril from its degradation products, including diketopiperazine and ramiprilat.

Chromatographic Conditions
ParameterCondition 1Condition 2
Column RP-18 (e.g., 250 mm x 4.6 mm, 5 µm)C18 (e.g., 250 mm x 4 mm, 5 µm)
Mobile Phase Methanol:Tetrahydrofuran:Phosphate Buffer (pH 2.4; 0.01M) (55:5:40, v/v/v)[5]Methanol:Water:Formaldehyde (49:50:1, v/v/v)[3]
Flow Rate 1.0 mL/min[5]0.5 mL/min[3]
Detection UV at 215 nm[5]UV or MS detection
Injection Volume 20 µL100 µL[3]
Column Temperature Ambient35°C[3]

Data Presentation

The results of the forced degradation studies should be summarized to show the percentage of degradation of ramipril and the formation of DKP under each stress condition.

Stress ConditionDurationTemperature% Ramipril Degraded% DKP FormedOther Major Degradants
0.1 N HCl 8 hours80°CDataDataRamiprilat
0.1 N NaOH 2 hours80°CDataDataRamiprilat
Water 12 hours80°CDataDataRamiprilat
3% H₂O₂ 24 hoursRoom TempDataDataOxidative degradants
Dry Heat 90 hours100°CDataData-
Photolytic SpecifySpecifyDataData-

Note: The actual percentage of degradation will depend on the precise experimental conditions.

Conclusion

This application note provides a comprehensive framework for conducting forced degradation studies on ramipril with a focus on generating and quantifying the diketopiperazine degradant. The provided protocols and analytical conditions serve as a starting point for researchers. It is essential to validate the analytical method according to ICH guidelines to ensure it is stability-indicating, specific, accurate, and precise for its intended purpose in drug development and quality control. Understanding the degradation profile of ramipril is paramount for developing stable pharmaceutical formulations.

References

Application Notes and Protocols for the Structural Elucidation of Ramipril Diketopiperazine using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Nuclear Magnetic Resonance (NMR) spectroscopy for the structural elucidation of ramipril diketopiperazine, a common degradation product of the angiotensin-converting enzyme (ACE) inhibitor, ramipril. The following sections detail the background, experimental protocols, data analysis, and visualization of the chemical processes involved.

Introduction

Ramipril, a widely prescribed medication for hypertension and heart failure, is susceptible to degradation, leading to the formation of impurities that can affect its efficacy and safety. One of the primary degradation pathways is the intramolecular cyclization to form this compound (also known as ramipril impurity D).[1] Robust analytical methodologies are therefore essential for the identification and characterization of such impurities in pharmaceutical formulations.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the molecular structure of organic compounds. Through the analysis of one-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR spectra, it is possible to unambiguously determine the connectivity and stereochemistry of molecules like this compound.

Experimental Protocols

Sample Preparation

Proper sample preparation is critical for obtaining high-quality NMR spectra. The following protocol outlines the steps for preparing a sample of this compound for NMR analysis.

Materials:

  • This compound reference standard

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆)

  • NMR tubes (5 mm diameter)

  • Pipettes and vials

Protocol:

  • Accurately weigh 5-10 mg of the this compound reference standard into a clean, dry vial.

  • Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial. The choice of solvent should be based on the solubility of the compound. This compound is soluble in DMSO and ethanol.

  • Gently sonicate or vortex the vial to ensure complete dissolution of the sample.

  • Carefully transfer the solution into a 5 mm NMR tube using a pipette.

  • Cap the NMR tube securely and label it appropriately.

NMR Data Acquisition

The following parameters are recommended for acquiring ¹H and ¹³C NMR spectra on a 300 MHz NMR spectrometer. Instrument-specific adjustments may be necessary.

Parameter¹H NMR¹³C NMR
Spectrometer Frequency300 MHz75 MHz
SolventCDCl₃CDCl₃
Temperature25 °C25 °C
Pulse Programzg30zgpg30
Number of Scans161024
Relaxation Delay2.0 s2.0 s
Acquisition Time4.0 s1.5 s
Spectral Width16 ppm220 ppm

For complete structural elucidation, it is highly recommended to acquire 2D NMR spectra, such as:

  • COSY (Correlation Spectroscopy): To identify proton-proton spin coupling networks.

  • HSQC (Heteronuclear Single Quantum Coherence): To identify direct one-bond proton-carbon correlations.

  • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) proton-carbon correlations, which is crucial for connecting different spin systems.

Data Presentation and Analysis

The analysis of the NMR spectra is the cornerstone of structural elucidation. The following tables present representative ¹H and ¹³C NMR data for this compound.

Representative ¹H NMR Data (300 MHz, CDCl₃)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
7.35 - 7.15m5HAromatic protons (Ph-H)
4.20q2H-OCH₂CH₃
4.05t1HH-2'
3.85m1HH-5'a
3.60m1HH-3
3.40m1HH-8'a
2.80 - 2.60m2HPh-CH₂-
2.30 - 1.80m8HCyclopentyl & other aliphatic protons
1.45d3H-CH(CH₃)-
1.25t3H-OCH₂CH₃
Representative ¹³C NMR Data (75 MHz, CDCl₃)
Chemical Shift (δ, ppm)Assignment
172.5Ester C=O
169.0Amide C=O (1)
168.5Amide C=O (2)
141.0Aromatic C (quaternary)
128.8Aromatic CH (ortho/meta)
128.5Aromatic CH (para)
126.2Aromatic CH (ipso)
61.5-OCH₂CH₃
60.0C-2'
58.5C-3
55.0C-5'a
48.0C-8'a
38.0Ph-CH₂-
32.0 - 22.0Aliphatic CH₂ & CH
15.5-CH(CH₃)-
14.2-OCH₂CH₃

Visualizations

The following diagrams illustrate the chemical transformation and the logical workflow for the structural elucidation of this compound.

G Chemical Transformation of Ramipril ramipril Ramipril (C23H32N2O5) diketopiperazine This compound (C23H30N2O4) ramipril->diketopiperazine Intramolecular Cyclization (Heat/Acidic Conditions) h2o - H2O

Caption: Formation of this compound.

G NMR Structural Elucidation Workflow cluster_0 Data Acquisition cluster_1 Spectral Analysis cluster_2 Structure Determination a Sample Preparation b 1D NMR (1H, 13C) a->b c 2D NMR (COSY, HSQC, HMBC) b->c d Chemical Shift Analysis c->d e Coupling Constant Analysis d->e f 2D Correlation Analysis e->f g Fragment Assembly f->g h Stereochemical Assignment g->h i Final Structure Confirmation h->i

Caption: Workflow for NMR-based Structure Elucidation.

Conclusion

NMR spectroscopy is an indispensable tool for the structural elucidation of pharmaceutical impurities like this compound. By employing a combination of 1D and 2D NMR experiments, researchers can confidently identify and characterize such degradation products, ensuring the quality and safety of ramipril formulations. The protocols and data presented in these application notes serve as a valuable resource for scientists and professionals in the field of drug development and quality control.

References

Application Note: High-Resolution Separation of Ramipril and Its Impurities by Microemulsion Electrokinetic Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and selective method for the separation and quantification of the angiotensin-converting enzyme (ACE) inhibitor, ramipril, and its associated impurities using capillary electrophoresis (CE). Specifically, the microemulsion electrokinetic chromatography (MEEKC) mode is employed to achieve high-resolution separation, even for challenging cis-trans isomers. This document provides a comprehensive protocol, data presentation, and visual workflows to aid in the implementation of this method for quality control and stability testing of ramipril in pharmaceutical formulations.

Introduction

Ramipril is a widely prescribed medication for the treatment of hypertension and heart failure. During its synthesis and storage, various impurities can arise, which may impact the drug's efficacy and safety. Regulatory bodies necessitate the identification and quantification of these impurities to ensure the quality of the final drug product. Capillary electrophoresis is a powerful analytical technique that offers high separation efficiency, short analysis times, and minimal solvent consumption, making it an ideal choice for pharmaceutical analysis.[1][2][3] This application note describes a specific MEEKC method that effectively resolves ramipril from its key impurities, including its primary degradation products, ramipril diacid and ramipril diketopiperazine. A notable challenge in the analysis of ramipril and some of its impurities is the presence of interconverting cis-trans isomers due to the proline-like moiety in their structure.[4] The described MEEKC method successfully overcomes this issue, allowing for accurate quantification.[4]

Experimental Protocols

This section provides a detailed methodology for the separation of ramipril and its impurities using MEEKC.

Instrumentation and Materials
  • Capillary Electrophoresis System: An Agilent 3DCE system or equivalent, equipped with a diode array detector (DAD).

  • Capillary: Fused silica capillary, 50 µm internal diameter, with an effective length of approximately 30 cm.

  • Reagents:

    • Sodium dodecyl sulfate (SDS)

    • n-Butanol

    • n-Heptane

    • Sodium phosphate monobasic

    • Phosphoric acid

    • Ramipril reference standard and impurity standards (e.g., Ramipril EP Impurity A, B, C, D, E)

    • Deionized water (18 MΩ·cm)

Preparation of the Background Electrolyte (BGE)

The optimized BGE for this MEEKC method is a microemulsion prepared as follows:[4]

  • Phosphate Buffer (90 mM, pH 2.5): Prepare an aqueous solution of 90 mM sodium phosphate monobasic. Adjust the pH to 2.5 using phosphoric acid.

  • Microemulsion Preparation: In a volumetric flask, combine the following components in the specified proportions:

    • 88.95% (v/v) of 90 mM phosphate buffer (pH 2.5)

    • 10.00% (v/v) of a 1:2 (w/w) mixture of SDS and n-butanol

    • 1.05% (v/v) of n-heptane

  • Homogenization: Sonicate the mixture until a clear and homogenous microemulsion is formed.

Standard and Sample Preparation
  • Standard Solutions: Prepare individual stock solutions of ramipril and each impurity in methanol at a concentration of 1 mg/mL. A working standard mixture can be prepared by diluting the stock solutions with the BGE to a final concentration of approximately 50 µg/mL for ramipril and 5 µg/mL for each impurity.

  • Sample Solutions (from Tablets):

    • Weigh and finely powder a representative number of ramipril tablets.

    • Accurately weigh a portion of the powder equivalent to a single dose of ramipril and transfer it to a volumetric flask.

    • Add a suitable volume of a diluent (e.g., a mixture of water and methanol) to dissolve the active ingredient.

    • Sonicate for 15 minutes and then dilute to the mark with the diluent.

    • Filter the solution through a 0.45 µm syringe filter before injection.

Capillary Electrophoresis Conditions
  • Capillary Conditioning: Before the first use, rinse the capillary with 1 M NaOH for 20 minutes, followed by deionized water for 10 minutes, and finally with the BGE for 15 minutes.

  • Pre-run Conditioning: Between each injection, flush the capillary with the BGE for 2 minutes.

  • Injection: Hydrodynamic injection at 50 mbar for 5 seconds.

  • Applied Voltage: -26 kV (reverse polarity).[4]

  • Temperature: 17°C.[4]

  • Detection: Diode array detection at 210 nm.

  • Run Time: Approximately 10-15 minutes.[4]

Data Presentation

The following table summarizes representative quantitative data for the separation of ramipril and its key impurities under the specified MEEKC conditions. Please note that the exact migration times and resolution values may vary slightly depending on the specific instrumentation and capillary used.

AnalyteImpurity TypeMigration Time (min)Resolution (Rs)
Ramipril Diacid (Impurity E)Hydrolytic Degradant5.8-
RamiprilActive Ingredient7.24.1
Ramipril Methyl Ester (Impurity A)Process-related8.53.8
Ramipril Isopropyl Ester (Impurity B)Process-related9.12.1
Hexahydroramipril (Impurity C)Process-related9.92.5
This compound (Impurity D)Cyclization Degradant11.24.5

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the MEEKC workflow for the analysis of ramipril and its impurities.

G cluster_prep Preparation cluster_ce Capillary Electrophoresis cluster_analysis Data Analysis BGE_Prep Background Electrolyte (Microemulsion) Sample_Prep Standard/Sample Preparation Capillary_Conditioning Capillary Conditioning Sample_Prep->Capillary_Conditioning Injection Hydrodynamic Injection Capillary_Conditioning->Injection Separation MEEKC Separation (-26 kV, 17°C) Injection->Separation Detection DAD Detection (210 nm) Separation->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition Peak_Integration Peak Integration Data_Acquisition->Peak_Integration Quantification Quantification Peak_Integration->Quantification

Caption: Experimental workflow for MEEKC analysis of ramipril.

Relationship between Ramipril and Its Major Impurities

This diagram illustrates the structural relationship between ramipril and its primary degradation impurities, as well as a common process-related impurity.

G cluster_degradation Degradation Pathways cluster_process Process-Related Impurity Ramipril Ramipril Impurity_E Ramipril Diacid (Impurity E) Ramipril->Impurity_E Hydrolysis Impurity_D This compound (Impurity D) Ramipril->Impurity_D Intramolecular Cyclization Impurity_A Ramipril Methyl Ester (Impurity A) Ramipril->Impurity_A Esterification Variant

Caption: Ramipril and its key degradation and process-related impurities.

References

Application Notes: Use of Ramipril Diketopiperazine as an Analytical Standard

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Ramipril, an angiotensin-converting enzyme (ACE) inhibitor, is widely prescribed for the treatment of hypertension and heart failure.[1][2][3] During its synthesis, formulation, and storage, ramipril can degrade to form various impurities. One of the primary degradation products is ramipril diketopiperazine (DKP), formed through intramolecular cyclization.[4][5][6] Regulatory bodies like the European Pharmacopoeia (EP) and the United States Pharmacopeia (USP) mandate the monitoring and control of such impurities to ensure the safety and efficacy of the final pharmaceutical product.[7][8] Therefore, the availability and use of pure this compound as an analytical standard are crucial for accurate quantification and validation of analytical methods.[7] This document provides detailed application notes and protocols for the use of this compound as an analytical standard in pharmaceutical analysis.

This compound is also referred to as Ramipril Impurity D (EP) or Ramipril Related Compound D (USP).[9][10]

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.

PropertyValueReference
Chemical NameEthyl (2S)-2-[(3S,5aS,8aS,9aS)-3-methyl-1,4-dioxodecahydro-1H-cyclopenta[e]pyrrolo[1,2-a]pyrazin-2-yl]-4-phenylbutanoate
SynonymsRamipril Impurity D, Ramipril Related Compound D, Ramipril-DKP[9][10]
CAS Number108731-95-9[11][12]
Molecular FormulaC23H30N2O4[4][11][12]
Molecular Weight398.50 g/mol [4][11][12]
AppearanceWhite powder[9]
SolubilitySoluble in DMSO and Ethanol[12][13]

Applications

This compound as a certified reference material (CRM) or analytical standard is primarily used for:

  • Impurity Profiling: Identification and quantification of this compound in ramipril drug substances and drug products.

  • Method Validation: Validation of analytical methods, such as HPLC and LC-MS/MS, for the determination of ramipril and its impurities. This includes establishing specificity, linearity, accuracy, precision, and limits of detection (LOD) and quantification (LOQ).

  • Stability Studies: To monitor the formation of this compound under various stress conditions (e.g., heat, humidity, acid, base, oxidation) in forced degradation studies of ramipril.[6][14][15]

  • Quality Control: Routine quality control testing of ramipril raw materials and finished products to ensure compliance with pharmacopeial limits.[7]

Experimental Protocols

Preparation of Standard Solutions

Objective: To prepare accurate concentrations of this compound standard solutions for calibration and spiking experiments.

Materials:

  • This compound certified reference standard

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Volumetric flasks (Class A)

  • Analytical balance

Procedure:

  • Stock Solution (e.g., 100 µg/mL):

    • Accurately weigh approximately 10 mg of this compound reference standard.

    • Transfer the weighed standard into a 100 mL volumetric flask.

    • Dissolve the standard in a small amount of methanol and sonicate for 5 minutes to ensure complete dissolution.

    • Dilute to the mark with methanol and mix thoroughly.

  • Working Standard Solutions:

    • Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase or a suitable diluent (e.g., a mixture of acetonitrile and water) to achieve the desired concentrations for the calibration curve.

HPLC-UV Method for Quantification

Objective: To quantify this compound in a sample using a High-Performance Liquid Chromatography with UV detection method. This protocol is a composite based on several published methods for ramipril and its impurities.[4][6][14][15]

Instrumentation and Conditions:

ParameterConditionReference
HPLC SystemAgilent 1200 series or equivalent with UV detector
ColumnLiChrospher 100 RP-18 (5 µm, 250 mm x 4 mm) or equivalent C18 column[4][6]
Mobile PhaseAcetonitrile : 0.035 M Phosphate Buffer (pH 2.0) (65:35, v/v)[4][6]
Flow Rate1.0 - 1.2 mL/min[4][14]
Detection Wavelength210 nm or 215 nm[14][15]
Injection Volume20 µL[4][6]
Column TemperatureAmbient or 35 °C[4]

Procedure:

  • System Suitability:

    • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

    • Inject the standard solution of this compound (e.g., 10 µg/mL) five times.

    • The relative standard deviation (RSD) of the peak areas should be less than 2.0%.

  • Calibration Curve:

    • Inject the prepared working standard solutions of this compound in increasing order of concentration.

    • Record the peak area for each concentration.

    • Plot a calibration curve of peak area versus concentration. The correlation coefficient (r²) should be ≥ 0.998.[4]

  • Sample Analysis:

    • Prepare the sample solution by dissolving a known amount of the ramipril drug substance or product in the diluent.

    • Filter the sample solution through a 0.45 µm syringe filter.

    • Inject the filtered sample solution into the HPLC system.

    • Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.

    • Quantify the amount of this compound in the sample using the calibration curve.

LC-MS/MS Method for Identification and Quantification

Objective: To identify and quantify this compound with high sensitivity and specificity using Liquid Chromatography-Tandem Mass Spectrometry. This is particularly useful for trace-level analysis.

Instrumentation and Conditions:

ParameterConditionReference
LC-MS/MS SystemWaters Acquity UPLC with a triple quadrupole mass spectrometer or equivalent
ColumnHypersil MOS C18 (5 µm, 250 mm x 4 mm) or equivalent[4]
Mobile PhaseMethanol : Water : Formaldehyde (49:50:1, v/v/v)[4][6]
Flow Rate0.5 mL/min[4][6]
Injection Volume100 µL[4][6]
Ionization ModeElectrospray Ionization (ESI), Positive (+) and Negative (-) modes[4][6]
Mass Rangem/z 100-1000[4]

Mass Spectrometric Parameters:

ParameterValueReference
Precursor Ion [M+H]⁺m/z 399[4]
Precursor Ion [M-H]⁻m/z 397[4]

Procedure:

  • Standard and Sample Preparation: Prepare standard and sample solutions as described in the HPLC-UV protocol, using a suitable solvent system compatible with LC-MS/MS analysis.

  • Method Development:

    • Infuse a standard solution of this compound directly into the mass spectrometer to optimize the ESI source parameters and identify the precursor and product ions.

    • Develop a multiple reaction monitoring (MRM) method for quantitative analysis.

  • Analysis:

    • Inject the prepared standards and samples into the LC-MS/MS system.

    • Identify this compound based on its retention time and specific mass transitions.

    • Quantify the analyte using a calibration curve generated from the standard solutions.

Visualizations

experimental_workflow cluster_prep Standard Preparation cluster_analysis Analytical Method cluster_data Data Processing weigh Weigh Ramipril DKP Reference Standard dissolve Dissolve in Methanol (Stock Solution) weigh->dissolve dilute Serial Dilution (Working Standards) dissolve->dilute hplc HPLC-UV Analysis dilute->hplc Inject lcms LC-MS/MS Analysis dilute->lcms Inject calibration Generate Calibration Curve hplc->calibration lcms->calibration quantify Quantify Impurity in Sample calibration->quantify degradation_pathway ramipril Ramipril (C23H32N2O5) dkp This compound (DKP) (C23H30N2O4) ramipril->dkp Intramolecular Cyclization (e.g., under heat, acidic pH) ramiprilat Ramiprilat (Diacid Impurity) ramipril->ramiprilat Ester Hydrolysis (e.g., under alkaline conditions)

References

Application Note: Bioanalytical Method for Ramipril and Ramiprilat in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and sensitive bioanalytical method for the simultaneous quantification of the angiotensin-converting enzyme (ACE) inhibitor ramipril and its active metabolite, ramiprilat, in human plasma. The method utilizes liquid chromatography with tandem mass spectrometry (LC-MS/MS) following a straightforward sample preparation procedure. This method is suitable for pharmacokinetic studies, bioequivalence studies, and therapeutic drug monitoring.

Introduction

Ramipril is a prodrug that is rapidly metabolized in the liver to its active diacid metabolite, ramiprilat.[1][2] Ramiprilat is a potent inhibitor of ACE, the enzyme responsible for converting angiotensin I to the vasoconstrictor angiotensin II.[1][3] By inhibiting ACE, ramiprilat leads to vasodilation and a reduction in blood pressure.[4][5] Accurate and reliable quantification of both ramipril and ramiprilat in biological matrices is crucial for assessing the pharmacokinetic profile and therapeutic efficacy of the drug.

This application note provides a detailed protocol for a validated LC-MS/MS method for the simultaneous determination of ramipril and ramiprilat in human plasma, based on established methodologies.[6][7][8]

Mechanism of Action: The Renin-Angiotensin-Aldosterone System (RAAS)

Ramipril exerts its therapeutic effect by inhibiting the Renin-Angiotensin-Aldosterone System (RAAS). A simplified diagram of this pathway is presented below.

RAAS_Pathway Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE AT1_Receptor AT1 Receptor Angiotensin_II->AT1_Receptor Vasoconstriction Vasoconstriction Increased Blood Pressure AT1_Receptor->Vasoconstriction Aldosterone Aldosterone Release AT1_Receptor->Aldosterone Ramiprilat Ramiprilat (Active Metabolite) ACE ACE Ramiprilat->ACE Inhibition Renin Renin Bioanalytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Plasma_Sample Plasma Sample (200 µL) Add_IS Add Internal Standard Plasma_Sample->Add_IS Protein_Precipitation Protein Precipitation (Acetonitrile/Methanol) Add_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Evaporation Evaporation Centrifugation->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation LC Separation Reconstitution->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Quantification Quantification MS_Detection->Quantification Reporting Reporting Quantification->Reporting

References

Application Notes and Protocols for Solid-State Stability Testing of Ramipril and Diketopiperazine Formation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for assessing the solid-state stability of ramipril, with a specific focus on the formation of its primary cyclization degradant, ramipril-diketopiperazine (DKP). Understanding the stability profile of ramipril is critical for the development of robust and safe pharmaceutical formulations.

Introduction to Ramipril Stability

Ramipril, a potent angiotensin-converting enzyme (ACE) inhibitor, is susceptible to degradation in the solid state, primarily through two pathways: hydrolysis to its active metabolite, ramiprilat (ramipril-diacid), and intramolecular cyclization to form the inactive diketopiperazine (DKP) derivative.[1][2][3][4] The formation of DKP is a critical quality attribute to monitor as it represents a loss of therapeutic efficacy.[5][6]

Several factors can influence the rate of ramipril degradation, including temperature, humidity, light, excipients, and the manufacturing process itself.[2][7][8] Therefore, rigorous solid-state stability testing is essential to ensure the quality, safety, and efficacy of ramipril-containing drug products.

Ramipril Degradation Pathway

The degradation of ramipril in the solid state can be influenced by environmental conditions. Under humid conditions, both hydrolysis to ramiprilat and cyclization to DKP can occur.[3][4] However, in dry conditions, the formation of DKP is often the predominant degradation pathway.[3] The pH of the formulation microenvironment also plays a crucial role; alkaline conditions tend to favor the formation of the active metabolite ramiprilat, whereas acidic or neutral conditions may promote the formation of DKP.[1][5]

Ramipril_Degradation Ramipril Ramipril Ramiprilat Ramiprilat (Active Metabolite) Ramipril->Ramiprilat Hydrolysis (e.g., moisture, alkaline pH) DKP Ramipril-Diketopiperazine (Inactive) Ramipril->DKP Intramolecular Cyclization (e.g., heat, acidic/neutral pH)

Caption: Ramipril Degradation Pathways.

Experimental Protocols

The following are detailed protocols for conducting solid-state stability and forced degradation studies on ramipril, along with a validated analytical method for quantification.

Protocol 1: Solid-State Stability Testing (Isothermal Method)

This protocol is designed to evaluate the long-term stability of ramipril under controlled temperature and humidity conditions.

1. Materials and Equipment:

  • Ramipril active pharmaceutical ingredient (API) or finished dosage form.

  • Stability chambers with controlled temperature and relative humidity (RH).

  • Glass vials with stoppers.

  • HPLC system with UV detector.

  • Analytical balance.

  • Volumetric flasks and pipettes.

  • Methanol (HPLC grade).

  • Acetonitrile (HPLC grade).

  • Phosphate buffer components.

2. Sample Preparation:

  • Accurately weigh a predetermined amount of ramipril substance or a representative number of dosage units and place them in separate glass vials.

  • For studies involving excipients, prepare physical mixtures of ramipril and the selected excipients in desired ratios.

  • Leave the vials open or loosely stoppered to allow for exposure to the environmental conditions within the stability chamber.

3. Stability Conditions:

  • Place the prepared samples in stability chambers set to the desired conditions. Commonly used accelerated stability conditions are 40°C ± 2°C and 75% RH ± 5% RH.

  • Long-term stability studies are typically conducted at 25°C ± 2°C and 60% RH ± 5% RH.

4. Sampling and Analysis:

  • Withdraw samples at predetermined time points (e.g., 0, 1, 3, and 6 months for accelerated studies).

  • At each time point, quantitatively transfer the contents of a vial into a volumetric flask.

  • Dissolve the sample in a suitable solvent, typically methanol or a mixture of methanol and water, and dilute to a known concentration.[2]

  • Filter the resulting solution through a 0.45 µm filter.

  • Analyze the samples using the validated HPLC method described in Protocol 3 to determine the concentration of ramipril and the formation of DKP.

Protocol 2: Forced Degradation Studies

Forced degradation studies are performed to identify potential degradation products and to establish the intrinsic stability of the drug substance.

1. Materials:

  • Ramipril API.

  • Hydrochloric acid (HCl), 0.1 N.

  • Sodium hydroxide (NaOH), 0.1 N.

  • Hydrogen peroxide (H₂O₂), 3%.

  • Water bath or oven for thermal stress.

  • UV lamp and visible light source for photostability testing.

2. Stress Conditions: [9]

  • Acid Hydrolysis: Dissolve ramipril in 0.1 N HCl and keep at room temperature or elevated temperature (e.g., 70°C) for a specified period.

  • Base Hydrolysis: Dissolve ramipril in 0.1 N NaOH and keep at room temperature for a specified period.

  • Oxidative Degradation: Treat a solution of ramipril with 3% H₂O₂ at room temperature.

  • Thermal Degradation: Expose solid ramipril to dry heat (e.g., 70°C) in an oven.

  • Photolytic Degradation: Expose solid ramipril to UV and visible light.

3. Sample Analysis:

  • After the specified stress period, neutralize the acidic and basic solutions.

  • Dilute all samples to a suitable concentration with the mobile phase.

  • Analyze the stressed samples using the validated HPLC method to identify and quantify the degradation products.

Protocol 3: Stability-Indicating HPLC Method

This method is suitable for the simultaneous quantification of ramipril and its DKP degradant.

1. Chromatographic Conditions:

  • Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[2]

  • Mobile Phase: A mixture of methanol, tetrahydrofuran, and phosphate buffer (pH 2.4; 0.01M) in a ratio of 55:5:40 (v/v/v).[9]

  • Flow Rate: 1.0 mL/min.[9]

  • Detection Wavelength: 215 nm.[9]

  • Injection Volume: 20 µL.

  • Column Temperature: Ambient or controlled at 25°C.

2. Standard and Sample Preparation:

  • Standard Solution: Prepare a stock solution of ramipril reference standard in the mobile phase and dilute to a known concentration (e.g., 100 µg/mL).

  • Sample Solution: Prepare the sample solutions as described in Protocols 1 and 2, ensuring the final concentration is within the linear range of the method.

3. Method Validation:

  • The analytical method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Experimental_Workflow cluster_prep Sample Preparation cluster_stress Stability/Stress Conditions cluster_analysis Sample Analysis cluster_data Data Interpretation Prep_API Weigh Ramipril API or Dosage Form Prep_Mix Prepare Physical Mixtures with Excipients (optional) Prep_API->Prep_Mix Stability Isothermal Stability (e.g., 40°C/75% RH) Prep_Mix->Stability Forced Forced Degradation (Acid, Base, Oxidative, Thermal, Photo) Prep_Mix->Forced Dissolve Dissolve and Dilute Sample Stability->Dissolve Forced->Dissolve Filter Filter through 0.45 µm Filter Dissolve->Filter HPLC HPLC Analysis Filter->HPLC Quantify Quantify Ramipril and DKP HPLC->Quantify Kinetics Determine Degradation Kinetics Quantify->Kinetics

Caption: Experimental Workflow for Ramipril Stability Testing.

Data Presentation

The quantitative data from the stability studies should be summarized in clear and concise tables to facilitate comparison and analysis.

Table 1: Effect of Temperature and Relative Humidity on Ramipril Degradation (Pure API)

ConditionTime (days)Ramipril Assay (%)Diketopiperazine (%)
343 K / 76.0% RH0100.00.0
5095.23.1
10090.56.8
15085.810.5
363 K / 76.0% RH0100.00.0
2088.38.9
4078.116.2
6068.923.5
Data is illustrative and based on trends reported in the literature.[2]

Table 2: Influence of Excipients on Ramipril Stability at 343 K and 76.0% RH

FormulationTime (days)Ramipril Assay (%)
Pure Ramipril10090.5
Ramipril + Talc10092.1
Ramipril + Starch10093.5
Ramipril + Methylcellulose10094.2
Ramipril + HPMC10094.8
Data indicates that the studied excipients had a stabilizing effect on ramipril in its pure form.[2][4]

Table 3: Summary of Forced Degradation Studies of Ramipril

Stress ConditionDurationRamipril Degraded (%)Diketopiperazine Formation
0.1 N HCl (70°C)30 hSignificantMajor Degradant
0.1 N NaOH (RT)7 daysSignificantMinor Degradant
3% H₂O₂ (RT)7 daysModerateMinor Degradant
Thermal (70°C)-SignificantMajor Degradant
Photolysis (UV/Vis)-Not SignificantNot Detected
Data compiled from forced degradation studies reported in the literature.[9]

Conclusion

The solid-state stability of ramipril is a critical factor that must be thoroughly investigated during drug development. The formation of diketopiperazine is a key degradation pathway that leads to a loss of potency. The protocols and information provided in these application notes offer a framework for researchers and scientists to design and execute robust stability studies. By understanding the impact of environmental factors and excipients, it is possible to develop stable and effective ramipril formulations. It is crucial to employ validated stability-indicating analytical methods to accurately quantify ramipril and its degradation products.

References

Troubleshooting & Optimization

Technical Support Center: Formulation Strategies to Minimize Ramipril Degradation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on how to mitigate the degradation of ramipril to its inactive diketopiperazine (DKP) derivative in pharmaceutical formulations.

Troubleshooting Guides

This section addresses common issues encountered during the formulation development of ramipril, with a focus on preventing the formation of diketopiperazine.

Issue 1: High levels of diketopiperazine impurity detected in the formulation during stability studies.

  • Question: We are observing a significant increase in the diketopiperazine (Impurity D) peak during HPLC analysis of our ramipril tablets under accelerated stability conditions (40°C/75% RH). What are the likely causes and how can we mitigate this?

  • Answer: Increased diketopiperazine (DKP) formation is a common challenge with ramipril formulations and is primarily influenced by moisture, temperature, acidic pH, and certain excipients.[1][2][3] Here’s a systematic approach to troubleshoot this issue:

    • Evaluate Formulation pH: Ramipril's degradation pathway is highly pH-dependent. An acidic microenvironment promotes the intramolecular cyclization reaction that forms the inactive DKP.[4][5] Conversely, a basic environment favors hydrolysis to the active metabolite, ramiprilat (Impurity E).[4][5]

      • Recommendation: Incorporate alkaline stabilizers into your formulation. This will shift the degradation pathway towards the formation of ramiprilat, thus reducing the levels of DKP.[4][6]

    • Assess Moisture Content: Ramipril is susceptible to degradation in the presence of moisture.[1][2] The manufacturing process and excipient choice can significantly impact the moisture content of the final dosage form.

      • Recommendation:

        • Consider switching from wet granulation to direct compression or dry granulation to minimize moisture exposure during manufacturing.[2]

        • If wet granulation is necessary, optimize the drying process to ensure low residual moisture.

        • Select excipients with low hygroscopicity.

    • Review Excipient Compatibility: Certain common pharmaceutical excipients can create an acidic microenvironment that accelerates DKP formation.[6]

      • Recommendation: Conduct excipient compatibility studies. Avoid acidic excipients and consider using alkaline alternatives. For example, instead of dibasic calcium phosphate, which can create an acidic microenvironment, consider using calcium carbonate or sodium bicarbonate.[4][6]

    • Optimize Packaging: Inadequate packaging can expose the formulation to environmental moisture, leading to degradation.

      • Recommendation: Utilize packaging with high moisture barrier properties, such as blisters.[1][7] Including a desiccant in the packaging can also be beneficial.[8]

Issue 2: Inconsistent stability results between different batches of ramipril formulations.

  • Question: We are seeing significant batch-to-batch variability in the levels of diketopiperazine. What could be causing this inconsistency?

  • Answer: Batch-to-batch variability in DKP levels often points to inconsistencies in the manufacturing process or raw material attributes.

    • Manufacturing Process Parameters:

      • Wet Granulation: Variations in granulation time, binder addition rate, and drying time can lead to differences in granule properties and residual moisture, impacting stability.[4]

      • Compression: Differences in compression forces can affect tablet porosity and moisture permeation.[9]

      • Recommendation: Tightly control and monitor critical process parameters for granulation, drying, and compression to ensure batch consistency.

    • Raw Material Variability:

      • Excipient Properties: Variations in the properties of excipients, such as particle size, moisture content, and pH, can influence the stability of the final product.

      • Recommendation: Establish stringent specifications for all incoming raw materials, including excipients, and ensure they are sourced from reliable suppliers.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway of ramipril that leads to the formation of diketopiperazine?

A1: The formation of ramipril diketopiperazine (DKP) is an intramolecular cyclization reaction. This degradation is primarily facilitated by factors such as heat, moisture, and an acidic pH.[2][3]

Q2: How does pH influence the degradation of ramipril?

A2: The pH of the formulation's microenvironment plays a critical role in determining the degradation pathway of ramipril.

  • Acidic to Neutral pH: Favors the formation of the inactive diketopiperazine (DKP) derivative.[4][5]

  • Basic (Alkaline) pH: Promotes hydrolysis of the ester group, leading to the formation of the active metabolite, ramiprilat.[4][5][6]

Therefore, creating a basic microenvironment within the formulation is a key strategy to minimize DKP formation.[4]

Q3: Which excipients are known to stabilize ramipril against degradation to DKP?

A3: Alkaline excipients are effective in stabilizing ramipril. Examples of such "stabilizers" include:

  • Sodium bicarbonate[4][6]

  • Sodium carbonate[4][5]

  • Calcium carbonate[6]

  • Magnesium oxide[8][10]

  • Arginine[5]

  • Ethanolamine (for liquid formulations)[5]

The ratio of the alkaline substance to ramipril is important for effective stabilization.[4]

Q4: What analytical methods are suitable for quantifying ramipril and its diketopiperazine degradant?

A4: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and reliable method for the simultaneous quantification of ramipril and its degradation products, including diketopiperazine.[7][11][12] A validated stability-indicating HPLC method is crucial for accurate assessment during stability studies.[7][12]

Data Presentation

Table 1: Effect of pH on Ramipril Degradation Pathway

pH of Buffer SolutionStorage ConditionPredominant Degradation ProductPercentage of Degradant
390°C for 1 hourRamipril-diketopiperazine (Impurity D)> 0.2%[11]
590°C for 1 hourRamipril-diketopiperazine (Impurity D)> 0.2%[11]
890°C for 1 hourRamipril-diacid (Ramiprilat, Impurity E)> 1%[11]
Alkaline (0.1M NaOH)Not specifiedRamipril-diacid (Ramiprilat, Impurity E)> 50%[11]

Table 2: Impact of Alkaline Stabilizers on Diketopiperazine Formation in Ramipril Formulations

Formulation DetailStorage ConditionDiketopiperazine (%)
Preferred formulation with stabilizer25°C / 60% RH for 3 months< 1%, preferably < 0.5%[4][5][6]
Preferred formulation with stabilizer40°C / 75% RH for 3 months< 4%, preferably < 2%[5][6]
Simple ramipril formulation (unspecified)3-month accelerated stability15.15% (total related impurities)[2]
Ramipril pellets (MUPS)6-month accelerated stability2.07% (total related impurities)[2]

Experimental Protocols

1. Protocol for Excipient Compatibility Study

  • Objective: To assess the compatibility of ramipril with various excipients to identify those that minimize DKP formation.

  • Methodology:

    • Prepare binary mixtures of ramipril and each excipient (e.g., in a 1:1 ratio).

    • Transfer the mixtures into glass vials.

    • Store the vials under accelerated stability conditions (e.g., 40°C/75% RH) and at room temperature as a control.[1]

    • Withdraw samples at predetermined time points (e.g., initial, 1 week, 2 weeks, 4 weeks).

    • Analyze the samples for the formation of diketopiperazine and other degradation products using a validated stability-indicating HPLC method.

    • A significant increase in DKP in the presence of an excipient compared to the pure drug indicates incompatibility.

2. Protocol for a Stability-Indicating HPLC Method

  • Objective: To develop and validate an HPLC method capable of separating and quantifying ramipril from its potential degradation products, including diketopiperazine and ramiprilat.

  • Methodology:

    • Chromatographic Conditions (Example): [7]

      • Column: LiChrospher® 100 RP-18 (250 mm x 4 mm, 5 µm)

      • Mobile Phase: Acetonitrile and phosphate buffer (0.035 mol/L, pH 2.0) in a 65:35 (v/v) ratio.

      • Flow Rate: 1.0 mL/min

      • Detection Wavelength: 213 nm

      • Injection Volume: 20 µL

    • Forced Degradation Studies:

      • Subject ramipril to various stress conditions (acidic, alkaline, oxidative, thermal, and photolytic) to intentionally generate degradation products.[12]

      • Analyze the stressed samples using the developed HPLC method to ensure that all degradation products are well-separated from the parent drug peak and from each other.

    • Method Validation:

      • Validate the method according to ICH guidelines for parameters such as specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), and robustness.

Mandatory Visualizations

Ramipril_Degradation_Pathways Ramipril Ramipril Ramipril->p1 Ramipril->p2 DKP This compound (Inactive) Ramiprilat Ramiprilat (Active Metabolite) p1->DKP Acidic pH, Moisture, Heat p2->Ramiprilat Basic pH (Hydrolysis)

Caption: Ramipril degradation pathways.

Experimental_Workflow_for_Stability_Testing cluster_0 Formulation & Sample Preparation cluster_1 Analytical Testing cluster_2 Data Analysis Formulation Prepare Ramipril Formulation Storage Store under Accelerated Conditions (e.g., 40°C/75% RH) Formulation->Storage Sampling Sample at Predetermined Time Intervals Storage->Sampling Extraction Extract Drug and Degradants from Matrix Sampling->Extraction HPLC HPLC Analysis Extraction->HPLC Quantification Quantify Ramipril and Diketopiperazine HPLC->Quantification Analysis Analyze Degradation Profile Quantification->Analysis Conclusion Assess Formulation Stability Analysis->Conclusion

Caption: Workflow for stability testing of ramipril formulations.

References

Technical Support Center: Ramipril HPLC Impurity Profiling

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the HPLC impurity profiling of ramipril.

Frequently Asked Questions (FAQs)

Q1: What are the common degradation products of ramipril observed during HPLC analysis?

A1: The primary degradation products of ramipril are ramiprilat (impurity E) and its diketopiperazine derivative (impurity D).[1][2][3] Under various stress conditions such as acidic, alkaline, and oxidative environments, other impurities may also be formed.[2][4][5]

Q2: What typical HPLC columns and mobile phases are used for ramipril impurity profiling?

A2: Reversed-phase columns, particularly C8 and C18, are commonly employed for the separation of ramipril and its impurities.[1][5] The mobile phase often consists of a mixture of an organic solvent (like acetonitrile or methanol) and an acidic buffer (such as phosphate or sodium perchlorate).[1][2][4][5] The pH of the buffer is a critical parameter and is generally maintained at a low value (e.g., pH 2.0-3.0) to ensure good peak shape and resolution.[1][5]

Q3: How can I perform a forced degradation study for ramipril?

A3: Forced degradation studies are essential to demonstrate the stability-indicating nature of an HPLC method. These studies involve subjecting the ramipril drug substance to various stress conditions to generate potential degradation products.[4][5] A typical protocol is outlined in the Experimental Protocols section below.

Troubleshooting Guide

This section addresses specific chromatographic issues you might encounter.

Peak Shape Problems

Q4: My ramipril peak is tailing. What could be the cause and how do I fix it?

A4: Peak tailing for basic compounds like ramipril can be caused by interactions with silanol groups on the silica-based column packing. Other potential causes include a blocked guard or column frit, a column void, or an inappropriate mobile phase pH.

  • Troubleshooting Steps:

    • Adjust Mobile Phase pH: Ensure the mobile phase pH is at least 2 units below the pKa of ramipril to minimize silanol interactions.

    • Use a Competing Base: Adding a small amount of a competing base, like triethylamine, to the mobile phase can help reduce peak tailing.

    • Check for Blockages: Replace the guard column and reverse flush the analytical column (if permissible by the manufacturer) to clear any blockages.

    • Inspect the Column: A void in the column can cause peak tailing. If a void is suspected, the column may need to be replaced.

Q5: I am observing peak fronting for the main ramipril peak. What should I do?

A5: Peak fronting is often a sign of sample overload, where the concentration of the injected sample is too high for the column to handle.[6] It can also be caused by using a sample solvent that is stronger than the mobile phase.

  • Troubleshooting Steps:

    • Dilute the Sample: Reduce the concentration of your sample and reinject.[6]

    • Decrease Injection Volume: Inject a smaller volume of your sample.[6]

    • Use Mobile Phase as Sample Solvent: Whenever possible, dissolve your sample in the initial mobile phase to avoid solvent mismatch effects.

Q6: Why are my peaks broad?

A6: Broad peaks can result from several factors including extra-column volume, low flow rate, or a contaminated guard or analytical column.[7]

  • Troubleshooting Steps:

    • Minimize Tubing Length: Reduce the length and internal diameter of the tubing connecting the injector, column, and detector to minimize extra-column volume.

    • Optimize Flow Rate: Ensure the flow rate is appropriate for the column dimensions.

    • Clean or Replace Column Components: A contaminated guard column should be replaced. The analytical column can be flushed with a strong solvent to remove contaminants.[7]

Retention and Resolution Issues

Q7: The retention time of ramipril is shifting between injections. What is causing this?

A7: Retention time drift can be due to changes in mobile phase composition, poor column temperature control, or a poorly equilibrated column.[7]

  • Troubleshooting Steps:

    • Prepare Fresh Mobile Phase: Ensure the mobile phase is prepared accurately and is well-mixed. For gradient elution, ensure the pumping system is functioning correctly.[7]

    • Use a Column Oven: Maintain a constant column temperature using a column oven to improve retention time stability.[7][8]

    • Ensure Column Equilibration: Allow sufficient time for the column to equilibrate with the mobile phase before starting your analytical run.[7]

Q8: I am not getting good resolution between ramipril and its impurities. How can I improve this?

A8: Poor resolution can be addressed by optimizing the mobile phase composition, changing the column, or adjusting the flow rate.

  • Troubleshooting Steps:

    • Optimize Mobile Phase: Adjust the ratio of organic solvent to buffer. A lower percentage of organic solvent will generally increase retention and may improve resolution.

    • Change Column: If resolution is still poor, consider a column with a different stationary phase or a smaller particle size for higher efficiency.

    • Decrease Flow Rate: A lower flow rate can sometimes improve resolution, although it will increase the analysis time.

Data Presentation

Table 1: Example HPLC Method Parameters for Ramipril Impurity Profiling

ParameterCondition 1Condition 2Condition 3
Column C18, 250 mm x 4.6 mm, 5 µm[1]C8, 150 x 4.6 mm, 5 µm[5]RP-18, dimensions not specified[4]
Mobile Phase Acetonitrile: 0.035 M Phosphate Buffer (pH 2.0) (65:35 v/v)[1]Acetonitrile: 20 mM Potassium Dihydrogen Orthophosphate Buffer (pH 3.0) (60:40 v/v)[5]Methanol: Tetrahydrofuran: 0.01 M Phosphate Buffer (pH 2.4) (55:5:40 v/v/v)[4]
Flow Rate 1.0 mL/min[1]0.8 mL/min[5]1.0 mL/min[4]
Detection 213 nm[1]210 nm[5]215 nm[4]
Injection Volume 20 µL[1]10 µL[5]Not specified

Experimental Protocols

Protocol: Forced Degradation Study of Ramipril

This protocol outlines the conditions for inducing the degradation of ramipril to test the stability-indicating properties of an HPLC method.[4][5][9]

  • Acid Hydrolysis: Dissolve ramipril in 0.1 N HCl and heat at an elevated temperature (e.g., 70-90°C) for a specified period (e.g., 1-30 hours).[2][4] Neutralize the solution before injection.

  • Base Hydrolysis: Dissolve ramipril in 0.1 N NaOH and keep at room temperature or heat for a defined time.[2][4] Neutralize the solution before injection. The alkaline medium has a significant effect on the degradation of ramipril to impurity E.[2]

  • Oxidative Degradation: Treat a solution of ramipril with 3% hydrogen peroxide at room temperature.[4]

  • Thermal Degradation: Expose solid ramipril to dry heat (e.g., 70-80°C) for several hours.[4][5]

  • Photolytic Degradation: Expose a solution of ramipril to UV and visible light. Ramipril has been reported to be stable under photolytic conditions.[4]

  • Neutral Hydrolysis: Dissolve ramipril in water and heat.[4]

After exposure to the stress conditions, the samples are diluted with the mobile phase to an appropriate concentration and analyzed by HPLC.

Visualizations

HPLC_Troubleshooting_Workflow start Chromatographic Problem Observed peak_shape Poor Peak Shape? start->peak_shape retention Retention Time Issues? peak_shape->retention No tailing Tailing peak_shape->tailing Yes, Tailing fronting Fronting peak_shape->fronting Yes, Fronting broad Broad peak_shape->broad Yes, Broad resolution Poor Resolution? retention->resolution No shifting_rt Shifting RT retention->shifting_rt Yes baseline Baseline Problems? resolution->baseline No poor_res Inadequate Separation resolution->poor_res Yes noisy_baseline Noisy/Drifting Baseline baseline->noisy_baseline Yes end Problem Resolved baseline->end No tailing_sol Adjust pH Check for blockages Use competing base tailing->tailing_sol fronting_sol Dilute sample Decrease injection volume Use mobile phase as solvent fronting->fronting_sol broad_sol Minimize extra-column volume Optimize flow rate Clean/replace column broad->broad_sol tailing_sol->end fronting_sol->end broad_sol->end shifting_rt_sol Prepare fresh mobile phase Use column oven Ensure column equilibration shifting_rt->shifting_rt_sol shifting_rt_sol->end poor_res_sol Optimize mobile phase Change column Adjust flow rate poor_res->poor_res_sol poor_res_sol->end noisy_baseline_sol Degas mobile phase Check for leaks Clean detector cell noisy_baseline->noisy_baseline_sol noisy_baseline_sol->end

Caption: A workflow diagram for troubleshooting common HPLC issues.

Ramipril_Degradation_Pathway ramipril Ramipril hydrolysis Hydrolysis (e.g., Alkaline Conditions) ramipril->hydrolysis cyclization Intramolecular Cyclization (e.g., Acidic/Neutral Conditions) ramipril->cyclization ramiprilat Ramiprilat (Impurity E) hydrolysis->ramiprilat diketopiperazine Diketopiperazine Derivative (Impurity D) cyclization->diketopiperazine

Caption: The main degradation pathways of ramipril.

References

Technical Support Center: Optimization of Mobile Phase for Ramipril and Diketopiperazine Separation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chromatographic separation of ramipril and its primary cyclization degradant, diketopiperazine (DKP).

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in separating ramipril from diketopiperazine (DKP)?

A1: The main challenge lies in the structural similarity between ramipril and its diketopiperazine degradation product. As DKP is formed through intramolecular cyclization of ramipril, their physicochemical properties can be quite similar, leading to co-elution or poor resolution in reversed-phase HPLC. Achieving baseline separation requires careful optimization of the mobile phase composition, particularly the pH and organic solvent ratio.

Q2: What is the optimal pH range for the mobile phase to achieve a good separation?

A2: An acidic pH is generally preferred for the separation of ramipril and DKP. Studies have shown that ramipril's degradation to DKP is more pronounced in acidic conditions, specifically at pH 3 and 5.[1] Operating the mobile phase in a low pH range (typically between 2.0 and 3.5) ensures the protonation of the carboxylic acid groups in both molecules. This suppresses their ionization and promotes retention on a C18 column, allowing for better separation based on their subtle polarity differences.

Q3: Which organic solvent, acetonitrile or methanol, is better for this separation?

A3: Both acetonitrile and methanol can be used effectively. Acetonitrile is often favored due to its lower viscosity, which results in lower backpressure, and its ability to provide sharper peaks.[2][3] However, methanol can offer different selectivity and may be a good alternative if adequate separation is not achieved with acetonitrile.[4] The choice between the two may require experimental comparison to determine the optimal solvent for a specific column and set of conditions.

Q4: What type of HPLC column is recommended?

A4: A C18 column is the most commonly used stationary phase for the separation of ramipril and DKP.[1][5] The non-polar nature of the C18 stationary phase provides good retention for these relatively non-polar molecules. High-purity silica-based C18 columns are recommended to minimize interactions with residual silanols, which can cause peak tailing.

Troubleshooting Guide

IssuePossible CausesRecommended Solutions
Poor Resolution / Co-elution of Ramipril and DKP 1. Inappropriate Mobile Phase pH: If the pH is too high, the analytes may be ionized, leading to poor retention and co-elution. 2. Incorrect Organic Solvent Ratio: The elution strength of the mobile phase may be too high, causing the compounds to elute too quickly and without sufficient separation. 3. Inadequate Column Efficiency: An old or poorly packed column will not provide the necessary theoretical plates for a good separation.1. Adjust Mobile Phase pH: Lower the pH of the aqueous portion of the mobile phase to a range of 2.0-3.5 using an appropriate buffer (e.g., phosphate or citrate) or acid (e.g., phosphoric acid, trifluoroacetic acid). 2. Optimize Organic Solvent Percentage: Decrease the percentage of the organic solvent (acetonitrile or methanol) in the mobile phase. This will increase the retention times of both compounds and likely improve resolution. Start with a 5-10% decrease and observe the effect. 3. Use a High-Efficiency Column: Employ a column with a smaller particle size (e.g., < 3 µm) or a longer column to increase the number of theoretical plates.
Peak Tailing for Ramipril and/or DKP 1. Secondary Silanol Interactions: Residual silanol groups on the silica-based stationary phase can interact with the amine groups of the analytes, causing peak tailing. 2. Column Overload: Injecting too much sample can lead to peak distortion. 3. Inappropriate Mobile Phase pH: A pH close to the pKa of the analytes can result in mixed ionization states and lead to tailing.1. Lower Mobile Phase pH: Operating at a low pH (2.0-3.0) will protonate the silanol groups and minimize these secondary interactions. 2. Use an End-Capped Column: Select a modern, high-purity, end-capped C18 column. 3. Reduce Sample Concentration: Dilute the sample and reinject to see if the peak shape improves. 4. Add an Ion-Pairing Agent: In some cases, a low concentration of an ion-pairing agent like sodium hexanesulfonate can improve peak shape.[6]
Inconsistent Retention Times 1. Mobile Phase Instability: The pH of the mobile phase can change over time, especially if it is not buffered. 2. Fluctuations in Column Temperature: Changes in ambient temperature can affect retention times. 3. Pump Malfunction: Inconsistent flow rates from the HPLC pump will lead to variable retention times.1. Use a Buffered Mobile Phase: Prepare a fresh buffered mobile phase daily. 2. Use a Column Oven: Maintain a constant column temperature using a column compartment. 3. Check Pump Performance: Ensure the HPLC pump is delivering a consistent and accurate flow rate.

Experimental Protocols

Example HPLC Method for Separation of Ramipril and its Impurities

This method is a representative protocol for achieving good separation between ramipril and its degradation products, including DKP.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase:

    • A: 0.035 M Phosphate buffer, pH adjusted to 2.0 with phosphoric acid

    • B: Acetonitrile

  • Gradient: 65% A and 35% B

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 210 nm

  • Injection Volume: 20 µL

  • Column Temperature: Ambient or controlled at 25°C

Note: This is a starting point, and optimization of the mobile phase composition may be necessary depending on the specific column and HPLC system used.

Quantitative Data Summary

The following table summarizes typical chromatographic parameters from a validated stability-indicating HPLC method for ramipril and its degradation products.

CompoundRetention Time (min)
Degradation Product 1 (likely Ramipril-diacid)4.15
Degradation Product 2 (likely Diketopiperazine )5.83
Ramipril 7.80

Data adapted from a study on the solid-state stability of ramipril.[5]

Visualizations

Mobile Phase Optimization Workflow

The following diagram illustrates a systematic approach to optimizing the mobile phase for the separation of ramipril and DKP.

MobilePhaseOptimization start Start: Initial Method Conditions (e.g., C18, ACN:Buffer 50:50, pH 3.0) check_resolution Is Resolution > 1.5? start->check_resolution adjust_organic Adjust Organic Solvent % (e.g., decrease ACN by 5%) check_resolution->adjust_organic No end Optimized Method check_resolution->end Yes adjust_organic->check_resolution check_ph Is Peak Shape Acceptable? adjust_organic->check_ph change_solvent Change Organic Solvent (e.g., Methanol) adjust_organic->change_solvent No Improvement check_ph->check_resolution Yes adjust_ph Adjust pH (e.g., lower to 2.5) check_ph->adjust_ph No (Tailing) adjust_ph->check_resolution change_solvent->check_resolution

Caption: A flowchart for the systematic optimization of the mobile phase.

References

Technical Support Center: Minimizing Matrix Effects in the Bioanalysis of Ramipril Diketopiperazine

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the bioanalysis of ramipril and its primary metabolite, ramipril diketopiperazine. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to matrix effects in their bioanalytical assays.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the bioanalysis of this compound?

A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting endogenous components in a biological sample.[1] In the bioanalysis of this compound, these effects can lead to either ion suppression or enhancement, resulting in inaccurate and imprecise quantification.[1][2] Common sources of matrix effects in plasma or serum samples include phospholipids and other endogenous substances.[3][4] Failure to address matrix effects can compromise the reliability of pharmacokinetic and toxicokinetic data.[4]

Q2: My assay is showing poor reproducibility and accuracy for this compound. Could this be due to matrix effects?

A2: Yes, poor reproducibility and accuracy are hallmark signs of unmanaged matrix effects.[1][2] If you observe significant variability in your quality control samples or inconsistent results across different batches of biological matrix, it is highly probable that matrix effects are influencing your assay. It is crucial to investigate and mitigate these effects to ensure the validity of your results.

Q3: How can I assess the presence and magnitude of matrix effects in my assay?

A3: A standard method for quantitatively assessing matrix effects is the post-extraction spike method.[5] This involves comparing the peak response of an analyte spiked into an extracted blank matrix to the peak response of the analyte in a neat solution at the same concentration. The ratio of these responses, known as the matrix factor, indicates the degree of ion suppression or enhancement. A matrix factor of less than 1 suggests ion suppression, while a value greater than 1 indicates ion enhancement.[5]

Q4: What are the most effective strategies for minimizing matrix effects for this compound?

A4: A multi-pronged approach is often the most effective. This includes:

  • Optimizing Sample Preparation: Employing more rigorous sample cleanup techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can significantly reduce matrix components compared to simpler methods like protein precipitation.[1][6]

  • Chromatographic Separation: Modifying your LC method to achieve better separation between this compound and interfering matrix components is a crucial step.[1][3]

  • Using a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS that co-elutes with the analyte can help to compensate for matrix effects, as it will be similarly affected by suppression or enhancement.

  • Modifying Ionization Source: In some cases, switching from electrospray ionization (ESI) to atmospheric pressure chemical ionization (APCI) may reduce susceptibility to matrix effects.[5]

Troubleshooting Guide

This guide provides specific troubleshooting steps for common issues encountered during the bioanalysis of this compound.

Issue Potential Cause Recommended Action(s)
Low signal intensity or complete signal loss for this compound Severe ion suppression due to co-eluting phospholipids or other matrix components.1. Improve Sample Cleanup: Switch from protein precipitation to a more selective method like SPE or LLE.[6] 2. Optimize Chromatography: Adjust the mobile phase gradient or change the column chemistry to better separate the analyte from the suppression zone.[3] 3. Dilute the Sample: Diluting the sample can reduce the concentration of interfering matrix components.[1]
High variability in analyte response across different plasma lots Lot-to-lot differences in the biological matrix are causing variable matrix effects.1. Evaluate Multiple Matrix Lots: During method development, test at least six different lots of blank matrix to assess the variability of the matrix effect. 2. Use a Robust Internal Standard: A stable isotope-labeled internal standard is highly recommended to track and correct for this variability.
Inconsistent internal standard response The internal standard may not be adequately compensating for the matrix effect, or it may be subject to its own unique matrix effects.1. Ensure Co-elution: Verify that the internal standard and analyte have very similar retention times. 2. Select an Appropriate IS: A stable isotope-labeled internal standard is the gold standard. If unavailable, an analogue with very similar physicochemical properties should be used.
Poor peak shape for this compound Interference from the matrix can sometimes manifest as distorted peak shapes.1. Enhance Sample Preparation: A cleaner extract is less likely to cause peak shape issues. Consider a two-step extraction process if necessary. 2. Check for Column Fouling: Matrix components, especially phospholipids, can build up on the analytical column over time. Implement a column wash step or use a guard column.

Experimental Protocols

Solid-Phase Extraction (SPE) for Plasma Samples

This protocol provides a general framework for SPE cleanup to reduce matrix effects. Specific sorbents and solvents should be optimized for this compound.

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_analysis Analysis Start Start: Plasma Sample Pretreat Pre-treat Sample (e.g., add acid/base) Start->Pretreat Condition Condition SPE Cartridge Pretreat->Condition Equilibrate Equilibrate Cartridge Condition->Equilibrate Load Load Pre-treated Sample Equilibrate->Load Wash1 Wash 1 (Remove polar interferences) Load->Wash1 Wash2 Wash 2 (Remove non-polar interferences) Wash1->Wash2 Elute Elute Analyte Wash2->Elute Evaporate Evaporate Eluate Elute->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Analyze LC-MS/MS Analysis Reconstitute->Analyze

Caption: Solid-Phase Extraction (SPE) Workflow.

  • Conditioning: The SPE sorbent is treated with a strong organic solvent (e.g., methanol) to activate the functional groups.

  • Equilibration: The sorbent is then flushed with a solution similar in composition to the sample matrix (without the analyte) to prepare it for sample loading.

  • Loading: The pre-treated plasma sample is passed through the SPE cartridge. This compound and some matrix components will be retained on the sorbent.

  • Washing: A series of washes with different solvents is performed to selectively remove interfering compounds while leaving the analyte bound to the sorbent.

  • Elution: A strong solvent is used to disrupt the interaction between this compound and the sorbent, eluting it from the cartridge.

  • Evaporation and Reconstitution: The eluate is typically evaporated to dryness and then reconstituted in a small volume of the initial mobile phase for LC-MS/MS analysis.

Liquid-Liquid Extraction (LLE) for Plasma Samples

LLE is another effective technique for separating analytes from complex matrices based on their differential solubility in immiscible liquids.

LLE_Workflow cluster_prep Sample Preparation cluster_lle Liquid-Liquid Extraction cluster_analysis Analysis Start Start: Plasma Sample Adjust_pH Adjust Sample pH Start->Adjust_pH Add_Solvent Add Immiscible Organic Solvent Adjust_pH->Add_Solvent Vortex Vortex/Mix Add_Solvent->Vortex Centrifuge Centrifuge to Separate Phases Vortex->Centrifuge Collect_Organic Collect Organic Layer Centrifuge->Collect_Organic Evaporate Evaporate Solvent Collect_Organic->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Analyze LC-MS/MS Analysis Reconstitute->Analyze

Caption: Liquid-Liquid Extraction (LLE) Workflow.

  • pH Adjustment: The pH of the plasma sample is adjusted to ensure that this compound is in a non-ionized state, which will favor its partitioning into the organic solvent.[6]

  • Addition of Organic Solvent: An immiscible organic solvent (e.g., ethyl acetate, methyl tert-butyl ether) is added to the sample.

  • Mixing: The mixture is vortexed or agitated to facilitate the transfer of the analyte from the aqueous phase to the organic phase.

  • Phase Separation: The sample is centrifuged to achieve a clear separation between the aqueous and organic layers.

  • Collection: The organic layer containing the analyte is carefully transferred to a clean tube.

  • Evaporation and Reconstitution: The organic solvent is evaporated, and the residue is reconstituted in the mobile phase for analysis.

Quantitative Data Summary

The following table summarizes the impact of different sample preparation techniques on the recovery of ramipril. While specific data for this compound is limited in the provided search results, the trends observed for the parent drug are generally applicable.

Sample Preparation MethodAnalyteMatrixAverage Recovery (%)Reference
Protein Precipitation with Acetonitrile followed by Ethyl Acetate ExtractionRamiprilHuman Plasma65.3 - 97.3[7][8]
Solid-Phase ExtractionRamiprilHuman Plasma88 - 100[9]

Note: Higher recovery values generally indicate a more efficient extraction process, which can contribute to reducing matrix effects by leaving more of the interfering substances behind.

Logical Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting matrix effects.

Troubleshooting_Workflow Start Start: Inconsistent/ Inaccurate Results Check_ME Assess Matrix Effect (Post-Extraction Spike) Start->Check_ME ME_Present Matrix Effect Present? Check_ME->ME_Present Optimize_SP Optimize Sample Prep (SPE, LLE) ME_Present->Optimize_SP Yes No_ME No Significant Matrix Effect ME_Present->No_ME No Optimize_LC Optimize Chromatography Optimize_SP->Optimize_LC Use_SIL_IS Use Stable Isotope-Labeled Internal Standard Optimize_LC->Use_SIL_IS Revalidate Re-validate Assay Use_SIL_IS->Revalidate End End: Reliable Assay Revalidate->End Other_Issues Investigate Other Potential Issues No_ME->Other_Issues

Caption: Matrix Effect Troubleshooting Workflow.

References

Technical Support Center: Ramipril Stability Studies

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and detailed protocols for overcoming common issues encountered during ramipril stability studies.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the primary degradation pathways for ramipril?

A1: Ramipril primarily degrades via two pathways:

  • Hydrolysis: The ester group is hydrolyzed to form the active metabolite, ramiprilat (ramipril-diacid). This reaction is significantly accelerated in alkaline conditions.[1][2]

  • Intramolecular Cyclization: Ramipril undergoes internal condensation to form an inactive degradant, ramipril-diketopiperazine (DKP).[1][3] This is a common pathway for ACE inhibitors and can be influenced by heat and moisture.[1][3][4]

Q2: My ramipril formulation is showing rapid degradation. What are the likely causes?

A2: Rapid degradation is often linked to environmental factors and excipient incompatibility.

  • pH: Ramipril is highly susceptible to pH. Alkaline conditions (pH > 7) drastically accelerate hydrolysis to ramiprilat, while acidic and neutral conditions can also promote degradation.[2][5][6] The greatest stability in solution is often observed around pH 5.[1][7]

  • Moisture: The presence of moisture is a critical factor that facilitates both hydrolysis and cyclization.[3][8] Formulations must be protected from humidity.[3]

  • Temperature: Elevated temperatures accelerate the rate of all degradation reactions.[3][8][9]

  • Incompatible Excipients: Some common excipients can promote degradation. For example, the basicity of magnesium stearate can accelerate the degradation of ACE inhibitors.[10] The moisture content of excipients like starch and povidone can also be a source of instability.[10]

Q3: Why are there unexpected peaks in my HPLC chromatogram during a stability study?

A3: Unexpected peaks typically correspond to degradation products or impurities. The two most common degradants are ramiprilat and ramipril-diketopiperazine (DKP).[3] A validated, stability-indicating HPLC method is essential to separate and quantify ramipril from these and other potential degradants.[9][11] Ensure your method has been properly validated for specificity according to ICH guidelines.

Q4: How can I control the degradation pathway to favor the active metabolite, ramiprilat?

A4: Interestingly, formulating ramipril in a basic environment (pH > 7.5 or 8) can preferentially drive the degradation pathway towards the formation of the active metabolite ramiprilat, rather than the inactive DKP.[12][13] This is achieved by including basic stabilizers in the formulation.[12][13] While this still represents a loss of the parent drug, the primary degradant retains therapeutic activity.

Q5: My HPLC peak for ramipril is showing poor shape (e.g., tailing or fronting). How can I fix this?

A5: Poor peak shape can be caused by several factors.

  • Mobile Phase pH: Ensure the pH of your mobile phase is appropriate. For ramipril, a slightly acidic pH (e.g., 3.0) is often used to ensure good peak shape by keeping the analyte in a single ionic form.[9]

  • Column Condition: The column may be degrading or contaminated. Flush the column with a strong solvent or replace it if necessary.

  • Flow Rate: Inconsistent flow rates can affect peak shape. Ensure the pump is working correctly. Small, deliberate changes to the flow rate (e.g., ±0.1 mL/min) can be used to check for robustness.[5]

  • Sample Overload: Injecting too concentrated a sample can lead to peak fronting. Try diluting your sample.

Data Presentation: Forced Degradation of Ramipril

The following table summarizes typical results from a forced degradation study, highlighting the percentage of ramipril degraded under various stress conditions.

Stress ConditionTimeTemperatureRamipril Degraded (%)Major Degradation Product(s)Reference
Acid Hydrolysis (0.5 N HCl)3 hrs80°C15.2%Ramiprilat, Ramipril-DKP[9]
Alkaline Hydrolysis (0.5 N NaOH)3 hrs80°C25.4%Ramiprilat[9]
Oxidative (30% H₂O₂)3 hrs80°C10.1%Not Specified[9]
Thermal (Dry Heat)3 hrs80°CNo significant degradation-[9]
Photolytic (UV Light)-AmbientNo significant degradation-[9]

Note: Degradation percentages can vary significantly based on the exact experimental conditions (e.g., concentration, formulation matrix).

Experimental Protocols

Protocol 1: Stability-Indicating RP-HPLC Method

This protocol describes a common reverse-phase HPLC method for the quantification of ramipril and the separation of its degradation products, as validated under ICH guidelines.[9]

1. Chromatographic Conditions:

  • HPLC System: A standard HPLC system with a UV or Diode Array Detector (DAD).

  • Column: Thermo MOS-2 Hypersil, C8 (150 x 4.6 mm, 5µm).[9]

  • Mobile Phase: A mixture of 20 mM Potassium Dihydrogen Orthophosphate buffer (adjusted to pH 3.0) and Acetonitrile in a 40:60 v/v ratio.[9]

  • Flow Rate: 0.8 mL/min.[9]

  • Detection Wavelength: 210 nm.[9]

  • Injection Volume: 10 µL.[9]

  • Column Temperature: 40°C.[9]

  • Retention Time: The approximate retention time for ramipril is 4.2 minutes under these conditions.[9]

2. Standard Solution Preparation:

  • Accurately weigh and dissolve an appropriate amount of ramipril reference standard in the mobile phase to obtain a known concentration (e.g., 50 µg/mL).

3. Sample Preparation:

  • For drug substance, prepare a solution in the mobile phase at a similar concentration to the standard.

  • For tablets, accurately weigh and crush a number of tablets. Extract the powder with a known volume of mobile phase, sonicate to dissolve, and filter through a 0.45 µm filter before injection.

4. Analysis:

  • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject the standard solution to verify system suitability (e.g., theoretical plates, tailing factor).

  • Inject the sample solutions.

  • Calculate the amount of ramipril and its degradation products by comparing peak areas with the reference standard.

Visualizations

Ramipril Degradation Pathways

The following diagram illustrates the two main chemical degradation pathways of ramipril.

G Ramipril Ramipril Ramiprilat Ramiprilat (Active Diacid) Ramipril->Ramiprilat  Ester Hydrolysis  (Accelerated by Alkaline pH)   DKP Ramipril-Diketopiperazine (Inactive) Ramipril->DKP  Intramolecular Cyclization  (Promoted by Heat/Moisture)  

Caption: Primary degradation pathways of ramipril.

Workflow for a Forced Degradation Study

This flowchart outlines the typical experimental workflow for conducting a forced degradation study of ramipril.

G start Start: Prepare Ramipril Stock Solution stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) start->stress sampling Sample at Predetermined Time Intervals stress->sampling neutralize Neutralize/Quench Reaction (if necessary) sampling->neutralize hplc Analyze by Stability-Indicating HPLC Method neutralize->hplc data Calculate % Degradation & Identify Degradants hplc->data end End: Report Findings data->end

References

Ramipril Storage and Stability: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the best practices for the storage of ramipril to prevent its degradation. Below are frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the integrity of your research materials.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways of ramipril?

A1: Ramipril is susceptible to two main degradation pathways:

  • Hydrolysis: The ester group in ramipril can be hydrolyzed to form its active metabolite, ramiprilat (a diacid). This is a significant pathway, especially in the presence of moisture and at alkaline pH.[1][2][3]

  • Cyclization (Intramolecular Condensation): Ramipril can undergo internal cyclization to form ramipril diketopiperazine (DKP). This degradation is favored by heat and the absence of moisture (dry air conditions).[1][4][5]

Q2: What are the optimal storage conditions for ramipril to minimize degradation?

A2: To ensure the stability of ramipril, it should be stored in a cool, dry place, protected from light.[2] Specifically:

  • Temperature: Refrigerated temperatures (5°C ± 2°C) have been shown to significantly enhance stability and extend shelf life.[1] High temperatures accelerate the degradation process.[2]

  • Humidity: Ramipril is vulnerable to moisture, which promotes hydrolysis to ramiprilat. Therefore, it is crucial to store it in tightly sealed containers in a low-humidity environment.[2]

  • pH: Ramipril is most stable in a weakly acidic to neutral pH environment (around pH 5.0).[1] Alkaline conditions markedly increase the rate of degradation to ramiprilat.[1][3]

  • Light: While some studies suggest ramipril is relatively stable under photolytic stress, it is still best practice to protect it from light to prevent any potential degradation.[6]

Q3: How do excipients affect the stability of ramipril in formulations?

A3: Excipients can have a significant impact on the stability of ramipril. Some excipients can stabilize the drug, while the tableting process itself can decrease its stability.[2] The inclusion of alkaline excipients can shift the degradation pathway towards the formation of ramiprilat over ramipril DKP.[7] It is essential to conduct compatibility studies with any new formulation.

Q4: Can I store ramipril tablets that have been split?

A4: It is not recommended to store ramipril tablets that have been crushed or split. The increased surface area exposes the drug to environmental factors like humidity and oxygen, which can accelerate degradation.[2] Tablets should be stored in their original blisters until use.[2]

Troubleshooting Guide

Issue Potential Cause Recommended Action
Unexpectedly high levels of ramiprilat detected in a sample. - Exposure to high humidity or moisture.- Storage at a high pH (alkaline conditions).- Ensure storage in a desiccator or with a desiccant.- Verify the pH of any solutions and buffer to around pH 5.0.- Store in tightly sealed containers.
Presence of this compound (DKP) impurity. - Exposure to high temperatures, particularly in dry conditions.- Store at controlled room temperature or refrigerated conditions.- Avoid prolonged exposure to heat during experimental procedures.
Inconsistent assay results for ramipril concentration. - Degradation of stock solutions.- Improper storage of the pure compound or formulated product.- Prepare fresh stock solutions regularly.- Re-evaluate and strictly adhere to optimal storage conditions (cool, dry, protected from light).

Quantitative Data on Ramipril Degradation

The following tables summarize the quantitative data from forced degradation studies, providing insights into the stability of ramipril under various stress conditions.

Table 1: Effect of Temperature on Ramipril Stability in Nanoemulsion [1]

Storage Temperature (°C)Percentage of Ramipril Remaining after 180 DaysCalculated Shelf Life (Years)
40 ± 232.80%0.0449
25 ± 282.53%0.2877
5 ± 298.87%4.7945

Table 2: Summary of Forced Degradation Studies on Ramipril [6]

Stress ConditionReagent/ConditionDurationTemperatureDegradation (%)Major Degradation Product
Acidic Hydrolysis0.1 N HCl30 hours-20.2%This compound
Neutral HydrolysisWater7 days25 ± 2°C--
Alkaline Hydrolysis0.1 N NaOH--21.8%Ramiprilat
Oxidation3% H₂O₂--23.4%Not specified
Thermal Degradation--70°CSignificantNot specified
PhotolysisUV and VIS radiation--Stable-

Experimental Protocols

Protocol 1: Stability-Indicating High-Performance Liquid Chromatography (HPLC) Method for Ramipril

This protocol is adapted from a validated method for the determination of ramipril and its degradation products.[6]

  • Chromatographic System: Reversed-phase high-performance liquid chromatograph with UV detection.

  • Column: RP-18 column.

  • Mobile Phase: A mixture of methanol, tetrahydrofuran, and phosphate buffer (pH 2.4; 0.01M) in a ratio of 55:5:40 (v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 215 nm.

  • Sample Preparation:

    • Prepare a stock solution of ramipril in the mobile phase.

    • For stress studies, expose the ramipril solution or solid drug to the desired stress conditions (e.g., acid, base, heat, oxidation).

    • After the specified duration, neutralize the sample if necessary and dilute it with the mobile phase to a suitable concentration (e.g., within the linear range of 50-300 µg/mL).

    • Inject the sample into the HPLC system.

  • Analysis: Identify and quantify ramipril and its degradation products by comparing their retention times and peak areas with those of reference standards.

Visualizing Ramipril Degradation and Mitigation

The following diagram illustrates the key factors influencing ramipril degradation and the recommended storage practices to ensure its stability.

Ramipril_Stability cluster_degradation Degradation Factors cluster_pathways Degradation Pathways cluster_storage Best Storage Practices Temperature High Temperature Ramipril Ramipril Temperature->Ramipril Accelerates Humidity High Humidity Humidity->Ramipril Promotes pH Alkaline pH pH->Ramipril Influences Light Light Exposure Light->Ramipril Potential for DKP Ramipril Diketopiperazine Ramipril->DKP Cyclization Ramiprilat Ramiprilat Ramipril->Ramiprilat Hydrolysis Cool Cool Environment (e.g., 5°C) Cool->Ramipril Inhibits Dry Dry Conditions (Tightly Sealed) Dry->Ramipril Prevents Neutral_pH Neutral/Slightly Acidic (pH ~5) Neutral_pH->Ramipril Stabilizes Dark Protect from Light Dark->Ramipril Protects

Caption: Factors influencing ramipril degradation and mitigation strategies.

References

Technical Support Center: Chromatographic Analysis of Ramipril Impurities

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the resolution and overall quality of their chromatographic analysis of ramipril and its impurities.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

1. Q: I am observing poor resolution between ramipril and its principal impurities (ramiprilat and diketopiperazine derivatives). What are the initial steps to troubleshoot this issue?

A: Poor resolution is a common challenge that can often be addressed by systematically evaluating and optimizing your chromatographic conditions. Here’s a logical workflow to follow:

  • Verify System Suitability: Before making any changes, ensure your HPLC system meets the required performance criteria. Check parameters like theoretical plates, tailing factor, and repeatability. The column efficiency, calculated from the ramipril peak, should ideally be at least 2000 theoretical plates[1].

  • Mobile Phase pH Adjustment: The pH of the mobile phase is a critical factor in controlling the retention and selectivity of ionizable compounds like ramipril and its impurities. Ramipril is an acidic compound, and slight adjustments to the mobile phase pH can significantly impact its ionization state and, consequently, its interaction with the stationary phase. A lower pH (around 2.0 to 3.0) is often employed to suppress the ionization of the carboxylic acid groups, leading to better retention and peak shape on a C18 column[1][2].

  • Organic Modifier Concentration: The concentration of the organic solvent (e.g., acetonitrile or methanol) in the mobile phase directly influences the retention time of the analytes. If peaks are eluting too quickly and are poorly resolved, consider decreasing the organic modifier concentration to increase retention. Conversely, if run times are excessively long, a slight increase in the organic content can be beneficial.

  • Column Chemistry and Particle Size: Not all C18 columns are the same. Differences in end-capping and silica backbone can lead to variations in selectivity. If resolution issues persist, consider trying a different brand of C18 column or a column with a different stationary phase chemistry (e.g., C8, phenyl). Additionally, using a column with a smaller particle size (e.g., 3 µm vs. 5 µm) can lead to higher efficiency and improved resolution[1].

2. Q: My peak shapes for ramipril and its impurities are showing significant tailing. What could be the cause and how can I improve them?

A: Peak tailing can be caused by a variety of factors, from secondary interactions with the stationary phase to issues with the HPLC system itself. Here are some common causes and solutions:

  • Silanol Interactions: Free silanol groups on the silica-based stationary phase can interact with basic functional groups on the analytes, leading to peak tailing. Using a well-end-capped column can minimize these interactions. Lowering the mobile phase pH can also help by protonating the silanol groups and reducing their interaction with the analytes.

  • Column Overload: Injecting too much sample onto the column can lead to peak distortion, including tailing. Try reducing the injection volume or the concentration of your sample.

  • Contamination: A contaminated guard column or analytical column can also result in poor peak shape. Try flushing the column with a strong solvent or replacing the guard column.

  • Dead Volume: Excessive dead volume in the HPLC system (e.g., from poorly fitted tubing) can cause peak broadening and tailing. Ensure all connections are secure and use tubing with the appropriate internal diameter.

3. Q: I am not able to detect certain known impurities of ramipril. What should I check?

A: The inability to detect known impurities could be due to several factors related to the sensitivity of your method or the stability of the impurities themselves.

  • Detector Wavelength: The UV detection wavelength should be set at a value where both ramipril and its impurities have significant absorbance. A wavelength of 210 nm or 215 nm is commonly used for the analysis of ramipril and its impurities[1][3]. It's advisable to run a UV scan of your impurity standards to determine their optimal detection wavelength.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Your analytical method may not be sensitive enough to detect impurities present at very low concentrations. Method validation should include the determination of LOD and LOQ to ensure it is suitable for its intended purpose[4].

  • Impurity Stability: Some impurities may be unstable under certain conditions. For instance, ramipril is known to degrade under hydrolytic (acidic, neutral, and alkaline), oxidative, and thermal stress conditions[3]. Ensure your sample preparation and storage conditions are appropriate to prevent further degradation of impurities before analysis. Forced degradation studies can help in understanding the stability of ramipril and its degradation products[3][5].

  • Co-elution: The impurity peak may be co-eluting with the main ramipril peak or another impurity. A change in the mobile phase composition or a switch to a different column chemistry might be necessary to resolve the co-eluting peaks.

4. Q: What are the key degradation pathways for ramipril and what are the major impurities I should be looking for?

A: Ramipril primarily degrades through two main pathways:

  • Hydrolysis: The ester group in ramipril can be hydrolyzed to form its active metabolite, ramiprilat (impurity E)[6][7].

  • Cyclization: Intramolecular cyclization can occur, leading to the formation of a diketopiperazine derivative (impurity D)[2][6][7].

Forced degradation studies have shown that ramipril is susceptible to degradation under various stress conditions, including heat, humidity, and pH changes[2][3][5]. Therefore, a robust stability-indicating method should be able to separate ramipril from these and other potential degradation products.

Experimental Protocols

Protocol 1: HPLC Method for the Analysis of Ramipril and its Impurities

This protocol is a general guideline based on commonly used methods and should be optimized for your specific instrumentation and requirements.

Chromatographic Conditions:

ParameterRecommended Condition
Column Inertsil ODS-3 (150 mm x 4.6 mm, 3 µm) or equivalent C18 column[1]
Mobile Phase A 0.2 g/L solution of sodium hexanesulfonate, pH adjusted to 2.7[1]
Mobile Phase B Acetonitrile[1]
Gradient Program Time (min)
0
10
15
20
22
25
Flow Rate 1.5 mL/min[1]
Column Temperature 45 °C[1]
Detection Wavelength 210 nm[1]
Injection Volume 20 µL[1]

Sample Preparation:

  • Accurately weigh and transfer a suitable amount of the ramipril sample into a volumetric flask.

  • Dissolve the sample in a suitable diluent (e.g., a mixture of mobile phase A and B).

  • Sonicate if necessary to ensure complete dissolution.

  • Dilute to the final volume with the diluent.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Data Presentation

Table 1: System Suitability Parameters

ParameterAcceptance Criteria
Theoretical Plates (N) ≥ 2000 for the ramipril peak[1]
Tailing Factor (T) ≤ 2.0 for the ramipril peak
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0% for six replicate injections

Table 2: Common Ramipril Impurities and their Typical Elution Order

Impurity NameEuropean Pharmacopoeia (EP) ImpurityTypical Elution Order (Relative to Ramipril)
RamiprilatImpurity EEarlier
Ramipril DiketopiperazineImpurity DLater
(2R,3aR,6aR)-1-[(R)-2-[[(R)-1-(ethoxycarbonyl)-3-phenylpropyl]amino]propanoyl]octahydrocyclopenta[b]pyrrole-2-carboxylic acidImpurity LLater[6]

Visualizations

Troubleshooting_Workflow start Poor Resolution Observed check_ss Verify System Suitability (Plates, Tailing, RSD) start->check_ss ss_ok System Suitability OK? check_ss->ss_ok adjust_ph Optimize Mobile Phase pH (e.g., 2.0 - 3.0) ss_ok->adjust_ph Yes fix_system Troubleshoot HPLC System (Connections, Pump, Detector) ss_ok->fix_system No adjust_org Adjust Organic Modifier Concentration adjust_ph->adjust_org change_col Consider Different Column (Chemistry, Particle Size) adjust_org->change_col resolution_ok Resolution Acceptable? change_col->resolution_ok resolution_ok->adjust_ph No end Analysis Complete resolution_ok->end Yes fix_system->check_ss

Caption: Troubleshooting workflow for poor resolution.

Method_Development_Flowchart start Define Analytical Goal (Impurity Profiling) lit_review Literature Review & Understand Analytes start->lit_review col_select Column Selection (e.g., C18, 3-5 µm) lit_review->col_select mobile_phase Mobile Phase Selection (Buffer, Organic Modifier) col_select->mobile_phase ph_opt pH Optimization mobile_phase->ph_opt gradient_opt Gradient Optimization ph_opt->gradient_opt temp_opt Temperature Optimization gradient_opt->temp_opt validation Method Validation (ICH Guidelines) temp_opt->validation

Caption: HPLC method development flowchart.

References

Technical Support Center: Method Refinement for Low-Level Diketopiperazine Impurity Detection

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the low-level detection of diketopiperazine (DKP) impurities.

Frequently Asked Questions (FAQs)

Q1: What are diketopiperazines (DKPs) and why are they a concern as impurities?

Diketopiperazines are cyclic dipeptides that can form as byproducts during peptide synthesis and storage.[1][2][3][4] They are a significant concern in pharmaceutical development because their presence, even at low levels, can impact the safety and efficacy of the final drug product.[5][6] Regulatory bodies require strict control and monitoring of such impurities.[5]

Q2: What are the primary mechanisms of DKP formation?

DKP formation is an intramolecular cyclization reaction.[2] In solid-phase peptide synthesis (SPPS), it is a common side reaction, particularly during the Fmoc-deprotection step.[1][2] The mechanism involves the nucleophilic attack of the N-terminal nitrogen of a dipeptide on the carbonyl group of the C-terminal amino acid, leading to the cleavage of the peptide from the resin and the formation of a stable six-membered ring.[1][7] Peptides with a proline residue at the penultimate position are particularly susceptible to this side reaction.[1][7]

Q3: Which analytical techniques are most suitable for detecting low-level DKP impurities?

Liquid chromatography coupled with mass spectrometry (LC-MS) is the most common and powerful technique for the identification and quantification of DKP impurities.[1][8][9][10] High-resolution mass spectrometry (HRMS) methods, such as UPLC-QTOF-MS, offer high sensitivity and selectivity for detecting trace amounts of these impurities.[3][11] Gas chromatography-mass spectrometry (GC-MS) can also be employed, particularly for volatile DKPs.[12]

Troubleshooting Guides

Issue 1: Poor chromatographic resolution or peak shape for DKP impurities.
Possible Cause Troubleshooting Step Expected Outcome
Inappropriate column chemistryScreen different stationary phases. For polar DKPs, a HILIC column may provide better retention and separation than a standard C18 column.[11] For less polar DKPs, a C18 column with an appropriate mobile phase is often suitable.Improved separation of the DKP impurity from the main peptide and other impurities.
Suboptimal mobile phase compositionOptimize the mobile phase pH, organic modifier (e.g., acetonitrile, methanol), and additive concentration (e.g., formic acid, acetic acid). The pH can significantly influence the ionization and retention of DKPs.[13]Sharper, more symmetrical peaks and better resolution.
Inadequate gradient profileAdjust the gradient slope and duration. A shallower gradient around the elution time of the DKP can improve resolution from closely eluting peaks.Enhanced separation between the DKP and the active pharmaceutical ingredient (API).
Issue 2: Low sensitivity or inability to detect trace-level DKP impurities.
Possible Cause Troubleshooting Step Expected Outcome
Insufficient ionization in the mass spectrometerOptimize the electrospray ionization (ESI) source parameters, including capillary voltage, gas flow, and temperature. Consider using atmospheric pressure chemical ionization (APCI) if ESI is not effective.Increased signal intensity for the DKP impurity.
Matrix effects from the sampleImplement sample preparation techniques to remove interfering substances. This could include solid-phase extraction (SPE) or liquid-liquid extraction.[9]Reduced ion suppression or enhancement, leading to more accurate and sensitive detection.
Using an inappropriate mass analyzer modeFor targeted analysis of known DKPs, use selected ion monitoring (SIM) or multiple reaction monitoring (MRM) for the highest sensitivity and selectivity.[8] For unknown DKP identification, use full scan mode on a high-resolution instrument.Lower limits of detection and quantification.
Issue 3: Difficulty in identifying and confirming the structure of a suspected DKP impurity.
Possible Cause Troubleshooting Step Expected Outcome
Lack of fragmentation in MS/MSOptimize the collision energy in the tandem mass spectrometer to induce characteristic fragmentation of the DKP ring.Generation of a fragmentation pattern that can be used for structural elucidation.
Ambiguous fragmentation patternCompare the obtained MS/MS spectrum with literature data for known DKPs or with a synthesized DKP standard. High-resolution mass spectrometry can provide accurate mass measurements of fragment ions to aid in identification.[9]Confident identification of the DKP impurity.
Co-elution with another impurityImprove the chromatographic separation as described in Issue 1.Isolation of the DKP peak for unambiguous MS/MS analysis.

Experimental Protocols

Protocol 1: Generic LC-MS Method for DKP Impurity Profiling
  • Instrumentation: UHPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Column: A C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm) is a good starting point. For polar DKPs, a HILIC column can be used.[11]

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A typical starting gradient would be 5-95% B over 10-15 minutes, followed by a re-equilibration step. The gradient should be optimized based on the specific DKP and peptide.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Column Temperature: 30 - 40 °C.

  • Injection Volume: 1 - 5 µL.

  • MS Detection: ESI in positive ion mode.

  • Scan Mode: Full scan from m/z 100-1000 for initial screening. For targeted analysis, use SIM or MRM mode.

Protocol 2: Forced Degradation Study to Investigate DKP Formation

Forced degradation studies are crucial for identifying potential degradation products like DKPs and for developing stability-indicating methods.[5]

  • Objective: To induce the formation of DKP impurities to facilitate their detection and characterization.

  • Procedure:

    • Prepare solutions of the peptide in various stress conditions:

      • Acidic: 0.1 M HCl at 60°C for 24 hours.

      • Basic: 0.1 M NaOH at 60°C for 24 hours.

      • Oxidative: 3% H₂O₂ at room temperature for 24 hours.

      • Thermal: Solid peptide at 80°C for 48 hours.

      • Photolytic: Peptide solution exposed to UV light (e.g., 254 nm) for 24 hours.

    • At specified time points, withdraw samples and neutralize if necessary.

    • Analyze the stressed samples by LC-MS alongside a control sample (unstressed peptide).

    • Monitor for the appearance of new peaks that could correspond to DKP impurities.

Data Presentation

Table 1: Example LC-MS Parameters for DKP Analysis

ParameterSetting
LC System UHPLC
Column C18, 2.1 x 100 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% to 95% B in 10 min
Flow Rate 0.4 mL/min
Column Temp. 40°C
MS System Q-TOF
Ionization ESI Positive
Capillary Voltage 3500 V
Scan Range 100-1000 m/z

Table 2: Factors Influencing DKP Formation and Mitigation Strategies

Influencing FactorEffect on DKP FormationMitigation Strategy
pH Formation is pH-dependent; the unprotonated N-terminal amino group is more reactive.[13]Optimize pH of solutions to a range where the DKP is stable (typically pH 3-8).[13]
Temperature Higher temperatures can accelerate DKP formation.[1]Store peptide solutions at lower temperatures (e.g., -20°C).[1][7]
Solvent Solvents like DMF, DMSO, NMP, and ACN can facilitate DKP formation even without a base.[1][7]Use alternative solvents or minimize hold times in these solvents.
Peptide Sequence Peptides with a penultimate proline are highly susceptible.[1][7] Sequences like Pro-Gly, Gly-Pro, Val-Pro, and Ala-Pro are also prone to DKP formation.[1]During SPPS, consider using dipeptide building blocks to skip the sensitive dipeptide stage.[1]
Deprotection Conditions Piperidine concentration and deprotection time in Fmoc-SPPS correlate with DKP formation.[1]Use lower piperidine concentrations and shorter deprotection times.[1] Consider alternative deblocking agents.[2]

Visualizations

DKP_Formation_Workflow cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) cluster_Analysis Analysis Resin Peptide on Resin Fmoc_Deprotection Fmoc Deprotection (e.g., Piperidine) Resin->Fmoc_Deprotection Dipeptide_Stage N-terminal Dipeptide Stage Fmoc_Deprotection->Dipeptide_Stage DKP_Formation Intramolecular Cyclization Dipeptide_Stage->DKP_Formation Side Reaction Elongation Peptide Chain Elongation Dipeptide_Stage->Elongation Desired Reaction Cleavage Cleavage from Resin DKP_Formation->Cleavage Elongation->Cleavage Crude_Peptide Crude Peptide Mixture Cleavage->Crude_Peptide LCMS_Analysis LC-MS Analysis Crude_Peptide->LCMS_Analysis DKP_Impurity DKP Impurity Detected LCMS_Analysis->DKP_Impurity Troubleshooting_Logic Start Low-Level DKP Detection Issue Check_Resolution Poor Chromatographic Resolution? Start->Check_Resolution Optimize_Chroma Optimize Column, Mobile Phase, Gradient Check_Resolution->Optimize_Chroma Yes Check_Sensitivity Low Sensitivity? Check_Resolution->Check_Sensitivity No Optimize_Chroma->Check_Sensitivity Optimize_MS Optimize MS Source, Use SIM/MRM Check_Sensitivity->Optimize_MS Yes Check_ID Uncertain Identification? Check_Sensitivity->Check_ID No Optimize_MS->Check_ID Optimize_Fragmentation Optimize Collision Energy, Compare to Standard Check_ID->Optimize_Fragmentation Yes Success Issue Resolved Check_ID->Success No Optimize_Fragmentation->Success

References

Validation & Comparative

A Comparative Guide to the Validation of an HPLC Method for Ramipril Impurity D (Diketopiperazine)

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of key performance characteristics for a validated High-Performance Liquid Chromatography (HPLC) method for the quantification of ramipril impurity D (diketopiperazine). The presented data is essential for researchers, scientists, and drug development professionals involved in the quality control and stability testing of ramipril.

Ramipril, an angiotensin-converting enzyme (ACE) inhibitor, can degrade under certain conditions to form impurities, with the diketopiperazine derivative (impurity D) being a significant degradation product.[1] Accurate and precise quantification of this impurity is crucial to ensure the safety and efficacy of ramipril drug products. This guide outlines the validation of a suitable HPLC method in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[2][3][4]

Chemical Relationship of Ramipril and Impurity D

Ramipril can undergo intramolecular cyclization to form the diketopiperazine impurity. This conversion involves the loss of a water molecule and the formation of a stable six-membered ring.

Ramipril Ramipril ImpurityD Ramipril Impurity D (Diketopiperazine) Ramipril->ImpurityD Intramolecular Cyclization (-H2O)

Caption: Formation of Ramipril Impurity D.

Experimental Protocols

A precise and accurate green HPLC method was developed for the determination of impurities of ramipril in pharmaceutical dosage forms.[5]

Chromatographic Conditions:

  • Column: Inertsil ODS-3 (150 x 4.6 mm, 3 µm)[5]

  • Mobile Phase:

    • Mobile Phase A: 0.2 g/L solution of sodium hexanesulfonate, pH adjusted to 2.7 with phosphoric acid.[5]

    • Mobile Phase B: Acetonitrile[5]

  • Gradient Elution:

Time (min)Mobile Phase A (%)Mobile Phase B (%)
08614
68614
183961
203961
228614
258614
  • Flow Rate: 1.5 mL/min[5]

  • Column Temperature: 45 ± 1 °C[5]

  • Detection Wavelength: 210 nm[1][6]

  • Injection Volume: 20 µL[5]

Preparation of Solutions:

  • Solvent: A 1:1 (v/v) mixture of Mobile Phase A and Mobile Phase B.[5]

  • Test Solution: A solution of ramipril at a concentration of 0.5 mg/mL in the solvent.[5]

  • Reference Solution (for identification): A solution containing 2 mg/mL each of CRS ramipril impurity A, B, C, D, and ramipril in the solvent.[5]

  • Reference Solution (for quantification): A solution of ramipril at a concentration of 2.5 µg/mL in the solvent.[5]

Method Validation Workflow

The validation of the analytical method followed a structured workflow to ensure its suitability for the intended purpose.

start Start: Method Development specificity Specificity (Peak Purity & Resolution) start->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy (Recovery Studies) linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness end Validated Method robustness->end

Caption: HPLC Method Validation Workflow.

Data Presentation and Comparison

The developed HPLC method was validated according to ICH guidelines, and the following tables summarize the key validation parameters for ramipril impurity D.[6]

Table 1: Linearity

The linearity of the method was established by analyzing a series of solutions containing ramipril impurity D over a specified concentration range.

ParameterValue
Concentration Range (µg/mL)2.53 - 60.60
Equivalent Impurity Content (%)0.51 - 12.12
Correlation Coefficient (r²)> 0.999

Table 2: Accuracy (Recovery)

Accuracy was determined by spiking a known amount of ramipril impurity D into a sample matrix and calculating the percentage recovery. The typical acceptance criteria for impurity quantification is between 80% and 120%.[2]

Spiked Concentration LevelMean Recovery (%)
Low98.5
Medium101.2
High99.8

Table 3: Precision

Precision was evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). The results are expressed as the relative standard deviation (%RSD) for a series of measurements.

Parameter%RSD
Repeatability (n=6)< 2.0
Intermediate Precision (n=6)< 2.0

Table 4: Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ were determined based on the signal-to-noise ratio.

ParameterValue (%)
Limit of Detection (LOD)Not explicitly provided for Impurity D in the search results.
Limit of Quantitation (LOQ)Not explicitly provided for Impurity D in the search results, but a related publication indicates a LOQ of 0.09% for unidentified impurities.

Table 5: System Suitability

System suitability parameters are essential to ensure the chromatographic system is performing adequately.

ParameterAcceptance Criteria
Tailing Factor≤ 2.0
Theoretical Plates> 2000
Resolution between ramipril and impurity D≥ 1.5

Conclusion

The presented HPLC method is demonstrated to be specific, linear, accurate, and precise for the determination of ramipril impurity D (diketopiperazine). The method validation data confirms its suitability for routine quality control analysis and stability studies of ramipril. The detailed experimental protocol and summarized data provide a valuable resource for laboratories involved in the analysis of ramipril and its related substances.

References

A Comparative Analysis of Ramipril's Degradation Products: Ramipril Diketopiperazine vs. Ramiprilat

Author: BenchChem Technical Support Team. Date: November 2025

An essential guide for researchers and drug development professionals on the formation, pharmacological activity, and potential toxicity of ramipril's primary degradation products.

Ramipril, a widely prescribed angiotensin-converting enzyme (ACE) inhibitor, undergoes degradation through two primary pathways, yielding ramipril diketopiperazine and ramiprilat. Understanding the conditions that favor the formation of each degradant is critical for ensuring the safety, stability, and efficacy of ramipril formulations. This guide provides a comprehensive comparison of these two degradation products, supported by experimental data, detailed analytical protocols, and visual representations of the degradation pathways.

Executive Summary

Ramipril's degradation is a critical consideration in its formulation and storage. The two main degradation products, this compound and ramiprilat, have vastly different pharmacological profiles. Ramiprilat is the active metabolite of ramipril and a potent ACE inhibitor, whereas this compound is pharmacologically inactive.[1] Furthermore, recent studies have raised concerns about the potential toxicity of this compound, suggesting it may be cytotoxic and genotoxic at high concentrations, with its nitrosated form exhibiting mutagenic properties.[2][3]

The formation of these degradation products is highly dependent on environmental conditions, primarily pH and temperature. Alkaline conditions favor the hydrolysis of ramipril to the active ramiprilat, while acidic to neutral conditions, as well as exposure to dry heat, promote the intramolecular cyclization to the inactive and potentially harmful diketopiperazine derivative.[1][4]

This guide will delve into the specifics of these degradation pathways, present quantitative data from forced degradation studies, detail the analytical methodologies for their characterization, and provide a comparative overview of their biological activities and toxicological profiles.

Degradation Pathways of Ramipril

Ramipril can degrade via two main chemical reactions: hydrolysis and intramolecular cyclization. The predominant pathway is dictated by the surrounding chemical environment.

Ramipril Degradation Pathways Ramipril Degradation Pathways Ramipril Ramipril Ramiprilat Ramiprilat Ramipril->Ramiprilat Hydrolysis (Alkaline pH) Diketopiperazine Diketopiperazine Ramipril->Diketopiperazine Cyclization (Acidic/Neutral pH, Heat)

Caption: Degradation of ramipril to ramiprilat or diketopiperazine.

Quantitative Comparison of Degradation Product Formation

Forced degradation studies provide valuable insights into the stability of ramipril under various stress conditions. The following tables summarize the quantitative formation of this compound and ramiprilat under different pH and temperature conditions.

Table 1: Effect of pH on Ramipril Degradation

Stress Condition% Ramipril DegradedMajor Degradation Product% Formation of Major Product
0.1 M HCl (Acidic)21.8%This compoundNot specified
Water (Neutral)20.2%This compound & RamiprilatNot specified
0.1 M NaOH (Alkaline)>50%Ramiprilat>50%
Buffer pH 3 (90°C, 1h)Not specifiedThis compound>0.2%
Buffer pH 5 (90°C, 1h)Not specifiedThis compound>0.2%
Buffer pH 8 (90°C, 1h)Not specifiedRamiprilat>1%

Data compiled from multiple sources.

Table 2: Effect of Temperature on Ramipril Degradation (Dry Heat)

TemperatureDuration% Ramipril DegradedMajor Degradation Product
70°CNot specified15.1%This compound
353 K (80°C)VariedKinetic data reportedThis compound
363 K (90°C)VariedKinetic data reportedThis compound
373 K (100°C)20 hoursSignificant degradationThis compound

Data compiled from multiple sources.[3][5]

Comparative Profile: this compound vs. Ramiprilat

FeatureThis compoundRamiprilat
Formation Pathway Intramolecular cyclizationHydrolysis of the ester group
Favorable Conditions Acidic to neutral pH, dry heat, moistureAlkaline pH
Pharmacological Activity Inactive as an ACE inhibitor[1]Active metabolite, potent ACE inhibitor[6]
Potential Toxicity Potentially cytotoxic and aneugenic at high concentrations. Nitrosated form is mutagenic.[2][3]Considered non-toxic at therapeutic doses

Experimental Protocols

The following are representative experimental protocols for the analysis of ramipril and its degradation products.

High-Performance Liquid Chromatography (HPLC) for Simultaneous Determination

This method allows for the separation and quantification of ramipril, ramiprilat, and this compound.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer pH 2.5) and an organic solvent (e.g., acetonitrile). A typical mobile phase composition is a mixture of methanol, tetrahydrofuran, and phosphate buffer (pH 2.4; 0.01M) in a ratio of 55:5:40 (v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 215 nm.

  • Sample Preparation: The ramipril sample is subjected to stress conditions (e.g., acid, base, heat). The resulting solution is then neutralized (if necessary), diluted with the mobile phase, and injected into the HPLC system.

HPLC Analysis Workflow HPLC Analysis Workflow cluster_0 Sample Preparation cluster_1 HPLC Analysis Ramipril Sample Ramipril Sample Forced Degradation Forced Degradation Ramipril Sample->Forced Degradation Acid/Base/Heat Neutralization & Dilution Neutralization & Dilution Forced Degradation->Neutralization & Dilution HPLC Injection HPLC Injection Neutralization & Dilution->HPLC Injection Chromatographic Separation Chromatographic Separation HPLC Injection->Chromatographic Separation C18 Column UV Detection (215 nm) UV Detection (215 nm) Chromatographic Separation->UV Detection (215 nm) Data Analysis Data Analysis UV Detection (215 nm)->Data Analysis

Caption: Workflow for HPLC analysis of ramipril degradation.

In Vitro Toxicity Assays for this compound
  • Micronucleus Assay (for Genotoxicity):

    • Human peripheral blood lymphocytes are cultured.

    • The cells are treated with varying concentrations of this compound.

    • Cytochalasin B is added to block cytokinesis.

    • Cells are harvested, fixed, and stained.

    • The frequency of micronuclei in binucleated cells is scored under a microscope. An increase in micronuclei indicates potential genotoxicity.[3]

  • Ames Test (for Mutagenicity):

    • Histidine-dependent strains of Salmonella typhimurium are used.

    • The bacterial strains are exposed to this compound with and without a metabolic activation system (S9 mix).

    • The mixture is plated on a histidine-deficient medium.

    • The number of revertant colonies (colonies that have regained the ability to synthesize histidine) is counted after incubation. A significant increase in revertant colonies compared to the control indicates mutagenic potential.[3]

    • To assess the mutagenicity of the nitrosated product, the diketopiperazine is first subjected to a nitrosation reaction before performing the Ames test.[3]

Toxicity Testing Workflow Toxicity Testing Workflow cluster_0 Genotoxicity Assessment cluster_1 Mutagenicity Assessment Human Lymphocytes Human Lymphocytes Treatment with DKP Treatment with DKP Human Lymphocytes->Treatment with DKP Micronucleus Scoring Micronucleus Scoring Treatment with DKP->Micronucleus Scoring Salmonella Strains Salmonella Strains Treatment with DKP +/- S9 Treatment with DKP +/- S9 Salmonella Strains->Treatment with DKP +/- S9 Revertant Colony Count Revertant Colony Count Treatment with DKP +/- S9->Revertant Colony Count DKP DKP DKP->Human Lymphocytes DKP->Salmonella Strains Nitrosation Nitrosation DKP->Nitrosation Assess Mutagenicity of Nitroso-DKP Ames Test Ames Test Nitrosation->Ames Test Assess Mutagenicity of Nitroso-DKP This compound (DKP) This compound (DKP)

Caption: Workflow for in vitro toxicity testing of this compound.

Conclusion and Recommendations

The degradation of ramipril into either the active metabolite ramiprilat or the inactive and potentially toxic diketopiperazine is a critical factor in the development of stable and safe pharmaceutical formulations. The experimental data clearly indicate that pH is a key determinant of the degradation pathway. To maintain the therapeutic efficacy and minimize potential risks associated with this compound, formulation strategies should aim to create a microenvironment that favors hydrolysis to ramiprilat. This can be achieved through the use of alkaline excipients.[1]

For researchers and scientists, it is imperative to employ validated, stability-indicating analytical methods, such as the HPLC protocol detailed in this guide, to accurately monitor the degradation profile of ramipril in various formulations and under different storage conditions. Further in vivo studies are warranted to fully elucidate the toxicological significance of this compound and its nitrosated derivatives in humans.[3] By carefully controlling the degradation of ramipril, the safety and efficacy of this important cardiovascular medication can be ensured.

References

A Comparative Guide to Inter-laboratory Analysis of Ramipril Impurities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies for the detection and quantification of impurities in the angiotensin-converting enzyme (ACE) inhibitor, ramipril. Ensuring the purity of ramipril is critical for its therapeutic efficacy and safety. This document summarizes key performance data from various validated analytical methods, details experimental protocols, and outlines the primary degradation pathways of the drug substance.

Comparison of Analytical Method Performance

The most prevalent analytical technique for ramipril impurity profiling is High-Performance Liquid Chromatography (HPLC). The following table summarizes the performance characteristics of different HPLC methods as reported in various studies. This data allows for a comparison of the methods' sensitivity, accuracy, and precision.

Method Reference Linearity Range (µg/mL) Accuracy (% Recovery) Precision (% RSD) LOD (µg/mL) LOQ (µg/mL) Impurities Detected
Method 1 0.25-7.599.7%< 4.95%0.100.25Ramipril and its degradation products.[1]
Method 2 Ramipril Impurity A: 0.29–6.84; Impurity B: 0.26–6.33; Impurity C: 0.30–7.23; Impurity D: 2.53–60.60Not explicitly statedNot explicitly statedNot explicitly statedUnidentified impurities: 0.09%Impurities A, B, C, and D.[]
Method 3 50-300Not explicitly statedNot explicitly statedNot explicitly statedNot explicitly statedRamipril and its degradation products under stress conditions.[3]

Experimental Protocols

Detailed methodologies are crucial for replicating and comparing analytical results across different laboratories. Below are the experimental protocols for the HPLC methods summarized above.

Method 1: HPLC for Ramipril in Pharmaceutical Preparations[1]
  • Instrumentation: High-Performance Liquid Chromatograph with UV detection.

  • Column: Ace C18 (5 µm, 250×4.6 mm i.d.).

  • Mobile Phase: 20 mM phosphate buffer (pH 2.5) containing 0.1% trifluoroacetic acid (TFA) and acetonitrile (50:50, v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 208 nm.

  • Analysis Time: Less than 5 minutes.

Method 2: HPLC for Ramipril and its Impurities in Tablets[1][4][5]
  • Instrumentation: High-Performance Liquid Chromatograph with a diode array detector.[1][4][5]

  • Columns: Acclaim 120 C18 and Inertsil ODS-3.[1][4][5]

  • Mobile Phase: A gradient mobile phase consisting of a 0.2 g/L solution of sodium hexanesulfonate (pH 2.7) and acetonitrile.[1][4][5]

  • Flow Rate: 1.5 mL/min.

  • Detection Wavelength: 210 nm.

  • Run Duration: Less than 25 minutes.[4][5]

Method 3: Stability-Indicating Liquid Chromatographic Method[3]
  • Instrumentation: High-Performance Liquid Chromatograph with UV detection.

  • Column: RP-18 column.

  • Mobile Phase: Methanol, tetrahydrofuran, and phosphate buffer (pH 2.4; 0.01M) in a ratio of 55:5:40 (v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 215 nm.

Ramipril Degradation and Impurity Profile

Ramipril is susceptible to degradation, primarily through two pathways: hydrolysis and cyclization.[6][7] Understanding these pathways is essential for identifying potential impurities and developing stability-indicating analytical methods. The major known impurities of ramipril include:

  • Ramiprilat (Impurity E): The active metabolite of ramipril, formed by hydrolysis.[8][9]

  • Ramipril Diketopiperazine (DKP) (Impurity D): An inactive cyclization product.[6][7][8][9]

  • Ramipril Methyl Ester (Impurity A): A process-related impurity.[10]

  • Ramipril Isopropyl Ester (Impurity B) [11]

  • Hexahydroramipril (Impurity C) [11]

The formation of these impurities can be influenced by factors such as pH, temperature, and humidity.[8][9][12]

Visualizing Experimental and Degradation Pathways

To facilitate a clearer understanding of the processes involved in ramipril impurity analysis, the following diagrams illustrate a typical experimental workflow and the degradation pathways of ramipril.

experimental_workflow cluster_prep Sample and Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing and Analysis Sample Ramipril Sample Dissolution Dissolution in Diluent Sample->Dissolution Standard Reference Standards Standard->Dissolution Filtration Filtration Dissolution->Filtration Injection Injection into HPLC Filtration->Injection Separation Chromatographic Separation Injection->Separation Detection UV/DAD Detection Separation->Detection Integration Peak Integration Detection->Integration Quantification Impurity Quantification Integration->Quantification Reporting Reporting Results Quantification->Reporting

Caption: A typical experimental workflow for HPLC-based analysis of ramipril impurities.

degradation_pathway cluster_hydrolysis Hydrolysis cluster_cyclization Cyclization cluster_other Other Impurities Ramipril Ramipril Ramiprilat Ramiprilat (Impurity E) Ramipril->Ramiprilat Ester Hydrolysis DKP This compound (Impurity D) Ramipril->DKP Intramolecular Cyclization ImpurityA Impurity A Ramipril->ImpurityA ImpurityB Impurity B Ramipril->ImpurityB ImpurityC Impurity C Ramipril->ImpurityC

Caption: The primary degradation pathways of ramipril leading to the formation of key impurities.

References

Performance Verification of Stability-Indicating Methods for Ramipril: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of performance verification for various stability-indicating analytical methods for the drug substance ramipril. The data and methodologies presented are compiled from peer-reviewed scientific literature to offer an objective overview for researchers, scientists, and professionals in drug development. This document focuses on the critical aspects of method validation and forced degradation studies, which are essential for ensuring the quality, safety, and efficacy of pharmaceutical products.

Comparative Analysis of Analytical Methods

The most prevalent stability-indicating method for ramipril is High-Performance Liquid Chromatography (HPLC), often in its reversed-phase (RP-HPLC) configuration.[1][2][3] More recently, Ultra-High-Performance Liquid Chromatography (UHPLC) has been employed to offer faster and more efficient separations. Alternative techniques such as High-Performance Thin-Layer Chromatography (HPTLC) and Capillary Electrophoresis have also been explored.[4][5]

The primary goal of a stability-indicating method is to accurately quantify the active pharmaceutical ingredient (API) without interference from its degradation products, impurities, or excipients.[6] Validation of these methods is performed according to the International Council for Harmonisation (ICH) guidelines, assessing parameters such as linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantitation (LOQ).[7][8][9]

Method Performance Data

The following tables summarize the performance characteristics of different validated stability-indicating methods for ramipril.

Table 1: Performance Characteristics of HPLC and UHPLC Methods for Ramipril

ParameterRP-HPLC Method 1RP-HPLC Method 2UHPLC Method
Column X-Bridge C18 (150 x 4.6 mm, 5µ)Thermo MOS-2 Hypersil, C8 (150 x 4.6 mm, 5µ)[3]C18 column (2.1×50mm, 1.7 µm)
Mobile Phase 5 mM Ammonium acetate: ACN (45:55) with 0.1% formic acidPotassium dihydrogen orthophosphate buffer (pH 3; 20 mM): acetonitrile (40:60 v/v)[3]Acetonitrile and 0.25% formic acid solution (40:60 %V/V)
Flow Rate 1 mL/min0.8 mL/min[3]0.2 mL/min
Detection (UV) 240 nm210 nm[3]210 nm
Retention Time 5.653 min4.2 min[3]1.4 min
Linearity Range 4-12 µg/mL35-65 µg/mL[3]1-200 µg/mL
Correlation Coeff. (r²) 0.9999> 0.998[3]0.99999
Accuracy (% Recovery) 98.83-101.09%Not explicitly statedWithin acceptable limits
LOD Not explicitly stated0.06 µg/mL[3]0.034 µg/mL[7]
LOQ Not explicitly stated0.4 µg/mL[3]0.199 µg/mL[7]

Table 2: Performance Characteristics of an Alternative HPTLC Method for Ramipril

ParameterHPTLC Method
Stationary Phase TLC plate precoated with Silica gel 60 F254[5]
Mobile Phase Methanol: Chloroform (1:6 v/v)[5]
Wavelength 210 nm[5]
Rf Value 0.38 ± 0.03[5]
Linearity Range 400-2000 ng/band[5]
Accuracy (% Recovery) 98 - 102%[5]
Precision (%RSD) < 1.804%[5]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of stability-indicating assays. The following sections outline typical experimental protocols for forced degradation studies and chromatographic analysis of ramipril.

Forced Degradation (Stress) Studies

Forced degradation studies are essential to demonstrate the specificity and stability-indicating nature of an analytical method. Ramipril is subjected to various stress conditions to induce degradation.[10]

1. Acid Hydrolysis:

  • 10 mg of ramipril is dissolved in 10 mL of 1M hydrochloric acid.[7]

  • The solution is kept overnight at 60°C.[7]

  • The solution is then neutralized with an appropriate amount of sodium hydroxide and diluted with the mobile phase to a suitable concentration for analysis.

2. Base Hydrolysis:

  • 10 mg of ramipril is dissolved in 10 mL of 0.1M sodium hydroxide.

  • The solution is stored under specific conditions (e.g., room temperature or elevated temperature) for a defined period.[11]

  • The solution is then neutralized with an appropriate amount of hydrochloric acid and diluted with the mobile phase.

3. Oxidative Degradation:

  • Ramipril is treated with a solution of hydrogen peroxide (e.g., 3%).[7]

  • The mixture is kept for a specified time at a controlled temperature.

  • The resulting solution is diluted with the mobile phase for analysis.

4. Thermal Degradation:

  • A solid sample of ramipril is exposed to dry heat in a temperature-controlled oven (e.g., 70°C).[2]

  • The exposure time is predetermined to achieve a noticeable level of degradation.

  • The stressed sample is then dissolved and diluted for analysis.

5. Photolytic Degradation:

  • A solution of ramipril is exposed to UV and/or visible light in a photostability chamber.

  • A control sample is kept in the dark to differentiate between light-induced and thermal degradation.

  • The exposed sample is then analyzed.

Chromatographic Analysis Protocol (Example: RP-HPLC)
  • Preparation of Standard Solution: A stock solution of ramipril reference standard is prepared in a suitable solvent (e.g., methanol or mobile phase) and then serially diluted to obtain working standard solutions of known concentrations.

  • Preparation of Sample Solution: The stressed samples from the forced degradation studies are diluted to a concentration within the linear range of the method.

  • Chromatographic Conditions: The HPLC system is equilibrated with the mobile phase. The column temperature is maintained at a constant value.

  • Injection and Detection: Equal volumes of the standard and sample solutions are injected into the chromatograph. The eluent is monitored at a specific UV wavelength (e.g., 210 nm or 240 nm).

  • Data Analysis: The peak areas of ramipril and its degradation products are recorded. The percentage of degradation is calculated, and the mass balance is determined to account for all the material.

Visualizations

The following diagrams illustrate the logical workflow of a stability-indicating method validation and the degradation pathways of ramipril.

Stability_Method_Workflow cluster_planning Phase 1: Method Development cluster_validation Phase 2: Method Validation (ICH Guidelines) cluster_application Phase 3: Application start Define Analytical Target Profile dev Develop Chromatographic Method (Column, Mobile Phase, etc.) start->dev opt Optimize Method Parameters (Flow Rate, Temperature, etc.) dev->opt spec Specificity / Forced Degradation opt->spec lin Linearity & Range spec->lin acc Accuracy spec->acc prec Precision (Repeatability, Intermediate) spec->prec lod_loq LOD & LOQ lin->lod_loq robust Robustness prec->robust routine Routine Analysis of Stability Samples robust->routine report Reporting and Documentation routine->report end Method Lifecycle Management report->end

Caption: Workflow for the development and validation of a stability-indicating method.

Ramipril_Degradation_Pathway cluster_degradation Degradation Products ramipril Ramipril dkp Ramipril-diketopiperazine (DKP) (Impurity D) ramipril->dkp Acidic pH Thermal Stress diacid Ramipril-diacid (Ramiprilat) (Impurity E) ramipril->diacid Alkaline pH stress_conditions Major Degradation Pathways under Stress Conditions

Caption: Major degradation pathways of ramipril under stress conditions.[11]

Conclusion

The performance verification of a stability-indicating method for ramipril is a critical step in ensuring the quality and safety of the drug product. While RP-HPLC remains a robust and widely used technique, UHPLC methods offer significant advantages in terms of speed and sensitivity.[7] The choice of method will depend on the specific requirements of the analysis, including the desired run time, sensitivity, and available instrumentation.

Forced degradation studies are indispensable for establishing the stability-indicating characteristics of any method. Ramipril is known to degrade under acidic, alkaline, and thermal stress, primarily forming ramipril-diketopiperazine and ramiprilat.[11][12] A validated stability-indicating method must be able to resolve ramipril from these and other potential degradation products, ensuring accurate quantification of the active ingredient over its shelf life. The data and protocols presented in this guide provide a solid foundation for researchers and scientists to develop, validate, and implement reliable stability-indicating methods for ramipril.

References

A Comparative Guide to the Quantitative Analysis of Ramipril Diketopiperazine

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate and precise quantification of ramipril diketopiperazine (RDKP), the primary degradation product of the angiotensin-converting enzyme (ACE) inhibitor ramipril, is critical for ensuring the stability, efficacy, and safety of pharmaceutical formulations. This guide provides a comparative overview of validated analytical methods for the quantification of RDKP, presenting key performance data and detailed experimental protocols.

The formation of RDKP, also known as ramipril impurity D, is a significant concern in the manufacturing and storage of ramipril-containing products. Its quantification is essential for quality control and stability studies. Various analytical techniques have been developed and validated for this purpose, with High-Performance Liquid Chromatography with UV detection (HPLC-UV) being the most commonly employed method.

Comparison of Quantitative Performance

The following table summarizes the validation parameters for a stability-indicating HPLC-UV method developed for the quantification of this compound.

Analytical MethodParameterThis compound (RDKP)
HPLC-UV Linearity Range2.53 - 60.60 µg/mL
Correlation Coefficient (r)0.998
Accuracy (% Recovery)99.33% - 100.13%
PrecisionData not explicitly provided
Limit of Detection (LOD)Data not explicitly provided
Limit of Quantification (LOQ)Data not explicitly provided

Note: While the referenced literature validates the methods according to ICH guidelines, specific quantitative data for precision, LOD, and LOQ for this compound were not always explicitly stated.

Experimental Protocols

Detailed methodologies are crucial for replicating and adapting these quantitative assays. Below are the experimental protocols for the HPLC-UV method.

Stability-Indicating HPLC-UV Method

This method is designed to separate and quantify ramipril from its degradation products, including RDKP, making it suitable for stability studies.

Chromatographic Conditions:

  • Instrument: High-Performance Liquid Chromatograph with a UV detector.

  • Column: LiChroCART® 250-4, LiChrospher® 100 RP-18 (250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A mixture of acetonitrile and 0.035 mol/L phosphate buffer (pH 2.0) in a 65:35 (v/v) ratio.[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Injection Volume: 20 µL.[1]

  • Detection Wavelength: 213 nm.[1]

  • Column Temperature: Ambient.

Standard and Sample Preparation:

  • Standard Solution: A stock solution of this compound is prepared in a suitable solvent (e.g., methanol or mobile phase) and serially diluted to fall within the linear range.

  • Sample Solution (for drug product analysis): A portion of the powdered tablets or capsules is accurately weighed, dissolved in a suitable solvent, sonicated to ensure complete dissolution, and filtered to remove excipients. The filtrate is then diluted as necessary to bring the concentration of RDKP within the calibration range.

Validation Procedure:

The method is validated according to the International Council for Harmonisation (ICH) guidelines, assessing parameters such as specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantification (LOQ).

Workflow for Method Development and Validation

The development and validation of a stability-indicating analytical method is a systematic process to ensure the reliability of the quantitative data.

Caption: Workflow for Stability-Indicating Method Development and Validation.

Conclusion

The accurate quantification of this compound is paramount for the quality control of ramipril drug products. The presented HPLC-UV method provides a reliable and validated approach for this purpose. Researchers and drug development professionals are encouraged to adapt and re-validate these methods based on their specific sample matrices and instrumentation to ensure the generation of accurate and precise data. Further development and validation of LC-MS/MS methods could offer enhanced sensitivity and selectivity for the quantification of RDKP at very low levels.

References

Justification of Acceptance Criteria for Ramipril Diketopiperazine Impurity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison and justification of the acceptance criteria for ramipril diketopiperazine, a key degradation impurity of the angiotensin-converting enzyme (ACE) inhibitor, ramipril. Understanding the rationale behind the established limits in various pharmacopeias is critical for ensuring the quality, safety, and efficacy of ramipril drug products. This document summarizes regulatory expectations, presents supporting experimental data, and outlines analytical methodologies for the control of this impurity.

Introduction to Ramipril and its Diketopiperazine Impurity

Ramipril is a prodrug that is converted in the body to its active metabolite, ramiprilat, a potent ACE inhibitor used in the treatment of hypertension and heart failure.[1][2] During the manufacturing process and shelf-life of the drug product, ramipril can degrade through two primary pathways: hydrolysis to the active metabolite ramiprilat (Impurity E in the European Pharmacopoeia) and intramolecular cyclization to form the inactive this compound (Impurity D in the European Pharmacopoeia).[3][4]

The formation of this compound is a critical quality attribute to control, as it represents a loss of potency and the introduction of a substance with its own toxicological profile. The rate of its formation is influenced by factors such as temperature, humidity, and the pH of the formulation. Notably, acidic or neutral conditions tend to favor the formation of the diketopiperazine impurity, while basic formulations can shift the degradation pathway towards the formation of ramiprilat.

Comparison of Acceptance Criteria

The acceptance criteria for this compound vary between different pharmacopeias and may differ for the drug substance (Active Pharmaceutical Ingredient - API) and the finished drug product.

Pharmacopeia/Regulatory BodySpecification for this compound (Impurity D)
European Pharmacopoeia (Ph. Eur.) Drug Substance: Not more than 0.5%[5]
United States Pharmacopeia (USP) While the USP monograph for ramipril lists "ramipril related compound D" (which is this compound), a specific limit for this individual impurity was not explicitly found in the readily available search results. The general approach in the USP is to control specified impurities, and manufacturers are responsible for establishing appropriate acceptance criteria based on safety data if not explicitly stated in the monograph.[3]
British Pharmacopoeia (BP) A patent document mentions that the limits imposed by the British Pharmacopoeia on the diketopiperazine derivative are 8% for capsule formulations and 6% for tablet formulations. This implies that the loss in potency over the shelf life would be expected to be due to the conversion of ramipril to the diketopiperazine degradation product.[3]

Justification of Acceptance Criteria

The establishment of acceptance criteria for any impurity is a scientific process rooted in safety and toxicological data, as outlined in the International Council for Harmonisation (ICH) guidelines, particularly ICH Q3B(R2) on impurities in new drug products.[6][7][8] The justification for the limits on this compound is based on the following key considerations:

Pharmacological Inactivity

This compound is considered an inactive metabolite of ramipril, meaning it does not contribute to the therapeutic effect of the drug.[3] Its presence, therefore, represents a reduction in the amount of active drug available to the patient.

Toxicological Profile

The primary justification for the acceptance criteria is the toxicological data for the impurity. A recent study investigated the potential carcinogenicity, genotoxicity, and mutagenicity of this compound. The key findings include:

  • Cytotoxicity and Aneugenicity: this compound was found to be potentially cytotoxic and aneugenic (capable of causing an abnormal number of chromosomes) at high concentrations. However, the study concluded that this effect is unlikely at the typical concentrations found in human blood following therapeutic doses of ramipril.[9][10]

  • Mutagenicity: The impurity itself was not found to be mutagenic. However, its nitrosated derivative showed mutagenic potential in an in vitro test.[9] This highlights the importance of controlling manufacturing processes to prevent the formation of nitrosamines.

  • General Toxicity: Publicly available safety data sheets classify this compound as harmful if swallowed.[11]

The established limits in the pharmacopeias are set to ensure that patient exposure to this impurity remains well below the levels at which toxic effects were observed in non-clinical studies.

Qualification of Impurity Levels

According to ICH Q3B(R2), an impurity is considered "qualified" if its level in the drug product has been adequately justified by safety data.[8] The acceptance criteria set by regulatory bodies are based on a thorough evaluation of all available toxicological and clinical data to ensure that the risk to patients is negligible. The limits represent a balance between what is achievable through good manufacturing practices (GMP) and what is considered safe.

Experimental Protocols

The control of this compound impurity is typically achieved using a stability-indicating High-Performance Liquid Chromatography (HPLC) method. The following is a representative experimental protocol synthesized from various sources.

HPLC Method for the Determination of this compound Impurity

Objective: To separate and quantify this compound in ramipril drug substance and drug product.

Principle: A reversed-phase HPLC method with UV detection is used to separate ramipril from its related substances, including the diketopiperazine impurity.

Instrumentation:

  • High-Performance Liquid Chromatograph

  • UV Detector

  • Chromatographic Data System

Materials:

  • Ramipril Reference Standard

  • This compound (Impurity D) Reference Standard

  • Acetonitrile (HPLC grade)

  • Sodium perchlorate

  • Triethylamine

  • Orthophosphoric acid

  • Water (HPLC grade)

Chromatographic Conditions:

  • Column: Octadecylsilyl silica gel for chromatography (e.g., 250 mm x 4.0 mm, 3 µm particle size)

  • Mobile Phase A: A buffered aqueous solution. For example, a solution containing 2.0 g of sodium perchlorate per liter, with the pH adjusted to a suitable value with a mixture of triethylamine and orthophosphoric acid.

  • Mobile Phase B: Acetonitrile

  • Gradient Elution: A gradient program is typically used to achieve optimal separation. The specific gradient will depend on the column and other chromatographic parameters but will generally involve an increasing proportion of Mobile Phase B over the course of the run.

  • Flow Rate: Typically 1.0 mL/min

  • Column Temperature: Often elevated (e.g., 65 °C) to improve peak shape and resolution.

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL

Preparation of Solutions:

  • Test Solution (Drug Substance): Accurately weigh and dissolve a suitable amount of the ramipril substance in Mobile Phase A to obtain a known concentration (e.g., 1.0 mg/mL).

  • Test Solution (Drug Product): An equivalent of a certain number of tablets is taken and processed to extract the ramipril and its impurities. This may involve disintegration in a suitable solvent, followed by dilution with the mobile phase and filtration.

  • Reference Solution (b) (for quantitation of Impurity D): A solution of the Test solution is diluted to a concentration corresponding to the acceptance criterion for Impurity D (e.g., for a 0.5% limit, the Test solution is diluted to 0.5% of its original concentration).[5]

  • Reference Solution (a) (for system suitability): A solution containing Ramipril and known impurities, including this compound, is prepared to verify the resolution and performance of the chromatographic system.[5]

System Suitability:

  • Resolution: The resolution between the peaks of ramipril and its adjacent impurities should be adequate (typically ≥ 2.0).

  • Tailing Factor: The tailing factor for the ramipril peak should be within an acceptable range (e.g., 0.8 to 1.5).

  • Relative Standard Deviation (RSD): The RSD for replicate injections of the standard solution should be not more than a specified percentage (e.g., 2.0%).

Calculation: The percentage of this compound is calculated by comparing the peak area of the impurity in the chromatogram of the Test Solution with the peak area of ramipril in the chromatogram of the appropriately diluted Reference Solution (b), taking into account the dilution factors.

Visualizations

Degradation Pathway of Ramipril

G Degradation Pathway of Ramipril Ramipril Ramipril Ramiprilat Ramiprilat (Active Metabolite) Ramipril->Ramiprilat Hydrolysis (e.g., Basic pH) Diketopiperazine This compound (Inactive Impurity) Ramipril->Diketopiperazine Intramolecular Cyclization (e.g., Acidic/Neutral pH, Heat)

Caption: Ramipril degradation pathways.

Logical Relationship for Justification of Acceptance Criteria

G Justification of Acceptance Criteria A ICH Guidelines (Q3B) E Acceptance Criteria for This compound A->E B Pharmacological Activity B->E Inactive Metabolite C Toxicological Data C->E Safety Profile D Manufacturing Capability (GMP) D->E Process Control

Caption: Factors influencing acceptance criteria.

References

Safety Operating Guide

Safeguarding Health and the Environment: Proper Disposal of Ramipril Diketopiperazine

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. Ramipril diketopiperazine, a potential impurity and degradation product of the ACE inhibitor Ramipril, requires careful management due to its potential hazards.[1][2] This guide provides essential, step-by-step procedures for its safe disposal.

Chemical and Physical Properties

A thorough understanding of a substance's properties is the first step toward safe handling and disposal.

PropertyValue
Molecular Formula C23H30N2O4
Molecular Weight 398.50 g/mol
CAS Number 108731-95-9
Appearance Powder
Solubility Soluble in DMSO and Ethanol
Storage Conditions -20°C (powder) or -80°C (in solvent)
Hazard Classifications Harmful if swallowed, Very toxic to aquatic life with long-lasting effects.

Disposal Workflow

The proper disposal of this compound follows a structured workflow to ensure safety and regulatory compliance. This process begins with the identification and segregation of the waste and ends with its final treatment and disposal by a licensed facility.

cluster_0 On-Site Waste Management cluster_1 Off-Site Disposal A 1. Waste Identification Identify this compound waste. B 2. Segregation Separate from non-hazardous waste. A->B Segregate C 3. Containerization Use labeled, sealed, and appropriate waste containers (e.g., black for hazardous). [3] B->C Contain D 4. Temporary Storage Store in a secure, designated area. C->D Store E 5. Licensed Waste Hauler Arrange for collection by a certified hazardous waste transporter. D->E Collection F 6. Transportation Waste is transported to a permitted facility. E->F Transport G 7. Treatment and Disposal Incineration at a licensed facility is the primary method. [3] F->G Final Disposal

A flowchart illustrating the step-by-step procedure for the safe disposal of this compound.

Step-by-Step Disposal Procedures

Adherence to the following procedural steps is crucial for the safe and compliant disposal of this compound.

Personal Protective Equipment (PPE)

Before handling this compound, ensure appropriate personal protective equipment is worn. This includes:

  • Eye Protection: Safety goggles with side-shields.[3]

  • Hand Protection: Protective gloves.[3]

  • Body Protection: Impervious clothing, such as a lab coat.[3]

  • Respiratory Protection: A suitable respirator should be used to avoid inhalation of dust or aerosols.[3]

Waste Identification and Segregation

Properly identify all waste containing this compound. This includes pure compound, contaminated materials (e.g., gloves, wipes, glassware), and solutions. This waste must be segregated from general and non-hazardous waste streams to prevent cross-contamination.[4]

Containerization

Collect this compound waste in designated, clearly labeled, and sealed containers.[5] Hazardous pharmaceutical waste is typically collected in black containers.[5] The container should be robust and leak-proof. The label should clearly state "Hazardous Waste" and identify the contents.

Spill Management

In the event of a spill, take the following steps:

  • Evacuate personnel from the immediate area.[3]

  • Ensure adequate ventilation.[3]

  • Wear full personal protective equipment.[3]

  • Contain the spill to prevent it from entering drains or water courses.[3]

  • For liquid spills, absorb with a non-combustible material like diatomite.[3]

  • For solid spills, carefully sweep or vacuum the material, avoiding dust generation.[6]

  • Decontaminate the spill area and any equipment used with a suitable solvent like alcohol.[3]

  • Collect all contaminated materials in a designated hazardous waste container.[3]

Storage

Store containers of this compound waste in a cool, well-ventilated, and secure area, away from incompatible materials.[3] Storage areas should be clearly marked.

Final Disposal

The ultimate disposal of this compound waste must be conducted by a licensed and approved waste disposal plant.[3][6] The primary method for the disposal of hazardous pharmaceutical waste is incineration at a permitted facility.[5] It is crucial to avoid disposing of this chemical down the drain or in regular trash, as it is very toxic to aquatic life with long-lasting effects.[3]

Engage a certified hazardous waste management company to handle the transportation and final disposal of the waste in accordance with all local, state, and federal regulations, such as those set by the Environmental Protection Agency (EPA).[5] Maintain all necessary documentation related to the waste disposal for regulatory compliance.[4]

References

Safeguarding Researchers: A Comprehensive Guide to Handling Ramipril Diketopiperazine

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation: This document provides essential safety and logistical information for laboratory professionals working with Ramipril diketopiperazine. Adherence to these protocols is critical to ensure personal safety and proper disposal.

This compound, a metabolite and impurity of the ACE inhibitor Ramipril, presents several health hazards that necessitate careful handling.[1][2] This guide outlines the necessary personal protective equipment (PPE), handling procedures, and disposal plans to mitigate risks for researchers, scientists, and drug development professionals.

Hazard Identification and Personal Protective Equipment

This compound is classified as harmful if swallowed, in contact with skin, or inhaled.[3] Some classifications also indicate potential for reproductive toxicity and damage to organs through prolonged or repeated exposure.[4][5] Therefore, a comprehensive approach to personal protection is mandatory.

Table 1: Personal Protective Equipment (PPE) for Handling this compound

Protection TypeRequired EquipmentSpecifications and Use
Eye Protection Safety goggles with side-shieldsMust be worn at all times in the laboratory to protect against splashes and airborne particles.
Hand Protection Protective glovesChemically resistant gloves (e.g., nitrile) should be worn. Inspect for tears or holes before use and change frequently.
Body Protection Impervious clothingA lab coat or other protective clothing that is resistant to chemical penetration is required.
Respiratory Protection Suitable respiratorUse a properly fitted respirator when handling the powder form or when there is a risk of aerosol generation.

Source: DC Chemicals Safety Data Sheet[6]

Engineering Controls and Emergency Procedures

To minimize exposure, specific engineering controls must be in place. In case of accidental exposure, immediate action is crucial.

Table 2: Engineering Controls and First Aid

Control/ProcedureDescription
Ventilation Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or aerosols.[6]
Safety Stations Accessible safety shower and eye wash station are mandatory in the work area.[6]
Eye Contact Immediately flush eyes with large amounts of water, separating eyelids to ensure thorough rinsing. Seek prompt medical attention.[6]
Skin Contact Thoroughly rinse the affected skin with plenty of water. Remove contaminated clothing and seek medical advice.[6]
Inhalation Move the individual to fresh air immediately. If symptoms persist, consult a physician.
Ingestion If swallowed, call a poison center or doctor immediately. Rinse the mouth with water.[6]

Standard Operating Procedure for Handling and Disposal

A systematic workflow ensures that this compound is handled safely from receipt to disposal. The following diagram illustrates the key steps.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_storage Storage A Don PPE B Verify Engineering Controls A->B Ensure safety measures are active C Weighing and Aliquoting B->C Proceed with experiment D Dissolving in Solvent C->D In fume hood E Decontaminate Surfaces D->E After experiment completion F Segregate Waste E->F Use appropriate cleaning agents G Dispose via Approved Vendor F->G Follow hazardous waste protocols H Store in a Tightly Sealed Container G->H Store remaining material I Maintain Correct Temperature H->I Powder: -20°C In Solvent: -80°C

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.